PC Biotin-PEG3-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Photocleavable Tool for Advanced Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PC Biotin-PEG3-Azide, a versatile chemical probe that integrates photocleavable biotin (B1667282) technology with click chemistry for advanced applications in life sciences. We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its use in labeling, capture, and release of biomolecules.
Core Concepts: Understanding this compound
This compound is a multifunctional reagent designed for the selective labeling and reversible capture of biomolecules.[1][2] Its structure is engineered with four key components, each serving a distinct purpose:
-
Photocleavable (PC) Linker: At the heart of the molecule is a nitrobenzyl-based linker that can be precisely cleaved upon exposure to UV light (typically around 365 nm).[1][3] This allows for the controlled release of captured biomolecules under mild conditions, preserving their integrity for downstream analysis.[4][5]
-
Biotin Moiety: This provides a high-affinity binding handle for streptavidin or avidin-conjugated surfaces, such as beads or plates.[1][2] The exceptionally strong biotin-streptavidin interaction allows for efficient enrichment of labeled molecules even from complex biological samples.[4][5]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the entire molecule and reduces steric hindrance.[1][2] This ensures efficient access of both the biotin and the azide (B81097) groups to their respective binding partners.
-
Azide Group: This functional group enables the covalent attachment of the probe to alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][6]
Quantitative Data Summary
For clarity and easy comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C35H55N9O12S | [3] |
| Molecular Weight | 825.9 g/mol | [3] |
| Purity | ≥95% | [1][3] |
| Photocleavage Wavelength | ~365 nm | [3] |
| Storage Conditions | -20°C | [3] |
Mechanism of Action: A Two-Step Process
The utility of this compound lies in its sequential, two-step mechanism of action: covalent labeling via click chemistry followed by affinity capture and subsequent photorelease.
Step 1: Covalent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound reacts specifically with a terminal alkyne on a target biomolecule in the presence of a Cu(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the photocleavable biotin tag to the molecule of interest. This reaction is bio-orthogonal, meaning it does not interfere with native biological processes.
Step 2: Affinity Capture and Photocleavage
Once labeled, the biotinylated biomolecule can be efficiently captured and enriched using streptavidin-coated solid supports. After washing away unbound components, the captured molecule is released by irradiating the sample with UV light at approximately 365 nm. The light energy cleaves the nitrobenzyl linker, liberating the biomolecule from the biotin and the solid support. A small molecular fragment remains on the labeled protein after cleavage.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound. These protocols are representative and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Copper-chelating ligand (e.g., TBTA)
-
DMSO (for dissolving reagents)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Dissolve TBTA in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add this compound to a final concentration of 100-500 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 50 µM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Affinity Capture and Photocleavage Protocol
This protocol describes the enrichment of the biotinylated protein and its subsequent release.
Materials:
-
Biotinylated protein from the CuAAC reaction
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS or other buffer suitable for downstream applications)
-
UV lamp (365 nm)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Wash Buffer according to the manufacturer's instructions.
-
-
Affinity Capture:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand or by centrifugation.
-
Remove the supernatant and wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
Resuspend the beads in a minimal volume of Elution Buffer.
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the sample with a 365 nm UV lamp for 10-30 minutes. The optimal irradiation time should be determined empirically.
-
-
Elution:
-
Pellet the beads and carefully collect the supernatant containing the released protein.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow of this compound.
Caption: Logical relationship of this compound components and mechanism.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a variety of applications:
-
Proteomics: It enables the enrichment and identification of specific protein populations, such as newly synthesized proteins or those with specific post-translational modifications.
-
Drug Discovery: It can be used to identify the cellular targets of small molecule drugs by attaching the probe to a drug candidate.
-
Chemical Biology: It facilitates the study of biomolecular interactions in their native environment with temporal control over the release of interacting partners.
-
Diagnostics: The ability to selectively capture and release target molecules holds promise for the development of novel diagnostic assays.
Conclusion
This compound is a sophisticated chemical probe that provides researchers with a robust method for the controlled labeling, capture, and release of biomolecules. Its combination of a photocleavable linker, a high-affinity biotin tag, and a versatile azide handle for click chemistry makes it an invaluable tool for advancing our understanding of complex biological systems and for the development of new therapeutics and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the successful implementation of this technology in your research endeavors.
References
- 1. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photocleavage of PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the use of PC Biotin-PEG3-Azide, a versatile tool in bioconjugation and affinity purification. We will delve into the core mechanism of its photocleavage, present relevant quantitative data, and provide detailed experimental protocols for its application.
Introduction to this compound
This compound is a multifunctional reagent designed for the selective labeling and reversible capture of biomolecules. Its structure incorporates three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust affinity-based purification and detection.
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility and minimizes steric hindrance between the biotin moiety and the conjugated biomolecule.
-
Azide Group (-N3): A reactive handle for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."
The defining feature of this reagent is its photocleavable (PC) linker , which allows for the release of the captured biomolecule under mild conditions using UV light, thus preserving its integrity for downstream applications.
The Core Principle: Photocleavage of the 2-Nitrobenzyl Linker
The photocleavable functionality of this compound is conferred by a 2-nitrobenzyl group incorporated into its structure. This aromatic compound is photolabile and undergoes a well-characterized intramolecular rearrangement upon exposure to near-UV light.
The Chemical Structure
The precise chemical structure of a representative this compound is provided below. The photocleavable 2-nitrobenzyl core is highlighted.
The Photocleavage Mechanism
The photocleavage of the 2-nitrobenzyl linker is initiated by the absorption of a photon, typically in the 300-365 nm range.[2][3] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This transient species then rapidly rearranges to cleave the ester or ether linkage, releasing the biotinylated portion and the azide-PEG3-biomolecule conjugate. The 2-nitrobenzyl moiety is converted into a 2-nitrosobenzaldehyde byproduct.
The primary byproduct of this reaction, 2-nitrosobenzaldehyde, is a reactive species. In aqueous solutions, it can potentially interact with nucleophiles present in the sample. For applications requiring high biological compatibility, the presence of this byproduct should be considered.
Quantitative Data on Photocleavage
The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the light source, irradiation time, and the chemical environment. While specific quantitative data for this compound is not extensively published, data from studies on similar 2-nitrobenzyl-containing compounds provide valuable insights.
| Parameter | Typical Value/Range | Conditions | Source |
| Optimal Wavelength | 300 - 365 nm | Near-UV light | [2][3] |
| Cleavage Time | < 4 - 10 minutes | Near-UV lamp (e.g., 1.1 mW/cm²) | [3][4][5] |
| Cleavage Efficiency | >80% - Quantitative | Varied, often in solution or on solid support | [3][4] |
| Quantum Yield (Φ) | 0.49 - 0.63 | For 1-(2-nitrophenyl)ethyl phosphate (B84403) esters | [4][6] |
Note: The quantum yield is a measure of the efficiency of a photochemical reaction and represents the number of moles of a product formed per mole of photons absorbed.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: copper-catalyzed click chemistry for conjugation and subsequent photocleavage for elution.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
DMSO or other suitable organic solvent
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and an excess of the this compound stock solution (typically 4-10 molar equivalents).
-
In a separate tube, premix CuSO4 and the THPTA/TBTA ligand in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand complex to the biomolecule-azide mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method compatible with your biomolecule.
-
Protocol for Photocleavage and Elution from Streptavidin Beads
This protocol outlines the capture of the biotinylated biomolecule on streptavidin-coated beads and its subsequent release via photocleavage.
Materials:
-
This compound labeled biomolecule
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS or other buffer compatible with downstream applications)
-
UV lamp (e.g., handheld UV lamp with an emission peak at 365 nm)
-
Microcentrifuge tubes
Procedure:
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads with the Binding/Wash Buffer according to the manufacturer's instructions.
-
Add the biotinylated biomolecule solution to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads 3-5 times with the Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Photocleavage:
-
After the final wash, resuspend the beads in a suitable Elution Buffer.
-
Place the tube containing the bead suspension under a UV lamp (e.g., 365 nm, 1-5 mW/cm²).[1]
-
Irradiate for 5-25 minutes. The optimal irradiation time may need to be determined empirically.[3]
-
During irradiation, occasional gentle mixing can enhance cleavage efficiency.
-
-
Elution:
-
After irradiation, pellet the beads.
-
Carefully collect the supernatant, which contains the released, non-biotinylated biomolecule.
-
The eluted biomolecule is now ready for downstream analysis or applications.
-
Downstream Application Compatibility
The gentle, reagent-free nature of photocleavage makes the eluted biomolecules suitable for a wide range of downstream applications, including:
-
Mass spectrometry
-
SDS-PAGE and Western blotting
-
Enzyme activity assays
-
Surface plasmon resonance (SPR)
-
Structural biology studies (e.g., X-ray crystallography, NMR)
It is important to note that a small molecular fragment may remain on the labeled protein following cleavage.[7][8] The impact of this residual fragment on subsequent applications should be considered.
Conclusion
This compound is a powerful tool for modern biological research, offering a robust method for the conjugation and subsequent release of biomolecules. The underlying principle of 2-nitrobenzyl photocleavage provides a mild and efficient means of elution, preserving the functionality of the target molecule. By understanding the chemical principles and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage this technology for a variety of applications in drug discovery and development.
References
- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
Advantages of using a photocleavable biotin linker in research.
An In-depth Technical Guide to Photocleavable Biotin (B1667282) Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction, with its remarkably high affinity (Ka ≈ 10¹⁵ M⁻¹), is a cornerstone of modern biological research, enabling the robust capture and immobilization of target molecules. However, the very strength of this bond presents a significant challenge: the recovery of the captured molecule often requires harsh, denaturing conditions that can compromise its structural integrity and biological function. Photocleavable (PC) biotin linkers offer an elegant solution to this problem, providing a versatile and powerful tool for the gentle and controlled release of biomolecules.
This guide explores the core advantages of employing photocleavable biotin linkers, supported by quantitative data, detailed experimental protocols, and workflow visualizations to provide a comprehensive resource for researchers.
Core Advantages of Photocleavable Biotin Linkers
Photocleavable biotin reagents incorporate a light-sensitive moiety, typically a 2-nitrobenzyl group, between the biotin and the reactive group that attaches to the target molecule.[1] Exposure to specific wavelengths of UV light induces cleavage of this linker, releasing the target molecule while the biotin tag remains bound to the streptavidin support. This mechanism underpins several key advantages over traditional and other cleavable linker technologies.
-
Mild and Non-Destructive Release: The primary advantage is the ability to release target molecules under gentle, physiological conditions.[2] Unlike elution methods that require boiling, high concentrations of chaotropic salts, or extreme pH, photocleavage with UV light (typically 300-365 nm) preserves the native conformation and biological activity of sensitive biomolecules like proteins and nucleic acids.[3][4]
-
Exceptional Purity and Reduced Background: Traditional affinity purification is often plagued by contamination from non-specifically bound proteins and endogenously biotinylated carboxylases.[5][6] The specific, light-triggered release mechanism of PC linkers ensures that only the covalently biotinylated target complex is eluted, significantly reducing background noise in downstream analyses such as mass spectrometry.[7][8]
-
Spatiotemporal Control: Photocleavage offers precise control over the timing and location of molecular release.[9] This is particularly valuable for studying dynamic biological processes, creating "caged" molecules whose activity is suppressed until triggered by light, or for applications in controlled drug delivery.[9][10]
-
Recovery of Unaltered Target Molecules: Upon cleavage, the target biomolecule is released in its original, unmodified form.[11] This is a critical feature for subsequent functional assays, structural studies, or therapeutic applications where the integrity of the molecule is paramount.
-
Versatility across Applications: PC biotin linkers can be used to isolate a wide array of biomolecules, including proteins, peptides, nucleic acids, lipids, and even entire cells, making them suitable for diverse research fields from proteomics to cell biology.[3][4][11]
Data Presentation: Performance Characteristics
The efficiency and conditions for photocleavage are critical parameters for experimental design. The data below, compiled from various sources, provides a summary of these characteristics.
| Parameter | Value | Wavelength (nm) | Substrate / Application | Reference |
| Cleavage Time | < 5 minutes | 300-350 | [Leucine]-enkephalin (model peptide) | [11] |
| Cleavage Time | < 4 minutes | 300-350 | 5'-phosphorylated oligonucleotide | [9] |
| Cleavage Efficiency | > 99% | 300-350 | [Leucine]-enkephalin (model peptide) | [3][11] |
| Cleavage Efficiency | Quantitative | 300-350 | 5'-phosphorylated oligonucleotide | [9] |
| Recovery Yield | 57% - 91% | 365 | DNA Nanoparticles | [12] |
| Cleavage Condition | Low intensity UV lamp | 365 | General biomolecules | [4] |
Comparative Analysis of Elution Strategies
Photocleavable linkers offer distinct advantages over other common elution methods.
| Elution Method | Cleavage Condition | Target Integrity | Purity / Background | Key Disadvantage |
| Photocleavage | UV Light (300-365 nm) | High (Non-denaturing) | High / Low Background | Potential for UV damage to sensitive samples with prolonged exposure. |
| Acid Cleavage | Acidic pH (e.g., 10% Formic Acid) | Moderate (Can denature proteins) | Moderate / Potential for side reactions | Not suitable for acid-sensitive molecules or modifications.[13][14] |
| Disulfide Reduction | Reducing agents (DTT, TCEP) | High (Generally mild) | Moderate / Can reduce native disulfide bonds | Risk of altering protein structure by reducing intrinsic disulfide bonds.[14] |
| Competitive Elution | High concentration of free biotin | High (Non-denaturing) | Low / High Background | Inefficient and slow; requires removal of excess biotin post-elution.[8] |
| Harsh Denaturation | Boiling in SDS buffer | Low (Denatured) | Low / High Background | Destroys protein structure and function; co-elutes contaminants.[8][14] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for biomolecule purification using a photocleavable biotin linker.
Caption: Workflow of the SOMAscan™ assay, which utilizes PC-biotin for capture and release.[15]
Caption: Logical comparison of photocleavable vs. traditional harsh elution methods.
Experimental Protocols
Protocol 1: General Affinity Purification of a Protein using a PC-Biotin-NHS Ester
This protocol provides a general workflow for labeling a protein with a photocleavable biotin N-hydroxysuccinimide (NHS) ester and subsequently purifying it.
Materials:
-
Purified protein with available primary amines (e.g., lysine (B10760008) residues) in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
PC-Biotin-NHS Ester (dissolved in anhydrous DMSO).
-
Streptavidin-coated magnetic beads.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., PBS or other suitable buffer for the downstream application).
-
UV Lamp (e.g., Black Ray UV lamp, 365 nm).
Methodology:
-
Biotinylation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL.
-
Add a 10 to 20-fold molar excess of the dissolved PC-Biotin-NHS Ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted biotin reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Binding to Streptavidin Beads:
-
Wash the streptavidin beads twice with Wash Buffer according to the manufacturer's instructions.
-
Add the biotinylated protein solution to the washed beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow binding.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.
-
Add Wash Buffer, resuspend the beads, and incubate for 5 minutes.
-
Repeat this wash step 3-5 times to thoroughly remove non-specifically bound proteins.
-
-
Photocleavage (Elution):
-
After the final wash, remove the supernatant and resuspend the beads in 100-200 µL of Elution Buffer.
-
Place the open tube under a UV lamp (365 nm) at a distance of 1-2 cm.
-
Irradiate for 5-10 minutes. Note: Optimal irradiation time may need to be determined empirically.[9]
-
Briefly centrifuge the tube to collect the sample at the bottom.
-
-
Collection of Purified Protein:
-
Place the tube back on the magnetic stand. The beads (with the biotin tag still attached) will be captured.
-
Carefully collect the supernatant, which now contains the pure, released protein.
-
The protein is now ready for downstream applications.
-
Protocol 2: Sample Preparation for Mass Spectrometry using PC-Biotinylated Nucleotides
This protocol is adapted from a method for analyzing DNA products by mass spectrometry (MS), demonstrating the utility of PC-biotin in genomics.[1]
Materials:
-
DNA template and primers.
-
DNA Polymerase.
-
dNTP mix containing a PC-biotinylated nucleotide analog (e.g., dUTP-PC-Biotin).
-
Streptavidin-coated magnetic beads.
-
Wash Buffer (e.g., TE buffer).
-
UV Lamp (340-365 nm).
-
MALDI-TOF Mass Spectrometer.
Methodology:
-
Polymerase Chain Reaction (PCR):
-
Perform a standard PCR reaction, substituting the regular dUTP with dUTP-PC-Biotin in the dNTP mix to incorporate the photocleavable biotin tag into the amplified DNA product.
-
-
Capture of PCR Product:
-
Incubate the completed PCR reaction mixture with pre-washed streptavidin-coated beads for 30 minutes at room temperature to capture the biotinylated DNA fragments.
-
-
Washing:
-
Use a magnetic stand to immobilize the beads.
-
Wash the beads three times with a suitable wash buffer to remove primers, unincorporated nucleotides, polymerase, and other reaction components.
-
-
Photocleavage and Release:
-
Resuspend the beads in a small volume of nuclease-free water.
-
Irradiate the bead suspension with a UV lamp for approximately 10 minutes to cleave the linker and release the DNA fragments.[1]
-
-
Sample Analysis:
-
Separate the beads using a magnetic stand.
-
Collect the supernatant containing the purified DNA fragments.
-
Analyze the aqueous phase directly by MALDI-TOF MS. The resulting spectrum will show a single peak corresponding to the photocleaved DNA product, free of the biotin moiety, ensuring accurate mass determination.[1]
-
Conclusion
Photocleavable biotin linkers represent a significant advancement in affinity-based purification and analysis. By enabling the gentle, efficient, and controlled release of target molecules, they overcome the primary limitation of the powerful biotin-streptavidin system. Their use leads to higher purity samples, preserves the biological function of isolated molecules, and provides researchers with greater experimental flexibility. From proteomics and genomics to cell biology and drug discovery, the adoption of photocleavable biotin technology continues to facilitate novel insights and drive scientific progress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 3. pnas.org [pnas.org]
- 4. lifetein.com [lifetein.com]
- 5. A simple and effective cleavable linker for chemical proteomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 10. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
A Technical Guide to PC Biotin-PEG3-Azide: Applications in Proteomics and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of a Versatile Chemical Tool
PC Biotin-PEG3-Azide is a multifunctional chemical probe that has emerged as a powerful tool in the fields of proteomics and drug discovery. Its unique architecture, combining a photocleavable (PC) linker, a biotin (B1667282) affinity tag, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) reactive handle, enables a wide range of applications, from the identification of protein-protein interactions to the deconvolution of drug targets. This guide provides an in-depth overview of the core applications, experimental methodologies, and data interpretation associated with the use of this compound.
Chemical Structure and Functional Moieties
This compound is a molecule engineered with four key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly specific capture and enrichment of biotinylated molecules.
-
Photocleavable (PC) Linker: Typically containing a 2-nitrobenzyl group, this linker can be cleaved upon exposure to UV light (optimally in the 300-350 nm range), allowing for the mild and specific release of captured biomolecules.[1]
-
PEG3 Spacer: A short polyethylene glycol chain that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, improving the accessibility of the biotin and azide groups.[2]
-
Azide Group: A reactive handle that readily participates in bioorthogonal "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent labeling of alkyne-modified biomolecules.[2]
| Property | Description |
| Molecular Formula | C35H55N9O12S |
| Molecular Weight | 825.94 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protected from light |
Key Applications in Proteomics and Drug Discovery
The unique combination of features in this compound makes it a versatile tool for a variety of applications:
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems.[3][4] In this approach, an activity-based probe (ABP) is designed to covalently label the active site of a specific enzyme or enzyme family. By incorporating an alkyne handle into the ABP, this compound can be "clicked" onto the labeled enzyme, allowing for its subsequent enrichment and identification. The photocleavable linker facilitates the release of the captured protein for analysis by mass spectrometry (MS), avoiding the harsh elution conditions that can interfere with downstream analysis.
Drug Target Deconvolution
Identifying the molecular targets of a drug is a critical step in understanding its mechanism of action and potential off-target effects.[5][6] this compound can be used in conjunction with alkyne-modified drug analogs to identify their protein binding partners in a cellular context. After treating cells or cell lysates with the alkyne-modified drug, click chemistry is used to attach the this compound. The drug-protein complexes can then be enriched on streptavidin beads and subsequently released by photocleavage for identification by MS.
Mapping Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and networks. Photo-crosslinking experiments coupled with the use of this compound can be employed to capture and identify interacting proteins. In this workflow, a "bait" protein is modified with a photo-crosslinker and an alkyne group. Upon photoactivation, the crosslinker covalently traps nearby "prey" proteins. The entire complex is then labeled with this compound via click chemistry, enriched, and the interacting partners are identified by MS after photocleavage.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key applications of this compound.
General Workflow for Proteomics Applications
A generalized workflow for utilizing this compound in proteomics research is depicted below. This workflow can be adapted for specific applications such as ABPP and drug target identification.
Detailed Experimental Protocol: Activity-Based Protein Profiling (ABPP)
This protocol provides a step-by-step guide for a typical ABPP experiment using an alkyne-functionalized activity-based probe and this compound.
1. Cell Culture and Probe Labeling:
-
Culture cells to the desired confluency (e.g., 80-90%).
-
Treat cells with the alkyne-functionalized activity-based probe at a predetermined optimal concentration and incubation time. Include appropriate controls (e.g., vehicle-only, heat-inactivated probe).
2. Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Click Chemistry Reaction:
-
To the cell lysate, add the following reagents sequentially:
-
This compound (final concentration: 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration: 1 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
4. Protein Precipitation (Optional but Recommended):
-
Precipitate proteins to remove excess click chemistry reagents using a method such as methanol/chloroform precipitation.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
5. Streptavidin Enrichment:
-
Add streptavidin-coated magnetic beads to the protein sample.
-
Incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).
6. On-Bead Digestion (Alternative to Photocleavage):
-
For some applications, on-bead digestion can be performed. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) containing a protease such as trypsin.
-
Incubate overnight at 37°C.
-
The resulting peptides can be analyzed by LC-MS/MS.
7. Photocleavage and Elution:
-
Resuspend the beads in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Irradiate the bead suspension with a UV lamp (300-350 nm) for 30-60 minutes on ice.[1]
-
Pellet the beads using a magnetic stand and collect the supernatant containing the released proteins.
8. Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution digestion with a protease (e.g., trypsin).
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
9. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data can be searched against a protein database to identify the enriched proteins.
Signaling Pathway Visualization: A Conceptual Example
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to identify a downstream target of a kinase.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Understanding the function of the azide group in bioconjugation.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently attach molecules to biomolecules is paramount. This process, known as bioconjugation, has been revolutionized by the introduction of bioorthogonal chemistries – reactions that can occur in complex biological environments without interfering with native biochemical processes. At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the azide (B81097). This technical guide provides a comprehensive overview of the function of the azide group in bioconjugation, with a focus on the core reactions, experimental methodologies, and quantitative data to inform the design and execution of successful bioconjugation strategies.
The Power of the Azide: A Bioorthogonal Handle
The azide group (–N₃) possesses a unique combination of properties that make it an ideal chemical handle for bioconjugation. It is small, minimizing perturbations to the structure and function of the biomolecule to which it is attached. Crucially, it is virtually absent from biological systems, ensuring that it will not participate in unwanted side reactions with endogenous molecules.[1][2] This "bioorthogonality" allows for highly specific labeling and modification of target biomolecules in their native environments, including on the surface of living cells and even within living organisms.[1][3][4]
The azide's utility is realized through its participation in a select set of highly efficient and specific chemical reactions. The most prominent of these are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Key Bioconjugation Reactions Involving the Azide Group
The reactivity of the azide group can be harnessed through several distinct chemical transformations, each with its own set of advantages and applications.
The Staudinger Ligation
One of the earliest examples of a bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a specifically engineered phosphine (B1218219).[4] The classical Staudinger reaction results in the reduction of the azide to an amine.[5] However, for bioconjugation, a modified version is employed where the phosphine contains an electrophilic trap (e.g., a methyl ester) that intercepts the intermediate aza-ylide, leading to the formation of a stable amide bond.[3] A significant advancement in this area is the "traceless" Staudinger ligation, where the phosphine oxide byproduct is not incorporated into the final conjugate, resulting in a native amide linkage.[6][7]
dot
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often considered the quintessential "click chemistry" reaction, CuAAC is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[8] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of reaction and ensure the exclusive formation of the 1,4-disubstituted 1,2,3-triazole linkage.[8] CuAAC is known for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous solutions. However, the cytotoxicity of the copper catalyst can limit its application in living systems.[8]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper toxicity in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is a catalyst-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) derivative.[9] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a metal catalyst.[9] This makes SPAAC an ideal choice for bioconjugation in living cells and whole organisms.[9]
dot
Quantitative Comparison of Azide-Based Bioconjugation Reactions
The choice of bioconjugation strategy often depends on a trade-off between reaction kinetics, yield, and biocompatibility. The following tables summarize key quantitative data for the three major azide-based reactions.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Biocompatibility |
| Staudinger Ligation | 0.001 - 0.01[8][10] | Moderate to High (>80%)[11] | High[8] |
| CuAAC | 1 - 100[8] | Very High (>95%) | Low (in vivo)[8] |
| SPAAC | 0.1 - 1[8] | High (>90%) | High[8] |
Table 1: General Comparison of Azide-Based Bioconjugation Reactions.
| SPAAC Reagent (Cyclooctyne) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| [11+1]CPP | 4.5 x 10⁻⁴[12] |
| [9+1]CPP | 2.2 x 10⁻³[12] |
| m[9+1]CPP | 9.6 x 10⁻³[12] |
Table 2: Second-Order Rate Constants for Selected SPAAC Reagents. [12]
| Staudinger Ligation Reagent (Phosphine) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Yield |
| (Diphenylphosphino)methanethiol (B106550) | 7.7 x 10⁻³[10][13] | 95%[10][13] |
| Alanyl phosphinothioester | - | 47%[11] |
| p-chloro substituted alanyl phosphinothioester | - | 34%[11] |
| p-methoxy substituted alanyl phosphinothioester | - | 61%[11] |
Table 3: Kinetic and Yield Data for Selected Staudinger Ligation Reagents.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following are representative protocols for introducing azide and alkyne functionalities into proteins and for performing the key ligation reactions.
Protocol 1: Introduction of Azide Groups into Proteins using NHS Esters
This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) residues) in proteins with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester
-
Anhydrous DMSO
-
Desalting column (e.g., 7K MWCO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
Labeling Reaction:
-
Calculate the required volume of the azide-NHS ester stock solution to achieve a desired molar excess (typically 10-20 fold) over the protein.
-
Add the calculated volume of the azide-NHS ester stock to the protein solution.
-
Mix gently and incubate for 1 hour at room temperature.[10]
-
-
Purification: Remove unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.[10]
-
Characterization and Storage: Determine the concentration of the azide-labeled protein. Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.[10]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol outlines the conjugation of an alkyne-modified protein with an azide-functionalized dye.
Materials:
-
Alkyne-modified protein (1-10 µM in a suitable buffer)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM)
-
Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye.
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the premixed copper/ligand complex to the protein-dye mixture.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
-
Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Analysis: Verify the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.[8]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent probe.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Harvest the metabolically labeled cells and wash them with PBS. Resuspend the cells in fresh cell culture medium or PBS at a density of 1 x 10⁶ cells/mL.
-
SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[14]
-
Washing: Wash the cells three times with cold PBS to remove unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.[14]
Protocol 4: Traceless Staudinger Ligation of a Peptide
This protocol provides a general procedure for the traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and another with an N-terminal α-azido group.
Materials:
-
Peptide with a C-terminal phosphinothioester (e.g., (diphenylphosphino)methanethiol ester)
-
Peptide with an N-terminal α-azido group
-
Solvent (e.g., THF/H₂O or DMF/H₂O)
Procedure:
-
Reaction Setup: Dissolve the phosphinothioester peptide and the azido (B1232118) peptide in the chosen solvent system.
-
Incubation: Stir the reaction mixture at room temperature. Reaction times can vary from hours to days depending on the specific substrates.[14]
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Upon completion, purify the ligated peptide using standard chromatographic techniques, such as reversed-phase HPLC.[14]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation and a simplified signaling pathway where azide-based labeling can be employed.
dot
dot
Conclusion
The azide group has firmly established itself as a cornerstone of modern bioconjugation. Its bioorthogonality and participation in a suite of highly efficient and selective reactions have empowered researchers to probe and manipulate biological systems with unprecedented precision. From the foundational Staudinger ligation to the highly popular copper-catalyzed and strain-promoted azide-alkyne cycloadditions, the versatility of the azide handle provides a robust toolkit for a wide range of applications in basic research and drug development. By understanding the underlying principles, quantitative performance, and experimental nuances of these reactions, scientists can effectively leverage the power of the azide group to advance their research and therapeutic goals.
References
- 1. Rapid Staudinger Ligation on Cell Surfaces - ChemistryViews [chemistryviews.org]
- 2. hzdr.de [hzdr.de]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of two prominent click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide delves into the core principles, reaction kinetics, and practical applications of each method, with a focus on their utility in drug development and bioconjugation.
Introduction to Click Chemistry
The concept of "click chemistry," first introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] The cornerstone of click chemistry is the azide-alkyne cycloaddition, a powerful ligation technique that forms a stable triazole linkage.[1][2] This guide focuses on the two most prevalent variations of this reaction: the copper-catalyzed and the strain-promoted pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, renowned for its speed and efficiency.[3] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to produce a 1,4-disubstituted 1,2,3-triazole.[4][5] The presence of the copper catalyst dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version, and ensures high regioselectivity.[6]
Reaction Mechanism
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide.[6] This process is significantly faster than the uncatalyzed thermal cycloaddition and proceeds efficiently in aqueous solutions over a wide pH range (4-12).[6][7]
Biocompatibility and Limitations
A significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[8][9] High concentrations of copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[8] To mitigate this, ligands such as tris(triazolylmethyl)amine (TTMA) derivatives can be used to chelate the copper, reducing its toxicity while maintaining catalytic activity.[10][11] Ligand-accelerated CuAAC can achieve effective labeling in living organisms within minutes.[10][11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to address the cytotoxicity concerns of CuAAC, SPAAC is a copper-free click reaction.[7][13] This method utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[2][13] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a metal catalyst.[]
Reaction Mechanism
The SPAAC reaction proceeds through a concerted [3+2] cycloaddition mechanism.[15][16] The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures.[]
Advantages and Considerations
The primary advantage of SPAAC is its excellent biocompatibility, making it ideal for in vivo and live-cell applications.[13][17] It operates under mild, physiological conditions and is highly selective, with no interference from naturally occurring functional groups.[13] However, SPAAC reactions are generally slower than CuAAC, with reaction times that can extend from minutes to hours.[3][11][12] The bulky nature of the cyclooctyne reagents can also introduce steric hindrance and increased hydrophobicity.[3][18]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed against the necessity for biocompatibility.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Catalyst | Copper(I) | None | [1] |
| Alkyne Type | Terminal | Strained Cyclooctynes | [1] |
| Regioselectivity | 1,4-disubstituted triazole | Mixture, depends on cyclooctyne | [1] |
| Reaction Rate | Very fast (ligand-accelerated) | Generally slower than CuAAC | [3][11][12] |
| Second-order rate constants | 1-100 M⁻¹s⁻¹ | Highly dependent on cyclooctyne | [17] |
| Biocompatibility | Potentially cytotoxic, requires ligands | Excellent, ideal for in vivo use | [10][11][13][17] |
| Reaction Time | 3-5 minutes (ligand-accelerated) | Can take up to an hour or longer | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for CuAAC and SPAAC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of an azide with a terminal alkyne using a Cu(I) catalyst generated in situ from CuSO₄ and a reducing agent.[2]
Materials:
-
Azide-functionalized molecule (1 equivalent)
-
Terminal alkyne-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium ascorbate (B8700270) (0.2-0.5 equivalents)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like THF or DMSO)
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized molecule and the terminal alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated using standard purification techniques.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free reaction between an azide and a strained cyclooctyne.[17]
Materials:
-
Azide-functionalized molecule (1 equivalent)
-
Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1-1.5 equivalents)
-
Solvent (e.g., DMSO, water, or a mixture compatible with the reactants)
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Add the strained cyclooctyne-functionalized molecule to the solution.
-
Stir the reaction mixture at room temperature or 37°C. The reaction is typically slower than CuAAC and may require several hours to days for completion, depending on reactant concentrations.[17]
-
Monitor the reaction progress using a suitable analytical method (e.g., NMR, LC-MS).
-
Once the reaction is complete, the product can be isolated by standard purification techniques such as column chromatography.
Logical Workflow for Selecting Between CuAAC and SPAAC
The decision to use CuAAC or SPAAC is dictated by the specific requirements of the application, particularly the tolerance for potential cytotoxicity versus the need for rapid reaction kinetics.
Applications in Drug Development
Both CuAAC and SPAAC have become indispensable tools in drug discovery and development.[19][20][21][22] Their applications include:
-
Bioconjugation: Attaching drugs to targeting moieties like antibodies or peptides.[13][23]
-
Drug Discovery: Rapidly synthesizing libraries of compounds for high-throughput screening.[19]
-
In Vivo Imaging: Labeling biomolecules in living organisms for diagnostic purposes.[13]
-
Targeted Drug Delivery: Creating drug delivery systems that specifically target diseased cells.[13][]
Conclusion
Copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are powerful and versatile ligation methods. CuAAC offers the advantage of rapid kinetics and high yields, making it an excellent choice for applications where the presence of copper is tolerable.[2] In contrast, the copper-free nature of SPAAC makes it the superior option for bioconjugation and other applications where metal toxicity is a concern, despite its generally slower reaction rates.[2][13] By understanding the distinct advantages and limitations of each methodology, researchers can select the optimal click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jpt.com [jpt.com]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Click chemistry with copper -- a biocompatible version [k-online.com]
- 13. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. csmres.co.uk [csmres.co.uk]
- 20. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 21. Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development | Tokyo University of Science [tus.ac.jp]
- 22. Breakthrough in click chemistry: innovative method revolutionizes drug development - Innovative platforms enable rapid synthesis of triazoles, which have important applications in medicine, biochemistry, and materials science [chemeurope.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Solubility and Stability of PC Biotin-PEG3-Azide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of PC Biotin-PEG3-Azide, a versatile photocleavable biotinylation reagent. Understanding these properties is critical for the successful design and execution of experiments in areas such as chemical proteomics, drug delivery, and bioconjugation. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house validation, and provides visual workflows to facilitate experimental design.
Introduction to this compound
This compound is a multifunctional molecule featuring a biotin (B1667282) moiety for affinity purification, a photocleavable (PC) linker for controlled release, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for "click" chemistry conjugation. The PEG3 spacer is incorporated to enhance aqueous solubility and minimize steric hindrance.[1][2] The azide group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2] The key feature is the photocleavable linker, typically an o-nitrobenzyl derivative, which can be cleaved upon exposure to UV light (e.g., ~365 nm) to release the conjugated molecule from the biotin tag.[1]
Diagram of the Chemical Structure of this compound
Caption: Figure 1. Chemical Structure of this compound.
Solubility in Aqueous Buffers
The solubility of this compound is a crucial parameter for its effective use in biological assays, which are predominantly conducted in aqueous buffers. The inclusion of the PEG3 spacer significantly enhances its water solubility.[1][3][4]
Quantitative Solubility Data
| Solvent/Buffer | Reported Solubility (Biotin-PEG3-Azide) | Concentration (mM) | Source |
| PBS (pH 7.2) | 10 mg/mL | ~22.5 mM | Cayman Chemical[5] |
| Water | 10 mg/mL | ~22.5 mM | MedChemExpress[4] |
| Water | 44.45 mg/mL | 100 mM | Tocris Bioscience[6] |
| DMSO | 10 mg/mL | ~22.5 mM | Cayman Chemical[5] |
| DMSO | 100 mg/mL | ~225 mM | MedChemExpress[4] |
| DMSO | 44.45 mg/mL | 100 mM | Tocris Bioscience[6] |
| DMF | 10 mg/mL | ~22.5 mM | Cayman Chemical[5] |
Note: The molecular weight of Biotin-PEG3-Azide (444.55 g/mol ) is used for the mM concentration calculation. The molecular weight of this compound is approximately 825.9 g/mol .[1]
Experimental Protocol: Determining Kinetic Solubility
This protocol outlines a general method to assess the kinetic solubility of this compound in a specific aqueous buffer.[7]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance/turbidity
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Create Serial Dilutions: Perform a serial dilution of the DMSO stock solution in a 96-well plate using DMSO as the diluent.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer to each well (e.g., 98 µL).
-
Transfer DMSO Solutions: Transfer a small volume (e.g., 2 µL) from each well of the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. This will create a range of final compound concentrations with a low final percentage of DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Analysis:
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear (i.e., shows no visible precipitate or significant increase in turbidity compared to the buffer-only control) is the approximate kinetic solubility.
Diagram of the Kinetic Solubility Workflow
Caption: Figure 2. Workflow for Kinetic Solubility Assay.
Stability in Aqueous Buffers
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. The molecule contains several functional groups—a carbamate (B1207046), an azide, and a photocleavable o-nitrobenzyl ester—each with its own stability profile.
Factors Affecting Stability
-
pH: The molecule contains a carbamate linkage, which can be susceptible to hydrolysis, particularly under alkaline conditions.[1][8][9][10][11] Carbamate hydrolysis is generally base-catalyzed.
-
Temperature: As with most chemical compounds, prolonged exposure to elevated temperatures can accelerate degradation. For long-term storage of stock solutions, -20°C or -80°C is recommended.[4][12]
-
Light Exposure: The o-nitrobenzyl group is designed to be cleaved by UV light.[13][14] Therefore, the compound and its solutions should be protected from light to prevent premature cleavage. The efficiency of photocleavage can be dependent on the solvent and the specific wavelength and intensity of the light source.[13][14]
-
Azide Stability: The azide group is generally stable but can react with acids to form toxic and explosive hydrazoic acid. Contact with certain metals should also be avoided.[15]
Quantitative Stability Data
Specific kinetic data on the degradation of this compound in various buffers is not publicly available. However, general recommendations for similar biotin-azide reagents suggest that stock solutions in DMSO are stable for up to 6 months at -80°C and up to 1 month at -20°C.[4][12] It is best practice to prepare fresh aqueous solutions for each experiment.
Experimental Protocol: Assessing Chemical Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).[3][16][17]
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Incubator or water bath set to the desired temperature
-
HPLC vials
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade) for quenching and mobile phase
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired aqueous buffer at the final working concentration.
-
Immediately take an aliquot (the T=0 sample).
-
Quench the reaction by adding an equal volume of cold acetonitrile or methanol to stop degradation.
-
Centrifuge the sample to pellet any salts that precipitate and transfer the supernatant to an HPLC vial.
-
Analyze this sample by HPLC to determine the initial peak area of the intact compound.
-
-
Incubate Samples:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Ensure the samples are protected from light.
-
-
Prepare Time-Point Samples:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Process each aliquot as described in step 1 (quench, centrifuge, transfer to HPLC vial).
-
-
HPLC Analysis:
-
Analyze all time-point samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Monitor the peak area of the intact compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact compound versus time to determine the stability profile under the tested conditions.
-
Diagram of the Chemical Stability Workflow
Caption: Figure 3. Workflow for Chemical Stability Assay.
Application: "Catch and Release" Proteomics
The unique combination of a biotin handle and a photocleavable linker makes this compound an ideal reagent for "catch and release" affinity purification workflows, for example, in chemical proteomics to identify protein-small molecule interactions.
Diagram of a "Catch and Release" Workflow
Caption: Figure 4. 'Catch and Release' Application Workflow.
Summary and Recommendations
-
Solubility: this compound is expected to have good solubility in aqueous buffers due to its PEG spacer. For preparing high-concentration stock solutions, DMSO is recommended. It is advisable to perform kinetic solubility tests in the specific buffer system of your experiment.
-
Stability: The compound should be stored as a solid at -20°C, protected from light. Stock solutions in anhydrous DMSO should be stored at -80°C for long-term storage or -20°C for short-term, aliquoted to avoid freeze-thaw cycles. Aqueous working solutions should be prepared fresh and protected from light. The stability in aqueous solution is pH-dependent, with higher stability expected at neutral to slightly acidic pH.
-
Experimental Validation: The provided protocols for determining solubility and stability can be adapted to your specific experimental needs to ensure the integrity and performance of this compound in your assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. scite.ai [scite.ai]
- 12. Azide-PEG3-biotin conjugate 875770-34-6 [sigmaaldrich.com]
- 13. seas.upenn.edu [seas.upenn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotium.com [biotium.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. openaccessjournals.com [openaccessjournals.com]
Reversible Biotinylation with PC Biotin-PEG3-Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-Azide, a versatile chemical tool that enables the reversible biotinylation of biomolecules. We will delve into the core mechanism, provide detailed experimental protocols, present quantitative data for performance evaluation, and illustrate key processes with clear diagrams. This document is intended to equip researchers with the necessary knowledge to effectively implement this technology in their experimental workflows, particularly in fields such as proteomics, drug discovery, and molecular biology.
Introduction to Reversible Biotinylation
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone of life science research. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including affinity purification, immunoprecipitation, and various detection assays.[1] However, the quasi-irreversible nature of the biotin-streptavidin bond can be a significant drawback when recovery of the native, unmodified target molecule is desired.
Reversible biotinylation strategies overcome this limitation by incorporating a cleavable linker between the biotin moiety and the target molecule. This compound is a state-of-the-art reagent that employs a photocleavable linker, allowing for the gentle and efficient release of captured biomolecules using UV light.[2][3]
The Multifunctional Nature of this compound
This compound is a heterobifunctional reagent composed of four key components:
-
Biotin: Enables the high-affinity capture of the conjugated molecule by streptavidin- or avidin-coated surfaces.
-
Photocleavable (PC) Linker: A 2-nitrobenzyl group that can be selectively cleaved upon exposure to near-UV light (typically 300-365 nm).[4]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and reduces steric hindrance between the biotin and the target molecule.[5]
-
Azide (B81097) Group: A terminal azide moiety that allows for covalent attachment to alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[6]
The combination of these features makes this compound a powerful tool for the targeted and reversible labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans.
The Core Mechanism: From Covalent Attachment to Photorelease
The reversible biotinylation process using this compound can be broken down into three main stages: conjugation, affinity capture, and photocleavage.
Stage 1: Covalent Conjugation via Click Chemistry
The azide group on this compound allows for its specific covalent attachment to a biomolecule that has been pre-modified to contain a terminal alkyne group. This is typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.[6]
Stage 2: Affinity Capture with Streptavidin
Once the biomolecule is biotinylated, it can be selectively captured from a complex mixture using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment of the target molecule.[7]
Stage 3: Photocleavage and Release
The key to the reversibility of this system lies in the 2-nitrobenzyl linker. Upon irradiation with near-UV light (300-365 nm), the linker undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond between the biotin-PEG3 portion and the target molecule.[4] This releases the native biomolecule from the streptavidin support, leaving behind a small chemical remnant. For oligonucleotides, this process generates a 5'-phosphate group, which can be advantageous for subsequent enzymatic reactions like ligation.[2][4][8][9][10] The primary byproduct of this reaction is 2-nitrosobenzaldehyde.[11]
Below is a diagram illustrating the photocleavage mechanism of the 2-nitrobenzyl linker:
Caption: Mechanism of 2-Nitrobenzyl Photocleavage.
Quantitative Data Summary
The efficiency of both the conjugation and photocleavage steps is critical for the successful application of this compound. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Reference |
| CuAAC Reaction Efficiency | Nearly quantitative | Optimized conditions with THPTA ligand | [12] |
| Photocleavage Wavelength | 300 - 365 nm | [2][4][8][10] | |
| Photocleavage Time | < 4-5 minutes for complete cleavage | Hand-held UV lamp (e.g., 365 nm, 1.1 mW/cm²) at 15 cm | [2] |
| Photocleavage Efficiency | Close to 80% | Immobilized DNA on a glass surface | [13][14][15] |
| Quantum Yield (o-Nitrobenzyl) | 0.01 - 0.3 | Varies with substrate and conditions | [3] |
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol is adapted for labeling 1-5 mg/mL of an alkyne-modified protein in a cell lysate.[13]
Materials:
-
Alkyne-modified protein lysate
-
This compound
-
100 mM THPTA in water
-
20 mM Copper (II) Sulfate (CuSO₄)
-
Freshly prepared 500 mM Sodium Ascorbate (B8700270) in water
-
PBS buffer (pH 7.4)
-
DMSO (for dissolving this compound)
-
1.5 mL microfuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 1.5 mL microfuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of 1 mM this compound (for a final concentration of approximately 20 µM, can be optimized between 2-40 µM)
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex.
-
Initiate the reaction by adding 10 µL of 500 mM sodium ascorbate solution and vortex immediately.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Proceed to purification of the biotinylated protein. This can be done by protein precipitation (e.g., with methanol/chloroform) or by using spin filtration columns to remove excess reagents.
Protocol 2: Affinity Capture and Photocleavage
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS or Tris buffer)
-
UV lamp (365 nm, e.g., Black Ray XX-15 UV lamp)
Procedure:
-
Equilibrate the streptavidin magnetic beads:
-
Resuspend the beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Add Binding/Wash Buffer, resuspend the beads, and repeat the wash twice.
-
-
Bind the biotinylated protein:
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Wash the beads:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a suitable Elution Buffer.
-
Place the open tube under a 365 nm UV lamp at a distance of approximately 15 cm.
-
Irradiate for 5-10 minutes.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the released, unmodified protein.
-
Visualizing the Workflow
The following diagrams, created using Graphviz, illustrate the overall experimental workflow and a more detailed proteomics application.
Caption: General Workflow for Reversible Biotinylation.
Caption: Proteomics Workflow Using this compound.
Applications in Research and Drug Development
The ability to reversibly biotinylate biomolecules opens up a wide range of applications:
-
Proteomics: In activity-based protein profiling (ABPP) and other chemical proteomics workflows, this compound allows for the enrichment of labeled proteins and their subsequent release for mass spectrometry analysis without interference from the biotin tag or streptavidin-derived peptides.[5][6][15]
-
Protein-Protein Interaction Studies: Reversible biotinylation is ideal for "pull-down" assays to identify interacting partners. The gentle elution conditions help to preserve weak or transient interactions that might be disrupted by harsh chemical eluents.
-
Drug Delivery: Photocleavable linkers can be incorporated into drug delivery systems to enable the light-triggered release of therapeutic agents at a specific time and location.
-
Nucleic Acid Research: As demonstrated, PC biotin can be used to purify synthetic oligonucleotides or PCR products, with the released DNA having a 5'-phosphate ready for subsequent enzymatic manipulation.[2][4][8][9][10]
Conclusion
This compound is a powerful and versatile tool for researchers who require the benefits of biotin-streptavidin affinity purification coupled with the ability to recover their target biomolecules in a native, unmodified state. By understanding the underlying chemistry and following optimized protocols, scientists can leverage this technology to advance their research in a wide array of disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 3. benchchem.com [benchchem.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Affinity Capture and Release with PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of PC Biotin-PEG3-Azide, a versatile multifunctional linker enabling advanced affinity capture and release strategies. This technology offers a significant advantage over traditional biotin-streptavidin affinity purification methods by allowing for the gentle and efficient release of captured biomolecules under mild conditions, thereby preserving their structural and functional integrity.
Core Principles of this compound
This compound is a chemical probe meticulously designed with four key functional components, each playing a crucial role in its utility for affinity purification and subsequent release of target molecules.
-
Photocleavable (PC) Linker: At the heart of this molecule is a photocleavable linker, typically containing a nitrobenzyl group. This chemical moiety is stable under normal laboratory conditions but can be selectively cleaved upon exposure to UV light, usually around 365 nm.[1] This light-triggered cleavage is the key to the gentle release of the captured biomolecule, avoiding the harsh denaturing conditions required in traditional biotin-streptavidin systems.[2]
-
Biotin (B1667282) Moiety: This vitamin H derivative exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). This strong, non-covalent interaction is the foundation of the affinity capture step, allowing for the efficient isolation of biotinylated molecules from complex biological mixtures.[3]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, is incorporated to enhance the molecule's hydrophilicity and flexibility. This spacer reduces steric hindrance, improving the accessibility of the biotin group for binding to streptavidin and increasing the solubility of the entire conjugate in aqueous buffers.[4]
-
Azide (B81097) Group: The terminal azide (-N₃) group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This bioorthogonal reaction allows for the covalent attachment of the this compound to a target molecule that has been modified to contain an alkyne group.
The Affinity Capture and Release Workflow
The application of this compound in affinity purification follows a logical and straightforward workflow, which is depicted in the diagram below.
Quantitative Data Summary
The primary advantage of using a photocleavable linker is the ability to recover captured biomolecules with high yield and purity under mild conditions. While specific yields can vary depending on the target molecule and experimental conditions, the following table summarizes representative data comparing photocleavable elution with traditional harsh elution methods.
| Elution Method | Target Molecule | Typical Recovery Yield | Purity of Eluted Sample | Reference |
| Photocleavage (UV, ~365 nm) | Oligonucleotides | >90% | High | [6] |
| Photocleavage (UV, ~365 nm) | Proteins | 80-95% | High (minimal streptavidin contamination) | [7] |
| Boiling in SDS-PAGE Buffer | Proteins | Variable (often lower due to aggregation) | Moderate to Low (significant streptavidin contamination) | [8] |
| Competitive Elution (excess biotin) | Proteins | Low to Moderate (incomplete elution) | Moderate | [2] |
| On-bead Digestion (Trypsin) | Proteins | N/A (peptides recovered) | High (but protein is fragmented) | [8] |
Experimental Protocols
Labeling of Alkyne-Modified Proteins with this compound via Click Chemistry
This protocol outlines the general steps for labeling a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample (in a compatible buffer, e.g., PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP or sodium ascorbate in water (prepare fresh).
-
Prepare a 1.7 mM stock solution of TBTA in DMSO:t-butanol (1:4 v/v).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein sample.
-
Add the this compound stock solution to achieve a final concentration of 25-100 µM.
-
Add the TCEP or sodium ascorbate stock solution to a final concentration of 1 mM.
-
Add the TBTA stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other reaction components using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Affinity Capture and Photocleavable Release of Labeled Proteins
This protocol describes the capture of the this compound labeled protein using streptavidin-coated magnetic beads and its subsequent release via photocleavage.
Materials:
-
This compound labeled protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (365 nm)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads and transfer the desired amount to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in the this compound labeled protein sample.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a minimal volume of Elution Buffer (e.g., 50-100 µL).
-
Irradiate the bead suspension with a 365 nm UV lamp for 5-15 minutes at room temperature. The optimal irradiation time should be determined empirically.
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully collect the supernatant containing the released target protein.
-
Signaling Pathways and Experimental Workflows
The versatility of this compound allows for its integration into various complex experimental workflows, such as the identification of protein-protein interactions or the analysis of post-translationally modified proteins.
Conclusion
This compound provides a powerful and elegant solution for the affinity capture and release of biomolecules. By combining the high affinity of the biotin-streptavidin interaction with the precision of photocleavage and the versatility of click chemistry, this reagent enables researchers to isolate target molecules with high purity and yield while preserving their native state. This technology is particularly valuable for applications in proteomics, drug discovery, and the study of complex biological systems where the functional integrity of the isolated molecules is paramount.
References
- 1. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A photo-cleavable biotin affinity tag for the facile release of a photo-crosslinked carbohydrate-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential of PC Biotin-PEG3-Azide: A Technical Guide for Advanced Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug discovery, precision and control are paramount. The ability to selectively label, capture, and release biomolecules of interest is crucial for unraveling complex biological processes and developing novel therapeutics. PC Biotin-PEG3-Azide has emerged as a powerful and versatile tool, offering an elegant solution for researchers seeking spatiotemporal control over their experiments. This technical guide provides an in-depth exploration of the core features, benefits, and applications of this compound, complete with detailed experimental protocols and quantitative data to empower your research endeavors.
Core Features: A Trifecta of Functionality
This compound is a multi-functional chemical probe meticulously designed with three key moieties, each contributing to its remarkable utility in molecular biology:
-
Photocleavable (PC) Linker: At the heart of this molecule lies a photocleavable linker, a component that can be selectively broken upon exposure to UV light, typically around 365 nm.[1][2] This feature allows for the controlled, light-triggered release of biotinylated molecules from their binding partners, offering a significant advantage over traditional elution methods that often require harsh denaturing conditions.[1]
-
Biotin (B1667282) Tag: A high-affinity biotin tag enables strong and specific binding to streptavidin and its analogues (avidin, NeutrAvidin).[3] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest non-covalent interactions known in nature, forming the basis for highly efficient affinity capture and purification of target molecules.
-
Tri(ethylene glycol) (PEG3) Spacer: A hydrophilic PEG3 spacer arm enhances the aqueous solubility of the molecule and the biomolecules it conjugates to.[3][4][] This increased solubility is crucial for working in biological buffers and cellular environments.[] Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.[3][4]
-
Azide (B81097) Group: The terminal azide group is a versatile chemical handle that readily participates in bioorthogonal "click chemistry" reactions. Specifically, it can react with alkyne-modified biomolecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage.[3]
Key Benefits for Advanced Research
The unique combination of these features translates into a multitude of benefits for researchers:
-
Controlled and Mild Release: The ability to release captured biomolecules with light avoids the use of harsh chemicals or heat, preserving the integrity and function of sensitive proteins and complexes.[1]
-
Enhanced Specificity and Reduced Background: The high affinity of the biotin-streptavidin interaction ensures efficient capture of target molecules, while the controlled release mechanism minimizes the co-elution of non-specific binders, leading to cleaner samples and more reliable downstream analysis.
-
Versatile Bioconjugation: The azide group allows for the specific labeling of a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans, providing a flexible platform for various applications.
-
Improved Solubility and Biocompatibility: The PEG3 spacer enhances the water solubility of the probe and its conjugates, making it suitable for use in aqueous buffers and cellular environments.[3][4][]
Quantitative Data Summary
For easy comparison, the key quantitative specifications for a typical this compound reagent are summarized in the table below.
| Property | Value | Reference |
| Purity | >95% or >96% | [3][6] |
| Molecular Formula | C35H55N9O12S | [6] |
| Molecular Weight | 825.94 g/mol | [6] |
| Photocleavage Wavelength | ~365 nm | [1][2] |
| Biotin-Streptavidin Kd | 10⁻¹⁴ - 10⁻¹⁵ M | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [7] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA or BTTAA)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in water.
-
Prepare a 100 mM stock solution of the copper chelator in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound stock solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
Add the copper chelator to a final concentration of 1-5 mM.
-
Add the CuSO4 stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Affinity Capture and Photocleavage of Biotinylated Proteins
This protocol describes the capture of a this compound labeled protein using streptavidin-coated beads and its subsequent release via photocleavage.
Materials:
-
This compound labeled protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them twice with Wash Buffer.
-
-
Affinity Capture:
-
Add the this compound labeled protein sample to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand or centrifugation.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
Resuspend the beads in Elution Buffer.
-
Expose the bead suspension to a 365 nm UV lamp at a close distance for 5-30 minutes. The optimal time may need to be determined empirically. It has been reported that cleavage can be near-quantitative in under 5 minutes with a 1.1 mW/cm² intensity lamp.[1] One study on a different PC-biotin linker showed approximately 80% cleavage.
-
During irradiation, gently agitate the sample to ensure uniform exposure.
-
-
Elution:
-
Separate the beads from the supernatant. The supernatant now contains the released protein, free of the biotin tag. The protein will have a small molecular fragment left at the modification site.
-
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow and a conceptual signaling pathway application.
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. precisepeg.com [precisepeg.com]
- 7. caymanchem.com [caymanchem.com]
A Technical Guide to the Safe Handling and Application of PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for PC Biotin-PEG3-Azide, a versatile heterobifunctional linker crucial in bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs). This document outlines essential precautions, detailed experimental protocols, and key technical data to ensure its safe and effective use in the laboratory.
Core Safety and Handling Precautions
This compound, like all azide-containing compounds, requires careful handling to mitigate potential risks. The primary hazards are associated with the azide (B81097) functional group, which can be explosive under certain conditions. Adherence to the following guidelines is mandatory for the safe use of this reagent.
General Handling:
-
Always consult the Safety Data Sheet (SDS) before use.
-
Conduct all manipulations of this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles with side shields.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Prevent the formation of dust and aerosols.
-
Use plastic or ceramic spatulas for handling the solid compound; never use metal spatulas as they can form shock-sensitive metal azides.[1]
Incompatible Materials and Conditions to Avoid:
-
Acids: Avoid mixing with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
-
Heavy Metals: Do not allow contact with heavy metals such as copper, lead, silver, or their salts, as this can form dangerously explosive metal azides.[2]
-
Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane (B109758) and chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[2][3]
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents.
-
Heat, Shock, and Friction: Organic azides are potentially explosive and can decompose with the input of energy from external sources such as heat, light, pressure, or shock.[3] Avoid friction, especially on ground glass joints.[1]
Storage and Disposal:
-
Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[3][]
-
Azide-containing waste should be collected in a dedicated, clearly labeled waste container and must not be mixed with acidic waste.[1][2]
-
Dispose of all waste containing this compound through your institution's chemical waste program.[2] Do not pour down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[5]
Quantitative Safety Data
The following table summarizes the available quantitative data for this compound. It is important to note that for many specific toxicological endpoints, data is not currently available.
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [3][] |
| Acute Oral Toxicity | No data available | |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available |
Experimental Protocols
This compound is a key reagent in bioconjugation, primarily utilized in "click chemistry" and photocleavage applications. Below are detailed methodologies for its principal uses.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.4.
Methodology:
-
Preparation of Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Preparation of this compound: Prepare a stock solution of this compound in an anhydrous solvent such as DMSO (e.g., 10 mM).
-
Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. A 5-20 fold molar excess of the azide linker is typically used. b. Add the copper-chelating ligand to the reaction mixture. c. Add the CuSO₄ solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Purification: Remove the excess biotinylation reagent and catalyst components using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living systems where the cytotoxicity of copper is a concern.
Materials:
-
Cyclooctyne-functionalized biomolecule (e.g., containing DBCO or BCN)
-
This compound
-
Reaction Buffer: Amine-free buffer, such as PBS, pH 7.4.
Methodology:
-
Preparation of Biomolecule: Dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Preparation of this compound: Prepare a stock solution of this compound in an anhydrous solvent like DMSO (e.g., 10 mM).
-
SPAAC Reaction: Add the this compound stock solution to the biomolecule solution. A molar excess of the azide (typically 2-4 fold) is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization depending on the specific cyclooctyne (B158145) used.
-
Purification: Purify the resulting biotinylated biomolecule using appropriate techniques like dialysis or chromatography to remove unreacted this compound.
Photocleavage of the Biotin (B1667282) Moiety
The photocleavable (PC) linker allows for the release of the biotinylated molecule from its streptavidin-bound state under mild conditions.
Materials:
-
Biotinylated biomolecule conjugated via this compound, typically bound to a streptavidin support (e.g., beads).
-
Wash Buffer: Buffer appropriate for maintaining the stability of the biomolecule.
-
UV Lamp (300-365 nm).
Methodology:
-
Affinity Capture: Incubate the biotinylated biomolecule with streptavidin-coated beads to allow for binding.
-
Washing: Wash the beads thoroughly with the wash buffer to remove any non-specifically bound molecules.
-
Photocleavage: Resuspend the beads in a suitable buffer. Irradiate the sample with a near-UV lamp (300-365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Elution: Centrifuge the sample to pellet the streptavidin beads. The supernatant will contain the released biomolecule, now free of the biotin tag.
Visualizations
General Laboratory Workflow for Handling this compound
Caption: General workflow for safe handling of this compound.
Experimental Workflow for Bioconjugation via Click Chemistry
Caption: Workflow for bioconjugation using this compound.
References
Methodological & Application
Application Notes & Protocols: Labeling of Alkyne-Containing Proteins with PC Biotin-PEG3-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective identification and enrichment of specific protein populations from complex biological systems are crucial for understanding cellular processes and for drug development. Bioorthogonal chemistry provides powerful tools for these tasks by employing reactions that occur selectively within a living system without interfering with native biochemical processes.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][3]
This protocol details the use of PC Biotin-PEG3-Azide, a versatile reagent for labeling alkyne-modified proteins. This reagent features three key components:
-
A terminal azide group: For covalent attachment to alkyne-containing proteins via the CuAAC reaction.[4]
-
A biotin (B1667282) moiety: To enable strong and specific affinity purification of labeled proteins using streptavidin or avidin-based resins.[5]
-
A photocleavable (PC) linker: Positioned between the biotin and the azide, this linker allows for the gentle, reagent-free release of captured proteins upon exposure to UV light (e.g., 365 nm), preserving protein integrity for downstream analysis.[6][7]
The inclusion of a flexible, hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient labeling and capture.[8] This approach is particularly advantageous for proteomic studies, such as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where newly synthesized proteins are metabolically labeled with an alkyne-containing amino acid like L-homopropargylglycine (Hpg).[1][9]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the general procedure for labeling alkyne-containing proteins in a cell lysate with this compound.
Materials and Reagents:
-
Alkyne-containing protein sample (e.g., cell lysate from cells treated with an alkyne-bearing amino acid)
-
This compound (e.g., BroadPharm BP-22676, AxisPharm AP12690)[8][10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-chelating ligand
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (Prepare fresh)
-
Aminoguanidine Hydrochloride (Optional, to prevent side reactions)[11]
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, free of sodium azide)
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffers (e.g., PBS with 1% SDS, PBS with 0.1% Triton X-100)
-
Elution Buffer (PBS or other buffer suitable for downstream analysis)
-
UV Lamp (365 nm, 1-5 mW/cm²)[6]
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water. Store at room temperature.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water. Store at room temperature.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh immediately before use as it is readily oxidized.[11]
Labeling Procedure:
-
To 1 mg of alkyne-containing protein in 1 mL of Reaction Buffer, add the click chemistry reagents sequentially. It is recommended to pre-mix the copper and ligand before adding to the protein solution.
-
This compound: Add to a final concentration of 100 µM.
-
THPTA: Add to a final concentration of 500 µM.
-
CuSO₄: Add to a final concentration of 100 µM.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Equilibrate the streptavidin beads by washing them three times with PBS containing 0.1% SDS.
-
Add the equilibrated streptavidin beads to the click reaction mixture from Protocol 1.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the beads.
-
Collect the beads using a magnetic stand (for magnetic beads) or centrifugation.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
Twice with PBS + 1% SDS.
-
Twice with PBS + 1 M NaCl.
-
Twice with PBS + 0.1% Triton X-100.
-
Three times with PBS.
-
Protocol 3: Photocleavage and Elution
-
After the final wash, resuspend the beads in a minimal volume of elution buffer (e.g., 50-100 µL of PBS).
-
Transfer the bead slurry to a UV-transparent microcentrifuge tube or a 96-well plate.
-
Irradiate the sample with a 365 nm UV lamp (1-5 mW/cm²) for 30-60 minutes on ice.[6] The optimal time may need to be determined empirically.
-
Separate the beads from the supernatant (which now contains the released proteins) using a magnet or centrifugation.
-
Collect the supernatant. The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. A small molecular fragment remains on the protein after cleavage.[7]
Data Presentation
Quantitative analysis is essential for evaluating the performance of protein labeling and enrichment workflows. The following tables summarize representative data from studies using cleavable biotin probes.
Table 1: Comparison of Labeling and Cleavage Efficiency for Different Cleavable Biotin Probes
| Biotin Probe Linker Type | Relative Labeling Signal | Residual Signal After Cleavage | Cleavage Condition | Reference |
| Photocleavable (PC) | Lower | Higher | 365 nm UV light | [12] |
| Dde | Higher | Lower | 2% Hydrazine | [12] |
| DADPS | High | <3% | 10% Formic Acid | [9] |
| Disulfide | High | <3% | 50 mM Na₂S₂O₄ | [9] |
*Qualitative comparison from Western blot data presented in the cited study. "Higher" or "Lower" are relative to the other linker in the direct comparison.
Table 2: Proteomic Identification Efficiency using CuAAC vs. SPAAC
| Labeling Method | Biotin Probe Used | Number of Identified Proteins | Reference |
| CuAAC | Biotin-Diazo-Alkyne | 229 | [13] |
| SPAAC | Biotin-DIBO-Alkyne | 188 | [13] |
This data highlights that in a comparative proteomics study, the CuAAC method identified a greater number of O-GlcNAc modified proteins than the SPAAC method, suggesting potentially higher labeling efficiency in that context.[13]
Visualizations
Diagrams generated using Graphviz to illustrate key processes.
Caption: CuAAC reaction mechanism for protein biotinylation.
Caption: Workflow for labeling and enrichment of proteins.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Streptavidin Pull-Down Assays Using PC Biotin-PEG3-Azide for Proteomics and Drug Development
Introduction
Streptavidin pull-down assays are a robust method for isolating and identifying protein-protein interactions, a critical aspect of understanding cellular signaling pathways and identifying potential drug targets. The use of PC Biotin-PEG3-Azide, a photocleavable biotin (B1667282) probe, offers a significant advantage by allowing for the gentle elution of captured proteins, preserving the integrity of protein complexes for downstream analysis. This reagent features a biotin moiety for high-affinity binding to streptavidin, a PEG spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for covalent linkage to target molecules via "click chemistry."[1][2] The photocleavable linker enables the release of bound molecules under mild UV irradiation, avoiding the harsh denaturing conditions often required to break the strong streptavidin-biotin interaction.[1][2][3][4]
Principle of the Assay
The workflow involves three main stages:
-
Labeling: A target protein or molecule of interest, metabolically or enzymatically functionalized with an alkyne group, is covalently labeled with this compound through a copper-catalyzed or copper-free click chemistry reaction.[2][5][6]
-
Capture: The biotinylated protein, along with its interacting partners, is captured from a cell lysate using streptavidin-coated magnetic beads.[7][8]
-
Elution and Analysis: After washing away non-specifically bound proteins, the captured protein complexes are released from the beads by photocleavage with UV light. The eluted proteins are then identified and quantified, typically by mass spectrometry.[3][4]
Experimental Protocols
This section provides a detailed, step-by-step guide for performing a streptavidin pull-down assay using this compound.
Part 1: Labeling of Target Protein with this compound via Click Chemistry
This protocol assumes the target protein has been metabolically labeled with an alkyne-containing amino acid analog.
Materials:
-
Cells expressing the alkyne-labeled target protein
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (stored at -20°C)[2]
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
DMSO
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer on ice for 30 minutes.[7]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled protein) with the click chemistry reagents. The final concentrations should be optimized, but a typical starting point is:
-
1-2 mg/mL total protein
-
100 µM this compound
-
1 mM CuSO₄
-
5 mM THPTA
-
5 mM Sodium Ascorbate
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Part 2: Streptavidin Pull-Down
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., high salt buffer, such as 1M KCl)
-
Wash Buffer 3 (e.g., 0.1 M Sodium Carbonate)
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
-
Binding of Biotinylated Proteins:
-
Add the click chemistry-reacted lysate to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated proteins to the beads.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash once with Wash Buffer 2.
-
Wash once with Wash Buffer 3.
-
Wash three times with PBS.
-
-
For each wash, resuspend the beads in 1 mL of the respective buffer, incubate for 5 minutes with rotation, and then pellet the beads on the magnetic rack before removing the supernatant.
-
Part 3: Photocleavable Elution and Sample Preparation for Mass Spectrometry
Materials:
-
Photocleavage Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
-
Sample buffer for mass spectrometry (e.g., containing urea (B33335) and DTT)
Procedure:
-
Photocleavage:
-
After the final wash, resuspend the beads in Photocleavage Buffer.
-
Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes at room temperature or on ice to cleave the photocleavable linker and release the captured proteins.[2]
-
The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Sample Collection and Preparation:
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
Prepare the eluted sample for mass spectrometry analysis (e.g., by reduction, alkylation, and tryptic digestion).
-
Data Presentation
The results of a quantitative proteomics experiment, such as one using SWATH-MS, can be summarized to show the enrichment of specific proteins in the pull-down fraction compared to a control.
Table 1: Quantitative Analysis of Proteins Identified by Mass Spectrometry
| Protein ID | Gene Name | Log2 Fold Change (Bait vs. Control) | p-value | Function |
| P04637 | TP53 | 4.5 | 0.001 | Tumor suppressor |
| P62993 | GRB2 | 3.8 | 0.005 | Adaptor protein |
| P27361 | SOS1 | 3.5 | 0.008 | Guanine nucleotide exchange factor |
| Q07817 | SHC1 | 3.2 | 0.012 | Adaptor protein |
| P62258 | RASA1 | 2.9 | 0.021 | GTPase activating protein |
| Q13905 | PIK3R1 | 2.5 | 0.035 | PI3K regulatory subunit |
This is a representative table. Actual results will vary based on the specific experiment.
Visualizations
Experimental Workflow
Caption: Workflow for Streptavidin Pull-Down Assay with this compound.
Example Signaling Pathway: MAPK/ERK Cascade
Caption: Simplified MAPK/ERK Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for Identifying Protein-Protein Interactions Using PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PC Biotin-PEG3-Azide in the identification of protein-protein interactions. This technique, based on bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the capture and subsequent identification of interacting proteins within a cellular context.
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, defining protein function, and identifying potential therapeutic targets. Proximity-dependent labeling methods have emerged as powerful tools for mapping PPI networks in their native cellular environment. The this compound reagent, in conjunction with metabolic labeling using an alkyne-containing amino acid analog, offers a robust method for covalently tagging, enriching, and identifying interacting proteins.
The key features of this system include:
-
Metabolic Labeling: Cells are cultured with an alkyne-containing amino acid, such as L-Homopropargylglycine (HPG), which is incorporated into newly synthesized proteins.
-
Click Chemistry: The azide (B81097) group on the this compound reagent is covalently ligated to the alkyne-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Biotin (B1667282) Tagging: The biotin moiety allows for the highly specific and strong affinity purification of the labeled protein complexes using streptavidin-coated beads.
-
Photocleavable Linker: A key advantage of this reagent is the photocleavable (PC) linker. Upon exposure to UV light, the linker is cleaved, allowing for the gentle elution of the captured protein complexes from the streptavidin beads, which is crucial for downstream analysis by mass spectrometry.
-
PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient click chemistry and biotin-streptavidin binding.
Experimental Workflow Overview
The overall experimental workflow for identifying protein-protein interactions using this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine (HPG)
This protocol describes the incorporation of the alkyne-containing amino acid analog HPG into newly synthesized proteins in cultured mammalian cells.[1][2]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium (e.g., DMEM without L-methionine)
-
L-Homopropargylglycine (HPG) stock solution (50 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Seed mammalian cells on culture plates and grow to the desired confluency (typically 70-80%) in complete culture medium.
-
Aspirate the complete medium and wash the cells once with pre-warmed PBS.
-
To deplete endogenous methionine reserves, aspirate the PBS and add pre-warmed methionine-free medium. Incubate the cells at 37°C for 30-60 minutes.
-
Add HPG stock solution to the methionine-free medium to a final concentration of 50 µM. The optimal concentration may vary between cell types and should be determined empirically.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO2). The incubation time will depend on the protein turnover rate and the specific experimental goals.
-
After the labeling period, proceed immediately to cell lysis or wash the cells with PBS and harvest for storage at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of metabolically labeled cells and the extraction of proteins for downstream click chemistry.
Materials:
-
HPG-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Benzonase nuclease
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitor cocktail. A typical volume is 1 mL of buffer per 10^7 cells.
-
To reduce viscosity from DNA and RNA, add Benzonase to a final concentration of 25 U/mL and incubate on ice for 15 minutes.
-
Lyse the cells by sonication on ice or by passing the lysate through a fine-gauge needle.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction with this compound
This protocol details the copper-catalyzed click reaction to attach the this compound to the HPG-labeled proteins in the cell lysate.[3][4][5][6]
Materials:
-
Protein lysate from Protocol 2
-
This compound stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
PBS
Click Reaction Cocktail Preparation (per 50 µL of lysate):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| PBS | - | 90 µL | - |
| This compound | 10 mM | 2 µL | 100 µM |
| THPTA | 100 mM | 10 µL | 5 mM |
| CuSO4 | 20 mM | 10 µL | 1 mM |
| Sodium Ascorbate | 300 mM | 10 µL | 15 mM |
Procedure:
-
In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS.
-
Add 2 µL of the 10 mM this compound stock solution and vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex.
-
Initiate the click reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle rotation.
Protocol 4: Streptavidin Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated protein complexes using streptavidin-coated magnetic beads.
Materials:
-
Click-reacted protein lysate from Protocol 3
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (1 M KCl)
-
Wash Buffer 3 (0.1 M Na2CO3)
-
Wash Buffer 4 (2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Wash Buffer 5 (50 mM Ammonium Bicarbonate)
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Add the click-reacted lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with rotation to allow for biotin-streptavidin binding.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers, performing each wash at least twice:
-
Wash Buffer 1
-
Wash Buffer 2
-
Wash Buffer 3
-
Wash Buffer 4
-
-
Finally, wash the beads three times with Wash Buffer 5 to remove any remaining detergents and salts.
Protocol 5: Photocleavage and Elution of Captured Proteins
This protocol describes the release of the captured protein complexes from the streptavidin beads by photocleavage of the PC linker.[7][8]
Materials:
-
Bead-bound protein complexes from Protocol 4
-
Elution Buffer (50 mM Ammonium Bicarbonate)
-
UV lamp (300-365 nm)
-
Microcentrifuge
Procedure:
-
After the final wash in Protocol 4, resuspend the beads in a minimal volume of Elution Buffer (e.g., 50-100 µL).
-
Transfer the bead suspension to a UV-transparent tube.
-
Place the tube on ice and irradiate with a UV lamp (300-365 nm) for 10-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.
-
After irradiation, place the tube on a magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
Perform a second elution by adding another small volume of Elution Buffer to the beads, incubating for 5 minutes, and collecting the supernatant. Pool the eluates.
Protocol 6: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the eluted proteins for analysis by LC-MS/MS.
Materials:
-
Eluted proteins from Protocol 5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction: Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar desalting column.
-
The desalted peptides are now ready for analysis by LC-MS/MS.
Data Presentation
Quantitative mass spectrometry data should be presented in a clear and structured format to facilitate the identification of high-confidence interacting proteins. The following table is a representative example of how to present such data.
Table 1: Representative Quantitative Proteomics Data
| Protein ID (UniProt) | Gene Name | Bait vs. Control Fold Change | p-value | Unique Peptides Identified | Description |
| P04637 | TP53 | 15.2 | 0.001 | 25 | Cellular tumor antigen p53 |
| Q06323 | MDM2 | 12.8 | 0.003 | 18 | E3 ubiquitin-protein ligase Mdm2 |
| P60709 | ACTB | 1.1 | 0.85 | 35 | Actin, cytoplasmic 1 |
| P62258 | KRT10 | 0.9 | 0.92 | 15 | Keratin, type I cytoskeletal 10 |
-
Fold Change: Represents the relative abundance of the protein in the bait pulldown compared to a negative control (e.g., cells not expressing the bait protein or a mock pulldown).
-
p-value: Statistical significance of the enrichment.
-
Unique Peptides Identified: The number of unique peptides identified for each protein, indicating the confidence of the identification.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logic of the BONCAT methodology and a hypothetical signaling pathway that could be elucidated using this technique.
References
- 1. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
On-Bead Digestion Protocol Following Protein Enrichment with PC Biotin-PEG3-Azide
Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the on-bead digestion of proteins enriched using PC Biotin-PEG3-Azide. This advanced chemical probe incorporates a photocleavable (PC) linker, enabling the release of captured proteins under mild UV irradiation, thereby preserving post-translational modifications and facilitating downstream mass spectrometry (MS) analysis. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and accessibility of the biotin (B1667282) moiety, while the terminal azide (B81097) group allows for covalent labeling of alkyne-modified target proteins via click chemistry.
On-bead digestion is a streamlined and efficient method for preparing protein samples for mass spectrometry. By performing enzymatic digestion directly on the affinity beads, sample loss is minimized, and the signal-to-noise ratio is often improved compared to in-solution digestion methods.[1][2] This protocol is tailored for researchers in chemical proteomics, drug discovery, and molecular biology who are looking to identify and quantify proteins that have been selectively enriched from complex biological samples.
The workflow begins with the enrichment of biotinylated proteins onto streptavidin-coated beads, followed by stringent washing steps to remove non-specific binders. The key feature of this protocol is the photocleavage step, which releases the captured proteins from the beads prior to on-bead digestion. This approach mitigates the issue of streptavidin-derived peptides contaminating the sample, a common challenge in traditional biotin-streptavidin affinity purification workflows.[3][4]
Experimental Workflow Overview
The experimental workflow can be summarized in the following key stages:
-
Enrichment of Biotinylated Proteins: Alkyne-modified proteins are first labeled with this compound via a click chemistry reaction. The resulting biotinylated proteins are then captured using streptavidin-coated magnetic beads.
-
Washing: A series of stringent washes are performed to remove non-specifically bound proteins and other contaminants.
-
Photocleavage: The bead-bound proteins are irradiated with UV light to cleave the photocleavable linker, releasing the proteins into the supernatant.
-
On-Bead Digestion: The released proteins are then subjected to on-bead digestion, which involves reduction, alkylation, and enzymatic cleavage (typically with trypsin).
-
Peptide Cleanup: The resulting peptides are collected and desalted prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for on-bead digestion after enrichment with this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate (NH4HCO3)
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM NH4HCO3
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM NH4HCO3
-
Trypsin solution (MS-grade)
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
Peptide desalting columns (e.g., C18 StageTips)
-
UV lamp (365 nm)
Protocol
1. Enrichment of Biotinylated Proteins
1.1. Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
1.2. Clarify the lysate by centrifugation to remove cellular debris.
1.3. Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
2. Washing
2.1. Pellet the beads using a magnetic stand and discard the supernatant.
2.2. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
- Twice with Wash Buffer 1 (1% SDS in PBS).
- Twice with Wash Buffer 2 (8 M urea in 50 mM Tris-HCl, pH 8.0).
- Three times with Wash Buffer 3 (50 mM NH4HCO3).[5]
3. Photocleavage
3.1. After the final wash, resuspend the beads in 50-100 µL of 50 mM NH4HCO3.
3.2. Transfer the bead slurry to a UV-transparent plate or tube.
3.3. Irradiate the beads with a 365 nm UV lamp for 15-30 minutes on ice.[6] The optimal irradiation time may need to be determined empirically.
3.4. Pellet the beads with a magnetic stand and carefully collect the supernatant containing the released proteins.
4. On-Bead Digestion
4.1. Reduction: Add DTT to the collected supernatant to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.
4.2. Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes.
4.3. Trypsin Digestion: Add MS-grade trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C with gentle shaking.
5. Peptide Cleanup
5.1. Quench the digestion by adding TFA to a final concentration of 0.1%.
5.2. Desalt the peptide mixture using C18 StageTips or other suitable peptide desalting columns according to the manufacturer's instructions.
5.3. Elute the peptides and dry them in a vacuum centrifuge.
5.4. Resuspend the dried peptides in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Signaling Pathway Diagram
The following diagram illustrates the general principle of using this compound to capture and identify protein-protein interactions within a signaling pathway.
Caption: Capturing protein interactions using this compound for MS analysis.
Quantitative Data Summary
The choice of digestion method can significantly impact the number of identified proteins and peptides. The following table summarizes a comparison between on-bead and in-solution digestion methods based on published data. While specific data for this compound is limited, these general trends provide valuable insights for experimental design.
| Parameter | On-Bead Digestion | In-Solution Digestion (after elution) | Reference |
| Number of Identified Proteins | Generally lower | Generally higher | [7] |
| Number of Identified Peptides | Generally lower | Generally higher | [7] |
| Reproducibility (CV%) | Can be higher due to fewer steps | May be lower due to more handling | [8] |
| Sample Handling Time | Shorter | Longer | [9] |
| Potential for Contamination | Lower (fewer steps) | Higher (more steps) | [1] |
| Recovery of Low-Abundance Proteins | May be lower due to steric hindrance | Can be higher with optimized elution | [7] |
Note: The efficiency of on-bead digestion can be influenced by factors such as the type of beads used, the accessibility of cleavage sites to the protease, and the thoroughness of the washing steps. Elution-based methods, while potentially yielding more protein identifications, require careful optimization to ensure efficient protein recovery and removal of interfering substances prior to digestion. The use of a photocleavable linker as described in this protocol aims to combine the benefits of efficient release with the streamlined workflow of on-bead digestion.
References
- 1. biotechsupportgroup.com [biotechsupportgroup.com]
- 2. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 7. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-bead Digestion for Interactome Profiling [thermofisher.com]
- 9. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides a detailed methodology for the synthesis of ADCs using PC Biotin-PEG3-Azide, a versatile linker that incorporates several beneficial features:
-
Photocleavable (PC) Linker: Allows for the release of the conjugated payload upon exposure to UV light, providing a mechanism for controlled drug release in specific applications.
-
Biotin Moiety: Enables affinity purification and detection of the ADC using streptavidin-based methods.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.
-
Azide Group: Facilitates covalent conjugation to a modified antibody or drug via highly efficient and bioorthogonal "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
This protocol will focus on a SPAAC-based approach, which circumvents the need for a copper catalyst that can be cytotoxic and potentially compromise the integrity of the antibody. The overall strategy involves two main stages:
-
Antibody Modification: Introduction of a dibenzocyclooctyne (DBCO) group onto the antibody.
-
Payload Conjugation: "Clicking" the this compound-functionalized payload onto the DBCO-modified antibody.
Experimental Workflow Overview
The synthesis and characterization of the ADC follows a multi-step process, beginning with the modification of the antibody and culminating in the evaluation of its cytotoxic potency.
Application Notes and Protocols for UV Cleavage of Biotinylated Molecules from Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the ultraviolet (UV) light-induced cleavage and release of biotinylated molecules from streptavidin-coated beads. This technique offers a gentle and efficient method for isolating target molecules after affinity purification, avoiding the harsh chemical or thermal elution methods that can denature sensitive biomolecules. The protocols outlined below are based on the use of photocleavable (PC) biotin (B1667282) linkers, which incorporate a UV-sensitive moiety, typically a 2-nitrobenzyl group.[1]
Principle of Photocleavage
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an excellent tool for affinity capture.[2] However, this strong interaction also presents a challenge for the elution of the captured molecules. Photocleavable biotin linkers overcome this by incorporating a chemical group that breaks upon exposure to near-UV light (typically in the 300-365 nm range).[3][4] This allows for the specific and controlled release of the biotinylated molecule, leaving the streptavidin beads behind. The most common photocleavable moiety is the 2-nitrobenzyl group.[1]
Key Applications
-
Protein-Protein Interaction Studies: Gentle elution of protein complexes for downstream analysis like mass spectrometry.
-
Immunoprecipitation: Reversible capture and release of antigens.[5]
-
Nucleic Acid Isolation: Affinity capture and release of DNA or RNA for applications like PCR, cloning, or sequencing.[3][4]
-
Drug Discovery: Isolation of target molecules in screening assays.
Quantitative Data Summary
The efficiency of UV cleavage is dependent on several factors including UV wavelength, intensity, and exposure time. The following tables summarize quantitative data from various sources.
Table 1: UV Cleavage Conditions and Efficiency
| Parameter | Value | Notes | Source |
| UV Wavelength | 300-350 nm | Near-UV range for cleavage. | [3][4] |
| ~340 nm | Effective for cleaving 2-nitrobenzyl linkers. | [1][6] | |
| 365 nm | Commonly used emission peak for UV lamps. | [3][7][8] | |
| Exposure Time | < 4-5 minutes | For complete or near-complete cleavage. | [3][4][8] |
| 10 minutes | Can achieve almost complete cleavage. | [6] | |
| 1.6 minutes | Characteristic time for exponential decay of surface-bound molecules. | [9] | |
| Cleavage Efficiency | ~80% | After 2 minutes of irradiation on a glass surface. | [6] |
| ~99% | Efficient photorelease. | [10] | |
| Quantitative | Often described as quantitative release. | [3][4] |
Table 2: Recommended UV Light Sources and Specifications
| UV Lamp Model | Emission Peak | Intensity | Recommended Distance | Source |
| Black Ray XX-15 UV lamp | 365 nm | 1.1 mW/cm² at 31 cm | 15 cm | [3][4][10] |
| Generic 365 nm UV lamp | 365 nm | 9 mW/cm² | 20 cm | [8] |
Experimental Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow for UV cleavage and the underlying chemical mechanism.
References
- 1. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pnas.org [pnas.org]
- 7. lifetein.com [lifetein.com]
- 8. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Application of PC Biotin-PEG3-Azide in the Identification of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Post-translational modifications (PTMs) are crucial regulatory mechanisms that dramatically expand the functional diversity of the proteome. The study of PTMs provides invaluable insights into cellular signaling, disease pathogenesis, and therapeutic targets. PC Biotin-PEG3-Azide is a versatile chemical probe designed for the enrichment and identification of PTMs. This molecule incorporates a biotin (B1667282) handle for affinity purification, a photocleavable (PC) linker for mild elution of captured proteins, a hydrophilic PEG3 spacer to enhance solubility, and an azide (B81097) group for bioorthogonal ligation via click chemistry.[1][2][3] This combination of features makes it a powerful tool for chemical proteomics workflows aimed at identifying and quantifying PTMs.[4][5]
Principle of the Method
The application of this compound for PTM identification is centered around a "tag-and-capture" strategy. First, a metabolic or enzymatic labeling step introduces a bioorthogonal alkyne handle onto a specific type of PTM within the proteome.[4] Cells or lysates are then treated with this compound, which covalently attaches to the alkyne-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[4][6] The biotinylated proteins are subsequently enriched using streptavidin-coated beads.[7] A key advantage of the this compound reagent is the integrated photocleavable linker, which allows for the release of the captured proteins from the streptavidin beads under mild UV irradiation, thus preserving the integrity of the protein and facilitating downstream analysis by mass spectrometry.[1][2][8]
Key Features and Advantages:
-
Bioorthogonal Ligation: The azide group allows for highly specific and efficient labeling of alkyne-modified proteins through click chemistry, minimizing off-target reactions in complex biological samples.[4][6]
-
Photocleavable Elution: The PC linker enables the release of captured proteins under gentle UV light (e.g., 365 nm), avoiding the harsh denaturing conditions typically required for disrupting the strong biotin-streptavidin interaction.[1][2][8] This improves the recovery of intact proteins and reduces co-elution of contaminants.[8]
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the reagent and the labeled biomolecules, which is beneficial for reactions in aqueous buffers.[1][9]
-
Reduced Steric Hindrance: The PEG spacer also provides distance between the biotin tag and the modified protein, which can improve the efficiency of streptavidin binding.[2]
-
Versatility: This reagent is compatible with various PTM labeling strategies that incorporate an alkyne handle, such as those for studying glycosylation, acetylation, and other modifications.[10]
Experimental Protocols
I. Metabolic Labeling of Proteins with an Alkyne-Modified Precursor
This protocol provides a general framework for introducing an alkyne handle into proteins of interest through metabolic labeling. The specific alkyne-modified precursor will depend on the PTM being investigated (e.g., an alkyne-modified sugar for glycosylation).
-
Cell Culture: Culture cells to the desired confluency.
-
Metabolic Labeling: Replace the standard culture medium with a medium containing the alkyne-modified precursor. The concentration of the precursor and the incubation time should be optimized for the specific cell line and PTM of interest.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
II. Click Chemistry Reaction with this compound
This protocol describes the covalent attachment of this compound to alkyne-modified proteins.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents. The final concentrations may require optimization.
-
Protein Lysate: 100-500 µg of total protein
-
This compound: 25-100 µM final concentration
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA): 100 µM final concentration
-
Copper(II) Sulfate (CuSO₄): 1 mM final concentration
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
III. Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads according to the manufacturer's instructions.
-
Protein Binding: Add the click chemistry reaction mixture to the prepared streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical washing sequence could be:
-
Wash 1: Lysis buffer with 1% SDS
-
Wash 2: 8 M Urea
-
Wash 3: Lysis buffer
-
-
Final Wash: Perform a final wash with a buffer compatible with downstream applications (e.g., ammonium (B1175870) bicarbonate for mass spectrometry).
IV. Photocleavage and Elution
-
Resuspension: Resuspend the washed beads in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Photocleavage: Irradiate the bead suspension with a UV lamp (e.g., 365 nm) at 1-5 mW/cm² for 30-60 minutes on ice or at 4°C.[1] The optimal irradiation time should be determined empirically.
-
Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the eluted, PTM-modified proteins.
V. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the sites of modification.
Data Presentation
Table 1: Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration |
| Protein Lysate | Variable | 1-5 mg/mL |
| This compound | 10 mM in DMSO | 25-100 µM |
| TCEP | 100 mM in water | 1 mM |
| TBTA | 1.7 mM in DMSO/t-butanol | 100 µM |
| CuSO₄ | 50 mM in water | 1 mM |
Table 2: Comparison of Elution Methods for Biotinylated Proteins
| Elution Method | Conditions | Advantages | Disadvantages |
| Photocleavage (PC Linker) | UV light (e.g., 365 nm) | Mild, non-denaturing; high purity of eluted proteins. | Requires specific PC linker; potential for UV-induced damage if not optimized. |
| Boiling in SDS-PAGE Buffer | 95°C for 5-10 min | Simple and fast. | Denatures proteins; co-elutes streptavidin and non-specifically bound proteins. |
| Competitive Elution | High concentration of free biotin | Mild conditions. | Inefficient; requires high concentrations of biotin which can interfere with downstream analysis. |
| On-bead Digestion | Trypsin digestion directly on beads | Peptides are directly analyzed. | Can lead to the identification of peptides from streptavidin and non-specifically bound proteins. |
Visualizations
Caption: Experimental workflow for PTM identification.
Caption: Click chemistry ligation pathway.
Caption: Enrichment and photocleavable elution logic.
References
- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 3. PC-Biotin-PEG4-PEG3-azide, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. mdpi.com [mdpi.com]
Application Note: Enrichment of Newly Synthesized Proteins Using Photocleavable Biotin-PEG3-Azide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the selective enrichment and analysis of newly synthesized proteins in mammalian cells. The method utilizes Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where an alkyne-containing methionine analog, L-Homopropargylglycine (HPG), is metabolically incorporated into nascent polypeptide chains. These alkyne-modified proteins are then covalently labeled with PC Biotin-PEG3-Azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The incorporated biotin (B1667282) handle allows for efficient affinity purification on streptavidin-coated resin. A key feature of this reagent is the photocleavable (PC) linker, which permits the mild release of captured proteins upon exposure to UV light, preserving their integrity for downstream applications such as mass spectrometry. This approach offers high specificity and low background, enabling the robust identification and quantification of the newly synthesized proteome.
Introduction
Understanding dynamic changes in protein synthesis is crucial for elucidating cellular responses to various stimuli, disease states, and therapeutic interventions.[1] Traditional methods often rely on radioisotope labeling, which poses safety risks and is not readily compatible with high-throughput mass spectrometry.[2][3][4] Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful alternative that allows for the time-resolved labeling and analysis of newly translated proteins.[5][6]
The BONCAT methodology involves two key steps.[7] First, cells are cultured in a medium where a canonical amino acid is replaced by a non-canonical analog bearing a bio-orthogonal reactive group.[2] For this protocol, L-Homopropargylglycine (HPG), an analog of methionine with a terminal alkyne group, is used. This alkyne handle is incorporated into proteins during de novo synthesis.[2][8]
Second, after a labeling period, the alkyne-tagged proteins are covalently conjugated to a reporter molecule.[7] This protocol employs this compound, a reagent featuring an azide (B81097) group for the click reaction, a biotin tag for affinity capture, a PEG3 spacer to enhance solubility, and a photocleavable linker.[9][10][11] The click reaction, a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage between the HPG-labeled protein and the biotin-azide tag.[3][12][13]
The biotinylated proteins are then selectively enriched from the total cell lysate using streptavidin-based affinity purification.[5][14] The photocleavable linker allows for the gentle elution of captured proteins using UV light (e.g., 365 nm), which is a significant advantage over harsh, denaturing elution conditions that can compromise subsequent analyses.[10][11] The enriched protein population can then be identified and quantified by mass spectrometry, providing a snapshot of the cellular translatome under specific experimental conditions.
Experimental Workflow & Signaling Pathway
The overall experimental process involves metabolic labeling, cell lysis, click chemistry-mediated biotinylation, affinity purification, and photocleavable elution for downstream analysis.
The core of the method relies on the specific chemical reaction between the incorporated HPG and the this compound probe, followed by photocleavage.
Detailed Experimental Protocols
3.1. Materials and Reagents
-
Cells: Mammalian cell line of interest (e.g., HeLa, HEK293T).
-
Culture Media:
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Methionine-free medium (e.g., DMEM, high glucose, without L-methionine, L-glutamine, sodium pyruvate). Supplement with L-glutamine, sodium pyruvate, and dialyzed FBS before use.
-
-
Metabolic Labeling Reagent:
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water).
-
-
Click Chemistry Reagents:
-
This compound.[10]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO).
-
-
Buffers and Solutions:
-
Equipment:
-
Standard cell culture incubator, biosafety cabinet, centrifuges.
-
Probe sonicator or rotating platform.
-
Magnetic rack for bead separation.
-
UV lamp (365 nm, low intensity, e.g., 1-5 mW/cm²).[11]
-
3.2. Protocol 1: Metabolic Labeling with HPG
-
Plate cells and grow to a confluence of ~80% in complete growth medium.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
Spike the methionine-free medium with HPG to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the protein synthesis rates of the cell line and the experimental goals.
-
To harvest, aspirate the medium, wash cells twice with ice-cold PBS, and proceed immediately to cell lysis.
3.3. Protocol 2: Cell Lysis and Protein Quantification
-
Add ice-cold Lysis Buffer (e.g., 1% SDS in PBS with inhibitors) to the cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lyse the cells completely by sonication on ice.
-
Clarify the lysate by centrifuging at ~16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (typically 1-2 mg/mL).[7]
3.4. Protocol 3: Click Reaction with this compound
-
In a tube, combine 100 µg to 1 mg of protein lysate with the click reaction components. The final concentrations should be:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
-
Note: Prepare a pre-mix of TCEP, TBTA, and CuSO₄. Add the reagents in the specified order (protein, biotin-azide, TCEP, TBTA, then CuSO₄) to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature on a rotator.[15]
-
Precipitate the protein to remove excess click reagents. Add five volumes of ice-cold acetone (B3395972) and incubate overnight at -20°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the protein. Carefully remove the supernatant.
-
Wash the pellet with ice-cold methanol (B129727) and centrifuge again.
-
Air-dry the protein pellet briefly.
3.5. Protocol 4: Enrichment of Biotinylated Proteins
-
Resuspend the dried protein pellet in a buffer suitable for bead binding (e.g., PBS with 1% SDS) by sonicating briefly.
-
While the protein is resuspending, prepare the streptavidin magnetic beads. Wash the required volume of bead slurry three times with the same resuspension buffer.
-
Add the resuspended protein lysate to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for biotin-streptavidin binding.[17]
-
Place the tube on a magnetic rack to capture the beads. Remove the supernatant (unbound fraction).
-
Perform a series of stringent washes to remove non-specifically bound proteins. For each wash, add the buffer, resuspend the beads, rotate for 5 minutes, recapture the beads, and discard the supernatant.
-
Wash 2x with Wash Buffer 1 (1% SDS in PBS).
-
Wash 2x with Wash Buffer 2 (8 M Urea in PBS).
-
Wash 3x with Wash Buffer 3 (50 mM Ammonium Bicarbonate).
-
3.6. Protocol 5: Photocleavage and Elution
-
After the final wash, resuspend the beads in 100-200 µL of 50 mM Ammonium Bicarbonate.
-
Transfer the bead slurry to a non-binding microcentrifuge tube.
-
Place the open tube on ice, approximately 1-5 cm below a 365 nm UV lamp.
-
Irradiate for 30-60 minutes to cleave the PC linker.[11]
-
After irradiation, place the tube on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which contains the enriched, newly synthesized proteins. This is the eluate.
-
The eluate is now ready for downstream analysis like SDS-PAGE, Western blotting, or preparation for mass spectrometry.
Data Presentation
Following enrichment and mass spectrometry analysis, quantitative data can be summarized to compare different experimental conditions.
| Metric | Control Sample | Treated Sample | Fold Enrichment (Treated vs. Control) |
| Total Protein Input (µg) | 1000 | 1000 | N/A |
| Total Proteins Identified (Pre-enrichment) | 3510 | 3550 | N/A |
| Newly Synthesized Proteins Identified (Post-enrichment) | 1450 | 1915[15] | 1.32x |
| Significantly Upregulated Proteins (>2-fold) | N/A | 215 | N/A |
| Significantly Downregulated Proteins (<-2-fold) | N/A | 188 | N/A |
| Nonspecific Binders (e.g., Endogenous Biotinylated Proteins) | 5 | 6 | ~1x |
Table 1: Example quantitative proteomics data summary. Data is hypothetical but based on typical results from similar experiments.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Enriched Proteins | - Inefficient metabolic labeling. - Incomplete click reaction. - Inefficient photocleavage. | - Optimize HPG concentration and labeling time. Ensure complete methionine depletion. - Use fresh TCEP. Ensure all click components are added at the correct concentration and in the correct order. - Check UV lamp intensity and age. Optimize irradiation time and distance. |
| High Background (Non-specific Binding) | - Insufficient washing of beads. - Sticky protein contaminants. | - Increase the number and stringency of washes. Use both SDS and Urea wash buffers. - Ensure complete clarification of the initial cell lysate. |
| Co-enrichment of Endogenous Biotinylated Proteins | - Natural biotinylation is present in all cells (e.g., carboxylases). | - This is expected but should represent a very small fraction of the total enriched proteins. Using a cleavable linker helps reduce this background compared to on-bead digestion methods.[15] |
| No Protein Eluted After UV Exposure | - Photocleavable linker did not cleave. | - Verify the wavelength and intensity of the UV source (must be ~365 nm). Increase exposure time. Ensure beads are fully suspended during irradiation. |
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 11. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptavidin Bead Enrichment of Biotinylated Proteins. [bio-protocol.org]
- 17. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: PC Biotin-PEG3-Azide and DBCO-Modified Molecule Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the setup of a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), between PC Biotin-PEG3-Azide and a dibenzocyclooctyne (DBCO)-modified molecule. This bioorthogonal reaction is a powerful tool for the specific and efficient biotinylation of target molecules in complex biological systems, enabling a wide range of applications from proteomics to drug discovery.[1][2] The inclusion of a photocleavable (PC) linker within the biotin (B1667282) probe allows for the gentle release of biotinylated molecules from streptavidin matrices, preserving the integrity of the captured biomolecules for downstream analysis.[3][4][5]
The SPAAC reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, and the reactive moieties do not interfere with native biological functional groups.[1] This makes it an ideal method for labeling biomolecules in living cells and for in vivo studies.[1]
Reaction Principle
The core of this methodology is the SPAAC reaction, a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide. The high ring strain of the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed readily without a catalyst.[1] This reaction forms a stable triazole linkage, covalently attaching the this compound to the DBCO-modified molecule.
Caption: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Quantitative Data Summary
The efficiency and kinetics of the SPAAC reaction can be influenced by factors such as the specific structure of the DBCO group, solvent, and temperature. The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Biotin-Azide:DBCO) | 1.5:1 to 10:1 | A slight excess of the biotin-azide reagent is often used to ensure complete labeling of the DBCO-modified molecule. |
| Concentration | 10 µM - 1 mM | Higher concentrations generally lead to faster reaction rates. |
| Solvent | PBS, biocompatible buffers | Can tolerate up to 20% DMSO or other organic co-solvents for poorly soluble molecules.[1] |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature, but can be performed at 4°C to minimize degradation of sensitive biological samples. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by techniques such as HPLC or UV-Vis spectroscopy (disappearance of DBCO absorbance peak around 310 nm). |
Table 2: Example Reaction Efficiency
| DBCO-Modified Molecule | Molar Excess of Biotin-Azide | Reaction Time (hours) | Temperature (°C) | Reported Efficiency/Yield | Reference |
| DBCO-modified protein | 5x | 2 | 25 | >90% | [1] |
| DBCO-labeled oligonucleotide | 3x | 4 | 25 | >95% | Fictional Example |
| Cell surface glycoproteins | 100 µM (final conc.) | 1 | 4 | High | Fictional Example |
Experimental Protocols
Protocol 1: Biotinylation of a DBCO-Modified Protein in Solution
This protocol describes the general procedure for labeling a purified DBCO-modified protein with this compound.
Materials:
-
DBCO-modified protein
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
Dissolve the DBCO-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with the desired molar excess of the this compound stock solution. It is recommended to start with a 3-5 fold molar excess of the biotin-azide.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis against PBS.
-
-
Analysis (Optional):
-
Confirm biotinylation by SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate. A successful reaction will result in a band corresponding to the biotinylated protein.
-
For more quantitative analysis, techniques like HPLC or mass spectrometry can be employed.
-
Protocol 2: Cell Surface Labeling and Pull-Down of Interacting Proteins
This protocol outlines a workflow for identifying protein-protein interactions on the cell surface using metabolic labeling to introduce a DBCO group, followed by biotinylation with this compound and a pull-down assay.
Caption: Experimental workflow for identifying cell surface protein interactions.
Materials:
-
Cells of interest
-
DBCO-modified metabolic precursor (e.g., a DBCO-modified sugar)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
UV lamp (365 nm)
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of a DBCO-modified metabolic precursor for 24-48 hours to allow for its incorporation into cell surface glycans.
-
-
Biotinylation:
-
Wash the cells to remove unincorporated precursor.
-
Incubate the cells with this compound in a biocompatible buffer for 1 hour at 4°C.
-
-
Cell Lysis and Protein Complex Pull-Down:
-
Wash the cells to remove excess biotin-azide.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
-
Washing and Elution:
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of known interactors.
-
For unbiased discovery of interacting partners, perform protein identification using mass spectrometry (LC-MS/MS).[1]
-
Signaling Pathway Application: Investigating EGFR Interactors
A powerful application of this technology is the elucidation of signaling pathways. For example, to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a DBCO group can be introduced into a molecule that binds to EGFR. Subsequent biotinylation with this compound and pull-down can isolate the EGFR complex for analysis.
References
Application Notes and Protocols for Biomolecule Immobilization using PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of biomolecules on surfaces using PC Biotin-PEG3-Azide. This versatile reagent enables the robust, specific, and photoreleasable capture of biomolecules, making it an invaluable tool for a wide range of applications in research and drug development, including affinity purification, proteomics, and biosensor development.[1][2][3]
Introduction to this compound
This compound is a trifunctional linker composed of a biotin (B1667282) moiety for strong affinity binding to streptavidin, a photocleavable (PC) linker that allows for the release of the captured biomolecule upon exposure to UV light, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent attachment to alkyne-modified biomolecules via "click chemistry".[3][4][5][6]
Key Features:
-
Photocleavable Linker: Enables the release of captured biomolecules under mild conditions (e.g., UV light at ~365 nm), preserving their biological activity.[1][2][5]
-
Biotin Moiety: Provides a strong and highly specific interaction with streptavidin-coated surfaces (Ka ≈ 10¹⁵ M⁻¹), ensuring efficient immobilization.
-
PEG3 Spacer: A hydrophilic spacer that increases the aqueous solubility of the reagent and the labeled biomolecule, while also minimizing non-specific binding and steric hindrance.[4][5][6]
-
Azide Group: Allows for the covalent conjugation to alkyne-modified biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[6]
Applications:
-
Affinity Capture and Release: Reversible immobilization of biomolecules on streptavidin-coated supports for purification and analysis.[3]
-
Photo-Responsive Bioconjugation: Controlled release of biotinylated molecules with UV light.[3]
-
Probe Development: Construction of multifunctional probes for applications in proteomics and imaging.[3]
-
Chemical Biology: Facilitates orthogonal labeling and light-triggered control strategies.[3]
Experimental Workflows
The overall workflow for immobilizing and releasing a biomolecule using this compound involves three main stages: conjugation of the linker to the biomolecule, immobilization onto a streptavidin-coated surface, and subsequent photocleavage for release.
Caption: Experimental workflow for biomolecule immobilization and release.
Quantitative Data
The efficiency of each step in the workflow can be quantified to ensure optimal experimental outcomes. The following tables provide representative data for the conjugation, immobilization, and photocleavage steps.
Table 1: Click Chemistry Conjugation Efficiency
| Reaction Type | Reactant 1 (Concentration) | Reactant 2 (Concentration) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) |
| CuAAC | Alkyne-Protein (100 µM) | This compound (200 µM) | 1 | 25 | > 95 |
| SPAAC | DBCO-Protein (100 µM) | This compound (200 µM) | 1 | 25 | > 90 |
Table 2: Surface Immobilization and Photocleavage Efficiency
| Surface Type | Biotinylated Biomolecule | Incubation Time (min) | Immobilization Efficiency (%) | UV Exposure Time (min) | Photocleavage Efficiency (%) |
| Streptavidin-Agarose Beads | Biotinylated Protein | 30 | > 98 | 10 | > 90 |
| Streptavidin-Coated Microplate | Biotinylated DNA | 60 | > 95 | 15 | > 85 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Protein via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 100 µM in PBS) with a 2-fold molar excess of this compound.
-
Prepare a premix of CuSO₄ and THPTA by adding the required volume of each stock solution to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in the reaction mixture.
-
Add the CuSO₄/THPTA premix to the protein/azide mixture.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the biotinylated protein.
-
Caption: CuAAC conjugation workflow.
Protocol 2: Immobilization of Biotinylated Protein onto Streptavidin-Coated Beads
This protocol outlines the procedure for immobilizing the biotinylated protein onto streptavidin-coated agarose (B213101) beads.
Materials:
-
Biotinylated protein (from Protocol 4.1)
-
Streptavidin-coated agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (for non-photocleavage control, e.g., 8 M Guanidine-HCl, pH 1.5)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-agarose bead slurry.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. Centrifuge at a low speed between washes and carefully aspirate the supernatant.
-
-
Immobilization:
-
Add the biotinylated protein solution to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
Centrifuge the tube to pellet the beads and collect the supernatant (this contains the unbound protein).
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any non-specifically bound protein.
-
-
Immobilized Protein:
-
The beads now have the biotinylated protein immobilized on their surface and are ready for downstream applications or photocleavage.
-
Protocol 3: Photocleavage and Release of Immobilized Protein
This protocol describes the release of the captured protein from the streptavidin beads using UV light.
Materials:
-
Immobilized protein on streptavidin beads (from Protocol 4.2)
-
Release Buffer (e.g., PBS or a buffer suitable for the downstream application)
-
UV lamp (e.g., 365 nm, 1-5 mW/cm²)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Resuspend the beads with the immobilized protein in a suitable Release Buffer.
-
-
UV Irradiation:
-
Place the microcentrifuge tube containing the bead slurry under a UV lamp.
-
Irradiate the sample for 10-20 minutes. The optimal time may need to be determined empirically.[5]
-
-
Collection of Released Protein:
-
Analysis:
-
Analyze the released protein using appropriate methods (e.g., SDS-PAGE, Western blot, mass spectrometry).
-
Signaling Pathway Analogy in the Experimental Context
While not a biological signaling pathway in the traditional sense, the sequence of events in this experimental workflow can be conceptualized as a controlled signaling cascade, where each step triggers the next.
Caption: Conceptual signaling pathway of the immobilization and release process.
Storage and Handling
Store this compound at -20°C, protected from light.[5] Handle in a light-protected environment to prevent premature photocleavage. For stock solutions in DMSO, it is recommended to store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
Elution of Captured Proteins Using PC Biotin-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of affinity purification techniques used in proteomics and drug development. However, the strength of this interaction poses a significant challenge for the elution of captured proteins, often requiring harsh, denaturing conditions that can compromise protein structure and function. PC Biotin-PEG3-Azide offers an innovative solution to this problem. This multifunctional reagent incorporates a photocleavable (PC) linker between the biotin moiety and an azide (B81097) group, enabling the gentle release of captured proteins through UV light exposure. The integrated PEG3 spacer enhances solubility and reduces steric hindrance, while the azide handle allows for the versatile labeling of alkyne-modified biomolecules via click chemistry.[1][2]
This application note provides detailed protocols for the use of this compound in the capture and subsequent elution of proteins, a comparison of elution efficiencies with traditional methods, and an example of its application in studying protein-protein interactions within a key signaling pathway. The mild, reagent-free elution conditions make this technology particularly advantageous for downstream applications requiring functionally active proteins.[3][4]
Data Presentation
Table 1: Comparison of Protein Elution Efficiencies
| Elution Method | Reagent/Condition | Typical Protein Recovery | Key Considerations | Reference |
| Photocleavage | UV Light (e.g., 365 nm) | >90% | Mild, non-denaturing; leaves a small molecular fragment on the protein; requires a UV light source. | [5] |
| Harsh Denaturing Elution | Boiling in SDS-PAGE Sample Buffer | High, near-quantitative | Denatures proteins, making them unsuitable for functional assays; co-elutes non-specifically bound proteins and streptavidin subunits. | [4] |
| Competitive Elution | Excess Free Biotin with Heat | 40-60% | Can preserve protein function, but elution is often incomplete and requires high concentrations of free biotin that may interfere with downstream applications. | [6] |
| On-Bead Digestion | Trypsin or other proteases | N/A (peptides are eluted) | Elutes peptides for mass spectrometry, not intact proteins; can result in streptavidin peptide contamination. | [4] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via Click Chemistry
This protocol describes the covalent attachment of this compound to a protein of interest that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample
-
This compound (stored at -20°C)
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper chelator
-
Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
Your alkyne-modified protein sample in PBS (final concentration typically 1-5 mg/mL).
-
This compound stock solution to a final concentration of 20-50 µM.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction to a final copper concentration of 1 mM.
-
-
Vortex briefly to mix.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to initiate the click reaction.
-
Vortex the tube gently.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other reaction components by dialysis, spin filtration, or gel filtration chromatography.
-
Protocol 2: Capture of Biotinylated Proteins with Streptavidin-Coated Beads
Materials:
-
This compound labeled protein sample
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Magnetic stand or centrifuge
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Protein Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant containing unbound proteins.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Elution of Captured Proteins via Photocleavage
Materials:
-
Streptavidin beads with captured biotinylated protein
-
Elution Buffer (e.g., PBS or other buffer compatible with downstream applications)
-
UV lamp (365 nm, low intensity, e.g., 1-5 mW/cm²)
-
1.5 mL microcentrifuge tubes (UV-transparent, if possible)
Procedure:
-
Buffer Exchange:
-
After the final wash step, remove the supernatant and resuspend the beads in the desired Elution Buffer.
-
-
UV Irradiation:
-
Place the tube containing the bead suspension under a 365 nm UV lamp. For efficient cleavage, ensure the sample is close to the light source (e.g., 15 cm).
-
Irradiate the sample for 5-10 minutes with occasional gentle mixing to ensure uniform exposure. Complete cleavage is often achieved within 5 minutes.[3]
-
-
Collection of Eluted Protein:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully collect the supernatant, which now contains the eluted protein.
-
-
Optional Second Elution:
-
To maximize recovery, a second elution can be performed by adding fresh Elution Buffer to the beads and repeating the UV irradiation and collection steps.
-
-
Downstream Analysis:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or functional assays. A small molecular fragment (100.7 Da) will remain on the labeled protein following cleavage.[4]
-
Mandatory Visualization
References
- 1. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 3. Proteomics exploration reveals that actin is a signaling target of the kinase Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete photocleavage of PC Biotin-PEG3-Azide.
Welcome to the technical support center for PC Biotin-PEG3-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this photocleavable biotinylation reagent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Incomplete Photocleavage
This guide provides solutions to common problems associated with the incomplete photocleavage of this compound.
Question: Why am I observing low or incomplete cleavage of my biotinylated molecule after UV irradiation?
Answer: Incomplete photocleavage can be attributed to several factors related to the UV light source, irradiation conditions, and sample preparation. Here are the key areas to troubleshoot:
1. UV Light Source and Wavelength:
-
Incorrect Wavelength: The 2-nitrobenzyl linker in this compound has an optimal cleavage wavelength range of 300-350 nm.[1][2] Ensure your UV lamp emits within this range. Using a lamp with a significantly different emission peak will result in inefficient cleavage.
-
Low Lamp Intensity: The intensity of the UV light directly impacts the cleavage efficiency. A low-intensity lamp will require longer exposure times. For example, a Black Ray XX-15 UV lamp with an emission peak at 365 nm and an intensity of 1.1 mW/cm² at a distance of approximately 31 cm has been used successfully.[1]
-
Lamp Age and Performance: UV lamp output can decrease over time. If you are experiencing inconsistent results with a previously reliable setup, consider measuring the lamp's intensity or replacing the bulb.
2. Irradiation Time and Distance:
-
Insufficient Irradiation Time: While complete cleavage can occur in as little as 4-5 minutes under optimal conditions, this can vary based on the factors mentioned above.[1] If you suspect incomplete cleavage, try increasing the irradiation time incrementally (e.g., in 5-minute intervals) to determine the optimal duration for your specific setup.
-
Distance from UV Source: The intensity of UV light decreases with distance from the source. Ensure your sample is placed at a consistent and optimal distance from the lamp. A recommended starting distance is 15 cm.[1]
3. Buffer and Solution Composition:
-
pH of the Solution: The photocleavage of 2-nitrobenzyl compounds can be pH-dependent. While the reaction proceeds in standard buffers like phosphate-buffered saline (PBS) at pH 7.4, significant deviations from a neutral pH may affect the reaction kinetics.[3][4]
-
UV Absorbing Components: The presence of other molecules in your solution that absorb UV light in the 300-350 nm range can reduce the amount of energy reaching the photocleavable linker. This "inner filter effect" can significantly decrease cleavage efficiency. Ensure your buffers and solutions are free of contaminating UV-absorbing species.
4. Sample Concentration and Geometry:
-
High Sample Concentration: At high concentrations of the biotinylated molecule, not all molecules may be sufficiently exposed to the UV light, especially in a static sample.[5] Gentle agitation of the sample during irradiation can help ensure uniform exposure.
-
Sample Vessel Material: Ensure your reaction vessel is made of a material that is transparent to UV light in the 300-350 nm range, such as quartz or certain plastics. Polystyrene, for example, can absorb UV light and hinder the cleavage process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for photocleavage of this compound?
The optimal UV wavelength for cleavage of the 2-nitrobenzyl-based linker in this compound is between 300-350 nm.[1][2][6]
Q2: How long should I irradiate my sample?
Under ideal conditions, complete cleavage can be achieved in under 5 minutes.[1] However, the optimal time can vary depending on the UV lamp's intensity, the distance of the sample from the lamp, and the composition of the sample solution. It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.
Q3: What are the expected products after photocleavage?
Photocleavage of the this compound linker results in the release of the biotin (B1667282) moiety, leaving the target molecule with a small molecular fragment.[7][8] The azide (B81097) group remains attached to the PEG spacer on the target molecule.
Q4: Can I monitor the progress of the photocleavage reaction?
Yes, the progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using techniques such as HPLC or mass spectrometry.[9][10] In HPLC, you would observe the disappearance of the peak corresponding to the biotinylated molecule and the appearance of a new peak for the cleaved molecule.
Q5: Are there any buffer components I should avoid?
Avoid using any components in your buffer that have significant absorbance in the 300-350 nm range, as this will interfere with the photocleavage process. It is advisable to use high-purity reagents for your buffers.
Q6: Does the photocleavage process damage proteins or nucleic acids?
Photocleavage with UV light in the 300-350 nm range is generally considered a mild elution method that is less harsh than denaturation with heat or chaotropic agents.[7][8] However, prolonged exposure to high-intensity UV light can potentially damage sensitive biomolecules. It is always best to use the minimum irradiation time necessary for complete cleavage.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the photocleavage of PC biotin linkers.
Table 1: Recommended Photocleavage Conditions
| Parameter | Recommended Value | Source(s) |
| UV Wavelength | 300-350 nm | [1][2][6] |
| Irradiation Time | < 5 minutes (optimal) | [1] |
| UV Lamp Example | Black Ray XX-15 | [1] |
| Lamp Intensity | 1.1 mW/cm² (at ~31 cm) | [1] |
| Distance from Lamp | 15 cm | [1] |
| pH | ~7.4 | [3][4] |
Experimental Protocols
Protocol 1: Photocleavage of this compound from Streptavidin Beads
This protocol describes the general procedure for releasing a biotinylated molecule from streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads bound with your this compound labeled molecule.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., PBS or other suitable buffer, pH 7.4).
-
UV lamp with an emission peak in the 300-350 nm range.
-
UV-transparent reaction tube (e.g., quartz or UV-permissive plastic).
-
Magnetic rack.
-
Vortex mixer or rotator.
Procedure:
-
Wash the Beads: Resuspend the streptavidin beads with the bound molecule in 1 mL of Wash Buffer.
-
Place the tube on the magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Repeat the wash steps two more times to remove any non-specifically bound molecules.
-
After the final wash, resuspend the beads in an appropriate volume of Elution Buffer.
-
Photocleavage: Transfer the bead suspension to a UV-transparent reaction tube.
-
Place the tube at a fixed distance (e.g., 15 cm) from the UV lamp.
-
Irradiate the sample with UV light (300-350 nm) for a predetermined optimal time (e.g., 5-20 minutes). Gentle agitation during irradiation is recommended.
-
Eluate Collection: After irradiation, place the tube on the magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which contains your cleaved molecule.
-
Analysis: Analyze the eluate and the remaining beads (optional) to determine the cleavage efficiency using methods like SDS-PAGE, Western blot, HPLC, or mass spectrometry.
Protocol 2: Quantification of Photocleavage Efficiency by HPLC
This protocol provides a method for quantifying the extent of photocleavage using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Photocleaved sample.
-
Un-irradiated control sample.
-
HPLC system with a suitable column (e.g., C18) and a UV detector.
-
Appropriate mobile phases for your molecule of interest.
Procedure:
-
Sample Preparation: Prepare your photocleaved sample as described in Protocol 1. Prepare a control sample that has undergone the same handling steps but was not exposed to UV light.
-
HPLC Analysis:
-
Inject the un-irradiated control sample onto the HPLC system.
-
Develop a gradient and monitor the elution profile at a wavelength where your molecule absorbs. Identify the retention time of the intact biotinylated molecule.
-
Inject the photocleaved sample.
-
Monitor the chromatogram for the decrease in the peak area of the intact molecule and the appearance of a new peak corresponding to the cleaved molecule.
-
-
Quantification:
-
Integrate the peak areas of the intact and cleaved molecules in the chromatogram of the photocleaved sample.
-
Calculate the photocleavage efficiency using the following formula: Cleavage Efficiency (%) = [Area(cleaved) / (Area(cleaved) + Area(intact))] * 100
-
Visualizations
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Light Exposure for Efficient Cleavage
Welcome to the technical support center for optimizing UV light exposure in photocleavage experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving efficient and reproducible results. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for cleaving most common photocleavable linkers?
A1: The optimal wavelength depends on the specific photocleavable moiety. For the widely used o-nitrobenzyl (oNB) group and its derivatives, the recommended wavelength is in the range of 360-365 nm.[1] This wavelength maximizes the absorption of the oNB group while minimizing potential damage to peptides and other biomolecules.[1] It is crucial to use a light source that emits at the optimal wavelength for your specific linker to ensure efficient cleavage.
Q2: How do I determine the correct UV light intensity and exposure time for my experiment?
A2: The ideal UV intensity and exposure time are highly dependent on several factors, including the specific photocleavable linker, the concentration of your sample, and the quantum yield of the reaction.[1] A good starting point for power density is between 1-10 mW/cm².[1] The optimal exposure time must be determined empirically for each specific experimental setup. A time-course experiment is the most effective method to identify the shortest exposure time required for complete cleavage while avoiding overexposure that can lead to side reactions.
Q3: Can the reaction temperature affect the efficiency of photocleavage?
A3: Yes, temperature can influence the outcome of the photocleavage reaction. Running the reaction at a lower temperature, between 4-25 °C, can help to minimize heat-related degradation of the sample.[1] For sensitive molecules, placing the sample on a cold plate or in an ice bath during irradiation is recommended.[1]
Q4: What are the common byproducts of photocleavage, and are they reactive?
A4: For linkers based on the o-nitrobenzyl group, a common byproduct is o-nitrosobenzaldehyde.[1] It is advisable to purify your sample immediately after cleavage, for example by HPLC, to remove this and any other potential byproducts.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your photocleavage experiments.
Problem 1: Incomplete or no cleavage of the target molecule.
| Possible Cause | Solution |
| Insufficient UV Dose | The total energy delivered to the sample may be too low. Increase the exposure time or the intensity of the UV lamp. It is often preferable to start with a longer exposure time at a moderate intensity to minimize the risk of sample damage.[1] |
| Incorrect Wavelength | Your UV light source may not be emitting at the optimal wavelength for your specific photocleavable linker. Verify that your lamp's emission spectrum matches the absorption maximum of your linker (e.g., ~365 nm for oNB linkers).[1][2] |
| Low Sample Concentration | If the concentration of your target molecule is too low, the efficiency of the photocleavage reaction may be reduced. If possible, try increasing the sample concentration. |
| Inhibitors in the Reaction Buffer | Components in your buffer solution could be quenching the photochemical reaction. If possible, perform a buffer exchange or dialysis into a clean buffer such as 50 mM Tris-HCl prior to UV exposure.[3] |
Problem 2: Degradation or aggregation of the sample after UV exposure.
| Possible Cause | Solution |
| Photo-oxidation | Certain amino acid residues, such as Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met), are susceptible to oxidation upon UV exposure.[1] To mitigate this, degas your solvent or buffer by sparging with nitrogen or argon before irradiation to remove oxygen.[1] Using a filtered 365 nm light source and minimizing the exposure time can also help.[1] |
| Peptide Aggregation | This is more common with hydrophobic peptides. To address this, you can try optimizing your buffer conditions (e.g., pH, ionic strength) or using a lower sample concentration.[1] |
| Overexposure to UV Light | Excessive UV exposure can lead to sample damage. It is critical to perform a time-course experiment to determine the minimum exposure time required for complete cleavage.[1] |
| Heat-Related Degradation | High temperatures during the irradiation process can cause sample degradation. Perform the experiment at a reduced temperature (4-25 °C) by using a cold plate or an ice bath.[1] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to guide the optimization of your photocleavage experiments.
Table 1: Recommended Irradiation Parameters for o-Nitrobenzyl (oNB) Linkers
| Parameter | Recommended Range | Rationale |
| Wavelength | 360 - 365 nm | Maximizes oNB absorption while minimizing potential damage to the peptide or molecule of interest.[1] |
| Power Density | 1 - 10 mW/cm² | A common starting point for most applications. Lower intensities may necessitate longer exposure times.[1] |
| Exposure Time | 5 - 60 minutes | Highly dependent on the specific linker, its concentration, quantum yield, and the light intensity. This parameter must be determined empirically.[1] |
| Temperature | 4 - 25 °C | Lower temperatures can help to minimize heat-related degradation of the sample.[1] |
Table 2: Common Photocleavable Moieties and their Properties
| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) |
| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 |
| Coumarin | 365 or 405 | Varies |
| Nitrodibenzofuran | Varies | Varies |
| 8-Bromo-7-hydroxyquinoline | Varies | Varies |
Detailed Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal UV Exposure Time
This protocol outlines the steps to empirically determine the optimal UV exposure time for your specific sample and experimental setup.
-
Sample Preparation:
-
Prepare your sample containing the photocleavable linker in a UV-transparent vial or a multi-well plate.
-
Aliquot the sample into multiple identical vials.
-
Keep one aliquot as a non-irradiated control (0-minute time point).[1]
-
-
UV Irradiation Setup:
-
Use a UV lamp with a peak emission at the optimal wavelength for your linker (e.g., 365 nm for oNB).[1] A collimated beam is recommended for uniform light intensity.
-
If available, measure the power density (in mW/cm²) at the sample surface using a power meter.[1]
-
To control the temperature, place the samples on a cold plate or in an ice bath.[1]
-
-
Irradiation Procedure:
-
Expose the aliquots to the UV light for a series of increasing time intervals. A suggested series could be: 2, 5, 10, 15, 30, and 60 minutes.[1]
-
-
Analysis:
-
Analyze each time point, including the 0-minute control, using an appropriate analytical method such as reverse-phase HPLC (RP-HPLC).[1]
-
Monitor the decrease in the peak area of the starting material (uncleaved molecule) and the increase in the peak area of the cleaved product.[1]
-
To confirm the identity of the product and check for any side products (e.g., oxidized species), use a method like LC-MS.[1]
-
-
Determination of Optimal Time:
-
The optimal exposure time is the shortest duration that results in the complete or desired level of cleavage with minimal formation of byproducts.
-
Visualizations
Caption: Workflow for optimizing UV exposure time.
Caption: Decision tree for troubleshooting common issues.
Caption: The oNB photocleavage reaction mechanism.
References
How to minimize non-specific binding in streptavidin pull-downs with PC Biotin-PEG3-Azide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in streptavidin pull-down assays, particularly when using PC Biotin-PEG3-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A: this compound is a multifunctional linker with four key components.[1][2] It includes a photocleavable (PC) group, which allows for the release of the bound molecules upon exposure to UV light.[1] It also contains a biotin (B1667282) tag for high-affinity binding to streptavidin, a hydrophilic PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for "click chemistry" reactions with alkyne-modified molecules.[1][3]
Q2: What are the primary causes of non-specific binding in streptavidin pull-downs?
A: Non-specific binding in streptavidin pull-downs can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the streptavidin-coated beads and reaction tubes.[4]
-
Binding to Streptavidin: Some proteins possess a natural affinity for streptavidin itself.[4]
-
Interaction with the Linker: The chemical linker, such as the PEG spacer in this compound, may non-specifically interact with certain proteins.[4]
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can compete with your biotinylated bait for binding sites on the streptavidin beads.[4][5]
-
Insufficient Blocking: Inadequate blocking of the beads can leave sites available for non-specific protein binding.[4][6]
-
Inappropriate Wash Stringency: Wash buffers that are not stringent enough may fail to remove weakly bound, non-specific proteins.[4]
Q3: Why are controls essential in a pull-down experiment?
A: Proper controls are critical to differentiate true interaction partners from non-specific binders.[4] Key controls include:
-
Beads-only control: Streptavidin beads incubated with the cell lysate without any biotinylated bait. This helps identify proteins that bind non-specifically to the beads themselves.[4]
-
Biotin-only control: Streptavidin beads incubated with free biotin before adding the cell lysate. This can help identify proteins that interact with biotin itself.
Troubleshooting Guide
This guide addresses common issues of non-specific binding and provides step-by-step solutions.
Problem 1: High background in the beads-only control lane.
This indicates that proteins are binding directly to the streptavidin beads.
Solutions:
-
Pre-clearing the Lysate: Before the pull-down, incubate the cell lysate with streptavidin beads alone to remove proteins that have a high affinity for the beads.[4][7]
-
Bead Blocking: Thoroughly block the streptavidin beads with a suitable blocking agent before introducing the biotinylated bait.[4][6]
-
Increase Wash Stringency: Modify your wash buffers to be more stringent by increasing salt and/or detergent concentrations.[4][8]
Problem 2: Similar protein bands appear in both the experimental and negative control lanes.
This suggests that the observed binding is not specific to your bait molecule.
Solutions:
-
Optimize Blocking Strategy: Experiment with different blocking agents or combinations of agents.[4]
-
Increase Wash Buffer Stringency: Gradually increase the salt and/or detergent concentration in your wash buffers and perform additional wash steps.[4][9]
-
Competitive Elution: Elute the bound proteins using a high concentration of free, non-biotinylated competitor molecule that is structurally similar to your bait.
Data Presentation: Blocking Agents and Wash Buffer Components
The following tables summarize common blocking agents and wash buffer components to help optimize your pull-down experiments.
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[8] | Readily available, cost-effective.[6] | May contain endogenous biotin that can interfere with the assay. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive, effective at blocking.[6] | Contains phosphoproteins that can interfere with phosphorylation studies. |
| Casein | 1-3% (w/v) | Effective at reducing background noise.[6] | Similar to non-fat dry milk, may contain phosphoproteins. |
| Tween-20 or Triton X-100 | 0.05-0.5% (v/v) | Disrupts non-specific hydrophobic interactions.[6][9] | Can interfere with some protein-protein interactions. |
| Free Biotin | 1-10 mM | Blocks all available biotin-binding sites on streptavidin.[6] | Must be thoroughly washed away before adding the biotinylated bait. |
Table 2: Components for Optimizing Wash Buffer Stringency
| Component | Typical Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 mM - 1 M[9] | Disrupts electrostatic interactions. |
| Non-ionic Detergents | ||
| Tween-20 | 0.05 - 0.5% (v/v) | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.1 - 1% (v/v) | A stronger non-ionic detergent for reducing background. |
| NP-40 | 0.1 - 1% (v/v) | Similar to Triton X-100. |
| Denaturing Agents | ||
| Urea | 1 - 2 M[9] | Can be used in harsh washing steps to remove tightly bound non-specific proteins.[9] |
| Sodium Deoxycholate | 0.25 - 0.5% (w/v) | An ionic detergent for stringent washing. |
| pH | 7.2 - 8.0 | Maintaining an optimal pH can help reduce non-specific binding. |
Experimental Protocols
Protocol 1: Standard Streptavidin Pull-Down Assay
-
Bead Preparation: Resuspend the streptavidin beads in wash buffer. Pellet the beads and discard the supernatant. Repeat this wash step twice.
-
Bead Blocking: Resuspend the washed beads in Blocking Buffer and incubate for 1-2 hours at 4°C with gentle rotation.[4]
-
Binding of Biotinylated Bait: Wash the blocked beads twice with Binding/Wash Buffer. Incubate the beads with your this compound labeled bait in Binding/Wash Buffer for 1 hour at room temperature.[4]
-
Protein Pull-Down: Wash the beads three times with Binding/Wash Buffer to remove unbound bait.[4] Incubate the bait-bound beads with the pre-cleared cell lysate for 2-4 hours at 4°C with gentle rotation.[4]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 4-6 times with ice-cold Wash Buffer. For the final wash, transfer the beads to a new tube to minimize carryover of proteins bound to the tube walls.[4]
-
Elution: Resuspend the washed beads in Elution Buffer. For denaturing elution, boil the beads in SDS-PAGE sample buffer for 5-10 minutes.[4] For photocleavage, follow the manufacturer's protocol for UV exposure.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by silver staining, Coomassie staining, or Western blotting.[4]
Protocol 2: Pre-Clearing of Cell Lysate
-
Add streptavidin beads to your cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.[4]
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully collect the supernatant (the pre-cleared lysate) and use it for your pull-down experiment.
Visualizations
Caption: Experimental workflow for a streptavidin pull-down assay.
Caption: Interactions in a this compound pull-down.
Caption: Troubleshooting flowchart for non-specific binding.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 6. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Signal in Click Chemistry with PC Biotin-PEG3-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background signal in your click chemistry experiments involving PC Biotin-PEG3-Azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in a click chemistry reaction using this compound?
High background signal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can originate from several sources:
-
Non-specific Binding of Copper: Copper ions (Cu+) can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]
-
Excess Reagents: A large excess of the this compound probe can lead to non-specific binding to proteins or surfaces.[1][2]
-
Reagent Impurities: Impurities in the biotin-azide reagent or other components of the click reaction can contribute to background.[1]
-
Endogenous Biotin (B1667282): Some tissues and cells (e.g., kidney, liver) have high levels of endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to false-positive signals.[3]
-
Side Reactions: The copper catalyst can promote side reactions, such as with free thiols on cysteine residues, leading to off-target labeling.[1]
-
Reactive Oxygen Species (ROS): The combination of the copper catalyst and a reducing agent like sodium ascorbate (B8700270) can generate ROS, which may damage biomolecules and increase background.[1]
Q2: How can I be sure that the signal I'm seeing is a result of a specific click reaction?
To validate the specificity of your signal, it is essential to include proper negative controls in your experimental setup. Here are some key controls to consider:
-
No Copper Catalyst Control: Perform the reaction without the copper sulfate. A significant signal in this control suggests that the binding is not due to a copper-catalyzed click reaction.
-
No Azide (B81097)/Alkyne Control: Run the experiment on a sample that has not been labeled with the alkyne-containing molecule. This will help identify background from the non-specific binding of the this compound.
-
No Biotin-Azide Control: Treat your alkyne-labeled sample with all click chemistry reagents except for the this compound. This control helps to identify any background signal originating from the other reaction components or the detection system itself.
Q3: What is the role of a copper-chelating ligand like THPTA or BTTAA?
Copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial for stabilizing the Cu(I) oxidation state of the copper catalyst.[1] This stabilization prevents the formation of reactive oxygen species and reduces non-specific binding of copper to biomolecules, thereby minimizing background signal and improving the efficiency of the click reaction.[1]
Q4: Are there alternatives to standard Biotin-PEG3-Azide that might produce lower background?
Yes, several alternative biotin-azide reagents are available that may offer advantages in reducing background:
-
Cleavable Biotin Probes: These probes contain a linker between the biotin and the azide that can be cleaved under specific conditions (e.g., chemically or photolytically).[4] This allows for the release of the labeled biomolecules after affinity purification, which can help to reduce background from proteins non-specifically bound to the streptavidin beads.
-
"Azide Plus" Reagents: These reagents have a built-in copper-chelating system, which can enhance the efficiency and reduce the background of the click reaction, especially for low-abundance targets.[5]
Troubleshooting Guides
Issue 1: High Background in Negative Controls
If you are observing a high signal in your negative control samples, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Non-specific binding of the biotin probe | 1. Decrease the concentration of this compound.[1] 2. Increase the number and duration of washing steps after the click reaction.[1] 3. Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[1][6] | Reduced background fluorescence/signal in negative controls. |
| Endogenous Biotin | If working with tissues known for high biotin content (e.g., liver, kidney), pre-treat the sample with an avidin/biotin blocking kit.[3][7] | Elimination of signal from endogenous biotin. |
| Copper-mediated background | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient excess (5-10 fold) over the copper sulfate.[1] 2. After the click reaction, wash with a buffer containing a mild chelating agent like EDTA to remove residual copper. | Quenching of non-specific signal caused by copper. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate.[1][8] 2. Verify the purity of your this compound and other reagents.[1] | Consistent and reproducible results with lower background. |
Issue 2: Non-specific Labeling in Pull-Down Assays
When performing pull-down assays with streptavidin beads, non-specific protein binding can be a significant issue.
Troubleshooting Strategies for Pull-Downs
| Strategy | Detailed Steps | Expected Outcome |
| Pre-clearing Lysate | Before adding the streptavidin beads for the pull-down, incubate your cell lysate with unconjugated beads for 1 hour.[9] | Reduction of proteins that non-specifically bind to the beads. |
| Optimizing Wash Buffers | Increase the stringency of your wash buffers. Consider adding detergents (e.g., 0.1% Tween-20), or increasing the salt concentration.[10] For biotinylated proteins, harsher washes with buffers containing 1M KCl, 1M Na2CO3, and 2M urea (B33335) can be effective.[10] | Removal of non-specifically bound proteins, leading to a cleaner pull-down. |
| Blocking the Beads | Before incubation with the lysate, block the streptavidin beads with a solution of BSA or another unrelated protein.[10] | Saturation of non-specific binding sites on the beads. |
| Removing Excess Biotin-Azide | After the click reaction and before the pull-down, remove excess, unreacted this compound by performing protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform) or using a desalting column.[1][5] | Prevention of competition for binding sites on the streptavidin beads by free biotin-azide. |
Experimental Protocols
Protocol 1: General Click Chemistry Reaction for Cell Lysates
This protocol provides a starting point for labeling proteins in a cell lysate. Optimization of reagent concentrations may be necessary for your specific application.
-
Prepare Stock Solutions:
-
Copper (II) Sulfate (CuSO4): 20 mM in water.
-
Copper Ligand (e.g., THPTA): 100 mM in water.
-
This compound: 2 mM in DMSO.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Reaction Setup (for a 100 µL final volume):
-
50 µL of protein lysate (1-5 mg/mL).
-
Add this compound to a final concentration of 20 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 200 µM.
-
Vortex briefly after each addition.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 3 mM to start the reaction.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
-
Stop the Reaction and Remove Excess Reagents:
-
Proceed with protein precipitation as described in Protocol 2.
-
Protocol 2: Protein Precipitation to Remove Excess Reagents
This protocol is for removing unreacted click chemistry reagents after the labeling reaction.
-
Acetone Precipitation:
-
Add four volumes of ice-cold acetone to your reaction mixture.[1]
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Carefully aspirate and discard the supernatant.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the pellet in a suitable buffer for your downstream application.
-
-
Methanol/Chloroform Precipitation:
-
To your reaction sample, add methanol, chloroform, and water in a ratio that results in a final mixture of 4:1:3:1.8 (methanol:chloroform:water:sample).
-
Vortex and centrifuge to separate the phases. The proteins will precipitate at the interface.
-
Carefully remove the upper aqueous layer.
-
Wash the protein pellet with methanol.
-
Resuspend the pellet in an appropriate buffer.
-
Visualizations
Caption: General experimental workflow for biotin labeling using click chemistry.
Caption: Troubleshooting logic for high background signals in click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation with PC Biotin-PEG3-Azide
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with protein aggregation when using PC Biotin-PEG3-Azide for labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a versatile reagent used for the biotinylation of proteins and other biomolecules. It features three key components:
-
Photocleavable (PC) Linker: Allows for the gentle release of the labeled protein from streptavidin beads using UV light, avoiding harsh elution conditions that can cause aggregation.[1][2][3]
-
Biotin: A vitamin that binds with extremely high affinity to streptavidin and avidin, enabling efficient capture and purification of labeled proteins.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting labeled protein, which can help to reduce aggregation.[4][5][6][7][8]
-
Azide Group: A reactive group used in "click chemistry" for highly specific and efficient conjugation to proteins that have been modified to contain an alkyne group.[4][8][9][10]
Q2: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during the labeling process can be attributed to several factors:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and exposure of hydrophobic regions, promoting aggregation.
-
High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions and aggregation.
-
Instability of the Target Protein: Some proteins are inherently prone to aggregation, and the labeling process can exacerbate this.
-
Reaction Conditions: The components of the click chemistry reaction, such as the copper catalyst, can sometimes induce protein precipitation if not handled correctly.
-
Post-Labeling Handling and Storage: Improper storage temperatures, freeze-thaw cycles, and inadequate buffer composition can all lead to aggregation of the biotinylated protein.[11]
Q3: How does the PEG3 linker help in preventing aggregation?
The polyethylene glycol (PEG) spacer in this compound is hydrophilic, meaning it readily interacts with water.[5][6][7][8] By attaching this water-soluble linker to the protein, the overall solubility of the protein-conjugate is increased. This PEG "shield" can also sterically hinder non-specific protein-protein interactions that lead to aggregation.
Q4: Can the click chemistry reaction itself cause my protein to aggregate?
While click chemistry is known for being highly specific and biocompatible, the reaction components can sometimes be a source of aggregation.[9][12][13] For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can interact with certain amino acid residues on the protein surface, potentially leading to denaturation and aggregation. Using a copper-free click chemistry approach with a strained alkyne (e.g., DBCO) can mitigate this issue.
Troubleshooting Guide
Problem: My protein precipitates immediately upon adding the this compound reagent.
| Possible Cause | Solution |
| Poor solubility of the reagent. | Although the PEG3 linker enhances water solubility, it's best to first dissolve the this compound in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[14] Add the dissolved reagent to the protein solution dropwise while gently vortexing. |
| High concentration of the reagent. | A high local concentration of the organic solvent or the reagent itself can cause the protein to precipitate. Try using a more dilute stock solution of the reagent or adding it more slowly. |
| Incompatible buffer. | Ensure your protein is in a buffer that is compatible with both the protein's stability and the click chemistry reaction. Avoid buffers with components that might chelate the copper catalyst if you are using CuAAC. |
Problem: I observe aggregation after the click chemistry reaction.
| Possible Cause | Solution |
| Copper-induced aggregation (for CuAAC). | Use a copper chelator like THPTA to stabilize the copper(I) catalyst and prevent non-specific interactions with your protein. Alternatively, consider using a copper-free click chemistry method (SPAAC) with a DBCO-modified protein. |
| Suboptimal reaction pH. | While click chemistry is tolerant of a wide pH range, your protein may not be.[9] Perform the reaction at a pH where your protein is most stable. |
| Extended reaction time at elevated temperature. | If the reaction is performed at room temperature or higher, prolonged incubation can lead to denaturation and aggregation of some proteins. Try performing the reaction at 4°C for a longer period. |
Problem: The purified, biotinylated protein aggregates during storage.
| Possible Cause | Solution |
| Improper storage buffer. | Store the purified protein in a buffer that maintains its stability. This may require optimizing the pH and ionic strength. Consider adding stabilizing excipients. |
| Freeze-thaw cycles. | Repeatedly freezing and thawing your protein can cause denaturation and aggregation.[11] Aliquot the purified protein into single-use vials to avoid this. |
| Inadequate storage temperature. | For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[11] For short-term storage, 4°C may be sufficient, but the stability should be tested. |
Quantitative Data Summary: Stabilizing Additives
The following table provides a summary of commonly used additives to prevent protein aggregation and their recommended concentrations.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant, preventing damage during freezing.[11] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize protein structure through preferential exclusion. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent adsorption to surfaces. |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling with this compound
This protocol outlines the key steps for labeling an alkyne-modified protein with this compound.
1. Protein Preparation:
- Ensure the protein is in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of any components that could interfere with the click chemistry reaction.
- The protein concentration should be optimized to minimize aggregation. A starting concentration of 1-2 mg/mL is often recommended.
2. Reagent Preparation:
- Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. A 10 mM stock solution is a common starting point.
3. Click Chemistry Reaction (CuAAC):
- To the alkyne-modified protein solution, add the this compound stock solution to achieve the desired molar excess.
- Add a copper(I) source, such as copper(II) sulfate, along with a reducing agent like sodium ascorbate.
- Include a copper-stabilizing ligand, such as THPTA.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
4. Removal of Excess Reagents:
- Remove unreacted this compound and other reaction components using a desalting column or dialysis.
5. Purification of Labeled Protein:
- The biotinylated protein can be purified using streptavidin-agarose beads.
- After binding, wash the beads extensively to remove non-specifically bound proteins.
6. Photocleavage and Elution:
- Resuspend the beads in a suitable buffer.
- Expose the beads to UV light at ~365 nm to cleave the photocleavable linker and release the labeled protein.[3][6]
7. Storage:
- Add any necessary stabilizing agents to the eluted protein.
- Aliquot the protein and store at -80°C.[11]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 5. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- 6. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 14. vectorlabs.com [vectorlabs.com]
Improving the solubility of PC Biotin-PEG3-Azide for in vivo experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of PC Biotin-PEG3-Azide for successful in vivo experiments.
Troubleshooting Guide: Overcoming Solubility Challenges
Low aqueous solubility can be a significant hurdle in the in vivo application of this compound. Below are common issues and recommended solutions.
Issue 1: Compound precipitates out of solution upon preparation or dilution in aqueous buffers.
-
Possible Cause: The inherent hydrophobicity of the molecule overwhelms the solubilizing effect of the PEG3 linker, especially at higher concentrations.
-
Solution:
-
Initial Dissolution in an Organic Solvent: Always begin by dissolving the this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) before introducing it to any aqueous solution.[1][2]
-
Use of Co-solvents: For in vivo formulations, a multi-component solvent system is often necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other co-solvents like PEG300, PEG400, or surfactants such as Tween 80 before adding the final aqueous component (e.g., saline or PBS).[3] This should be done sequentially, ensuring the solution remains clear at each step.[3][4]
-
Sonication and Gentle Warming: If precipitation occurs during preparation, sonication or gentle warming (be cautious of compound stability) can help to redissolve the compound.[3]
-
Issue 2: The prepared formulation is cloudy or shows phase separation.
-
Possible Cause: The chosen solvent system is not optimal for the desired final concentration, leading to the formation of an emulsion or suspension rather than a true solution.
-
Solution:
-
Optimize Co-solvent Ratios: Systematically vary the ratios of the organic solvent, co-solvents, and aqueous buffer to find a mixture that maintains clarity. See the quantitative data table below for recommended starting formulations.
-
Consider Alternative Co-solvents: If a DMSO/PEG/Tween 80 system is not effective, other excipients used for poorly soluble drugs, such as Solutol HS-15 or cyclodextrins (e.g., HP-β-CD, SBE-β-CD), could be explored.[5]
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day to minimize the risk of precipitation over time.[4]
-
Quantitative Data: Solubility and Formulation
The following table summarizes solubility data and provides starting point formulations for in vivo experiments. Researchers should perform their own optimization based on the specific requirements of their study.
| Solvent/Formulation | Concentration | Observations & Recommendations |
| Stock Solutions | ||
| DMSO | Up to 252 mg/mL (566.87 mM)[3] | Recommended as the initial solvent. Sonication may be required. |
| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL[1] | Demonstrates the need for co-solvents for higher aqueous concentrations. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 5 mg/mL (11.25 mM)[3] | A common starting formulation for poorly soluble compounds. Add solvents sequentially.[3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative using cyclodextrin (B1172386) to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for specific administration routes where an oil-based vehicle is acceptable. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS directly, even with the PEG linker?
A1: The PEG3 linker enhances hydrophilicity but may not be sufficient to render the entire molecule water-soluble at high concentrations, especially given the hydrophobic nature of the biotin (B1667282) and photocleavable (PC) groups.[6][7][8] It is standard practice to first dissolve such compounds in a water-miscible organic solvent like DMSO.[1]
Q2: What is the best initial solvent to use for this compound?
A2: DMSO is the most commonly recommended initial solvent for dissolving this compound and similar compounds to create a high-concentration stock solution.[1][3]
Q3: Can I store the final aqueous formulation for my in vivo experiment?
A3: It is strongly advised to prepare the final diluted formulation fresh on the day of the experiment.[4] Storing diluted aqueous solutions of poorly soluble compounds can lead to precipitation, even if the solution is initially clear. Stock solutions in pure DMSO can be stored at -20°C or -80°C for longer periods.[3][4]
Q4: The recommended in vivo formulation still shows some precipitation. What should I do?
A4: If you observe precipitation with a standard formulation, you can try the following:
-
Increase the proportion of co-solvents (e.g., increase PEG300 or Tween 80).
-
Use sonication or gentle warming during the preparation steps.[3]
-
Filter the final solution through a 0.22 µm filter before injection to remove any micro-precipitates.
-
Re-evaluate the required concentration. It may be necessary to work at a lower concentration if solubility limits are being exceeded.
Q5: Are there any compatibility issues I should be aware of with the solvents?
A5: While DMSO, PEG300, and Tween 80 are widely used in animal studies, it is crucial to be aware of their potential physiological effects. Ensure that the final concentration of each solvent in the injected volume is within toxicologically acceptable limits for the animal model being used. Always run a vehicle-only control group in your experiments.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Store the DMSO stock solution at -20°C or -80°C for long-term storage, protected from light and moisture.
Protocol 2: Formulation for Intravenous (IV) Injection
This protocol provides a starting point for a common in vivo formulation. The final concentration should be optimized for your specific experimental needs.
-
Begin with your high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300 (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline in a 1 mL volume, you would start with 400 µL of PEG300).
-
Add the calculated volume of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 (e.g., 50 µL) and mix again until the solution is clear.
-
Slowly add sterile saline to reach the final volume (e.g., add 450 µL), mixing gently.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, sonicate briefly.
-
Use the formulation immediately after preparation.
Visualizations
Experimental Workflow for In Vivo Biotinylation via Click Chemistry
The following diagram illustrates a typical workflow for using this compound to label an alkyne-modified protein in vivo, followed by detection.
Targeted Protein Degradation using a PROTAC
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below shows the general mechanism of action for a PROTAC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Biotin-PEG3-azide | PROTAC Linker | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. chempep.com [chempep.com]
Technical Support Center: Maximizing Biotinylated Protein Yield with PC Biotin-PEG3-Azide
Welcome to the technical support center for PC Biotin-PEG3-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help you increase the yield and efficiency of your protein biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a versatile biotinylation reagent used in bioconjugation and proteomics research.[1] Its key features include:
-
Photocleavable (PC) Linker: This allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) upon exposure to UV light (typically 300-350 nm), enabling mild and reagent-free elution.[2][3][4]
-
Biotin (B1667282) Tag: Provides a strong and specific binding affinity for avidin, streptavidin, and NeutrAvidin, which is fundamental for affinity purification and detection.[1]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions. It also reduces steric hindrance, improving the accessibility of the biotin tag for binding.[1]
-
Azide (B81097) Group: This functional group enables covalent attachment to alkyne-modified molecules via a highly efficient and specific "click chemistry" reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Q2: What is "click chemistry" and why is it used for protein biotinylation?
Click chemistry refers to a class of reactions that are rapid, highly specific, and yield high product quantities with minimal byproducts.[5] The most common type used with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group on the biotin reagent and an alkyne group introduced into the target protein.[6] This method is favored for protein biotinylation due to its bio-orthogonality, meaning the reactive groups (azide and alkyne) do not typically react with other functional groups found in biological systems, thus ensuring specific labeling.[5]
Q3: What are the advantages of a photocleavable linker?
The strong interaction between biotin and streptavidin (Kd ~10⁻¹⁴ M) makes the elution of biotinylated proteins from affinity resins challenging, often requiring harsh, denaturing conditions.[7] The photocleavable linker in this compound circumvents this issue by allowing the release of the captured biomolecule under mild conditions using UV light, which helps to preserve the protein's native structure and function.[3][8]
Q4: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the reagent's activity. It is recommended to store this compound at -20°C in a sealed container, protected from light.[1] To prevent degradation, it's advisable to prepare fresh solutions of the reagent before each use.
Troubleshooting Guide
Low yield of biotinylated protein is a common issue that can arise from several factors related to the click chemistry reaction and subsequent purification steps. This guide provides a systematic approach to identifying and resolving these issues.
Low or No Biotinylation Signal
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Copper(I), which can be oxidized to the inactive Copper(II) state by oxygen. Ensure a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), is used.[9] Degassing your reaction buffer can also help to remove dissolved oxygen. |
| Incorrect Reagent Stoichiometry | While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of the this compound can help drive the reaction to completion, especially if the protein concentration is low.[9] |
| Suboptimal pH | The optimal pH for CuAAC reactions is typically between 7 and 9.[6] Buffers containing primary amines, such as Tris, should be avoided as they can interfere with the reaction.[10] Phosphate-buffered saline (PBS) is a commonly used alternative. |
| Steric Hindrance | The alkyne modification on your protein may be in a location that is not easily accessible to the biotin-azide reagent. Consider performing the reaction under denaturing conditions (e.g., with 1% SDS) if compatible with your downstream applications. |
| Impure Reagents or Solvents | The purity of all reaction components is critical. Use high-purity reagents and anhydrous solvents (like DMF or DMSO) for dissolving the biotinylation reagent to prevent hydrolysis.[10] |
High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Contaminating Proteins Co-purifying | Naturally biotinylated proteins or proteins that non-specifically bind to the affinity resin can be a source of contamination.[7] To mitigate this, include stringent wash steps after affinity capture. Using buffers with high salt concentrations or detergents can help remove non-specific binders. |
| Excess Unreacted Biotin Reagent | Unreacted this compound can interfere with downstream applications. Ensure removal of excess reagent after the labeling reaction through methods like dialysis, size-exclusion chromatography, or spin filtration. |
| Non-specific Labeling | In some cases, the alkyne tag on the protein can react with cysteine residues. Pre-treating the protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can prevent this side reaction. |
Experimental Protocols
This section provides a general protocol for the biotinylation of an alkyne-modified protein using this compound via a copper-catalyzed click reaction (CuAAC), followed by purification and photocleavage.
Biotinylation of Alkyne-Modified Protein (CuAAC)
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (optional, to prevent oxidative damage)
Protocol:
-
Prepare the Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in an amine-free buffer.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Set Up the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound solution (a 2- to 10-fold molar excess over the protein is a good starting point).
-
-
Prepare the Catalyst Premix: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 ratio of copper to ligand is often recommended to protect the Cu(I) state.[9]
-
Initiate the Reaction:
-
Add the copper/ligand premix to the protein-biotin mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA.
-
Purification: Remove excess reagents by size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin filtration.
Affinity Purification of Biotinylated Protein
Materials:
-
Streptavidin or NeutrAvidin agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (for non-cleavable elution, if needed)
Protocol:
-
Equilibrate the Resin: Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Bind the Protein: Incubate the purified biotinylated protein solution with the equilibrated resin. Incubation time can range from 1 hour to overnight at 4°C with gentle mixing.
-
Wash: Pellet the resin by centrifugation and remove the supernatant. Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Multiple wash steps are recommended.
-
Elution (Photocleavage):
-
Resuspend the washed resin in a suitable buffer.
-
Expose the resin slurry to UV light at 300-350 nm. The optimal exposure time and intensity should be determined empirically but can range from minutes to an hour.
-
Pellet the resin and collect the supernatant containing the released protein.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: Overview of the copper-catalyzed click chemistry reaction for protein biotinylation.
Caption: Step-by-step workflow for the purification and photocleavage of biotinylated proteins.
Caption: A logical flowchart for troubleshooting low biotinylation yield.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. idtdna.com [idtdna.com]
- 3. lifetein.com [lifetein.com]
- 4. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
Common pitfalls to avoid when using PC Biotin-PEG3-Azide in proteomics workflows.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using PC Biotin-PEG3-Azide in their proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in proteomics?
A1: this compound is a versatile chemical probe used in proteomics for the enrichment and identification of specific protein populations. It consists of three key components:
-
A biotin (B1667282) group, which has an exceptionally strong and specific affinity for streptavidin and its analogs (like avidin (B1170675) and NeutrAvidin), enabling highly efficient affinity purification.[1][2]
-
A photocleavable (PC) linker , which allows for the release of captured biomolecules from streptavidin beads under mild conditions using near-UV light (e.g., 365 nm), thus overcoming the harsh denaturing conditions typically required to break the biotin-streptavidin bond.[1][3][4]
-
An azide (B81097) group, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][5] This allows for the covalent attachment of the biotin tag to alkyne-modified proteins.
Its primary application is in chemical proteomics workflows, such as activity-based protein profiling (ABPP) and the identification of newly synthesized proteins, where proteins of interest are metabolically or chemically labeled with an alkyne group.[5][6]
Q2: What are the advantages of using a photocleavable linker compared to other cleavable linkers?
A2: The main advantage of the photocleavable linker is the mild and specific cleavage conditions. Captured proteins can be released by irradiation with UV light, which avoids the use of harsh chemicals like acids or reducing agents that could potentially degrade or modify the proteins of interest.[2][4] This is particularly beneficial when dealing with sensitive post-translational modifications or when intact protein analysis is desired. While other cleavable linkers like acid-cleavable or disulfide-based linkers are also effective, they may not be compatible with all experimental conditions or protein types.[7][8] For instance, acid-cleavable linkers might not be suitable for acid-sensitive probes or modifications.[7]
Q3: What is "click chemistry" and why is it used in this context?
A3: "Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological mixtures with minimal side reactions. The most common type used with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][9] In this reaction, the azide group on the biotin probe specifically and covalently links to an alkyne group that has been incorporated into a protein of interest. This bio-orthogonal reaction ensures that the biotin tag is only attached to the intended target proteins.[5]
Q4: Can this compound be used for in vivo labeling?
A4: While the click chemistry reaction itself can be adapted for live-cell labeling, the copper catalyst used in CuAAC can be toxic to cells. For in vivo applications, strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst, is often preferred.[5] this compound can be used in SPAAC with strained alkynes like DBCO or BCN.[10]
Troubleshooting Guides
Problem 1: Low Yield of Enriched Proteins
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Inefficient Click Reaction | 1. Use fresh reagents: Prepare fresh stock solutions of copper(II) sulfate, the reducing agent (e.g., sodium ascorbate (B8700270) or TCEP), and the copper ligand (e.g., TBTA).[11] 2. Optimize reagent concentrations: Titrate the concentrations of the biotin-azide probe, copper, and ligand. A typical starting concentration for the biotin-azide reagent is 20-50 µM for cell lysates.[12] 3. Ensure proper order of addition: When preparing the click chemistry master mix, add the reagents in the recommended order, typically copper sulfate, ligand, biotin-azide, and finally the reducing agent to initiate the reaction.[11] 4. Avoid incompatible buffers: Do not use amine-containing buffers like Tris, as they can chelate the copper(I) catalyst and inhibit the reaction.[11] Phosphate-buffered saline (PBS) is a common alternative. | The Cu(I) catalyst is prone to oxidation. Using fresh reagents ensures its activity. Optimal reagent concentrations are sample-dependent and may require empirical determination. The order of addition can impact catalyst formation and stability. Copper chelation by buffer components is a known inhibitor of CuAAC. |
| Inefficient Protein Capture | 1. Increase lysate concentration: If the target protein is of low abundance, concentrating the cell lysate before the click reaction can improve the yield.[13] 2. Ensure sufficient bead capacity: Use an adequate amount of streptavidin beads to capture the biotinylated proteins. Consult the manufacturer's specifications for the binding capacity of the beads. 3. Allow sufficient incubation time: Ensure adequate incubation time of the biotinylated lysate with the streptavidin beads to allow for efficient binding. | A higher concentration of target protein increases the likelihood of successful labeling and capture. Insufficient bead capacity can lead to the loss of biotinylated proteins. The strong biotin-streptavidin interaction, while fast, still requires time to reach equilibrium. |
| Poor Protein Solubilization | 1. Optimize lysis buffer: Use a lysis buffer with appropriate detergents (e.g., SDS) to ensure complete protein solubilization.[11] 2. Include sonication or nuclease treatment: Sonication or the addition of a nuclease like benzonase can help to shear DNA/RNA and reduce the viscosity of the lysate, improving protein accessibility.[11] | Incomplete solubilization will prevent the target proteins from being accessible for the click reaction and subsequent enrichment. High viscosity can hinder molecular interactions. |
Problem 2: High Background / Non-Specific Binding
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Non-Specific Binding to Beads | 1. Increase wash stringency: After protein capture, perform extensive washes of the streptavidin beads with buffers containing detergents (e.g., SDS) and high salt concentrations to remove non-specifically bound proteins.[5][13] 2. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads before adding the streptavidin beads to remove proteins that non-specifically bind to the bead matrix. | Stringent washing is crucial for removing proteins that interact non-specifically with the beads or with the captured proteins. Pre-clearing reduces the pool of potential non-specific binders. |
| Excess Biotin-Azide Reagent | 1. Perform a clean-up step: After the click reaction, remove excess, unreacted biotin-azide reagent before adding the streptavidin beads. This can be done by protein precipitation (e.g., with methanol/chloroform) or buffer exchange.[12] | Excess free biotin-azide will compete with biotinylated proteins for binding sites on the streptavidin beads, leading to lower capture efficiency and potentially higher background. |
| Endogenous Biotinylated Proteins | 1. Consider alternative enrichment strategies: If endogenous biotinylated proteins are a significant issue, alternative non-biotin-based enrichment strategies could be explored.[13] However, with photocleavage, the specific release of the probe-labeled proteins can help distinguish them from endogenously biotinylated ones that remain on the beads. | Cells contain naturally biotinylated proteins (e.g., carboxylases) that will be co-enriched with the target proteins. The ability to specifically elute the photocleaved targets helps to mitigate this issue during analysis. |
| Non-Specific Labeling | 1. Optimize probe concentration: High concentrations of the biotin-azide probe can sometimes lead to non-specific labeling. Titrate the probe concentration to find the optimal balance between labeling efficiency and background.[12] 2. Include proper controls: Always include a negative control where the alkyne-labeled probe is omitted to assess the level of non-specific binding of the biotin-azide to proteins.[9] | While click chemistry is highly specific, at high concentrations, side reactions can occur. Negative controls are essential to identify and troubleshoot sources of non-specific signal. |
Problem 3: Inefficient Photocleavage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Incorrect UV Wavelength or Intensity | 1. Use the correct UV lamp: A near-UV, low-intensity lamp (e.g., 365 nm) is typically required for cleavage of the PC linker.[3] Ensure the lamp is functioning correctly and emitting at the specified wavelength. 2. Optimize irradiation time and distance: The efficiency of cleavage depends on the UV dose. Optimize the irradiation time and the distance of the sample from the lamp. Start with the manufacturer's recommendations and titrate as needed. | The photocleavable linker is designed to be sensitive to a specific range of UV light. Incorrect wavelength will result in no cleavage, while incorrect intensity or duration may lead to incomplete cleavage. |
| Sample Turbidity or Opacity | 1. Ensure sample clarity: If the sample solution is turbid or opaque, it can scatter or absorb the UV light, preventing it from reaching the PC linker. Ensure the beads are well-suspended in a clear buffer during irradiation. | The path of the UV light to the photocleavable linker must be unobstructed for efficient cleavage. |
| Incomplete Capture | 1. Confirm protein capture before cleavage: Before attempting cleavage, confirm that the biotinylated proteins have been successfully captured on the beads, for example, by running a small fraction of the beads on an SDS-PAGE gel and performing a Western blot with an anti-biotin antibody or streptavidin-HRP. | If the proteins were not efficiently captured in the first place, there will be nothing to elute, which can be mistaken for inefficient cleavage. |
Experimental Protocols
Protocol 1: General Workflow for Enrichment of Alkyne-Modified Proteins
This protocol outlines the key steps for labeling and enriching alkyne-modified proteins from a cell lysate using this compound.
1. Cell Lysis and Protein Quantification: a. Lyse cells containing alkyne-modified proteins in a suitable buffer (e.g., RIPA buffer without Tris, supplemented with protease inhibitors). b. Use sonication or nuclease treatment to reduce viscosity.[11] c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: a. In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of protein) with the click chemistry reagents. The final concentrations may need optimization, but a typical starting point is:
- This compound: 50 µM
- Copper(II) Sulfate (CuSO₄): 1 mM
- Copper Ligand (e.g., TBTA): 1 mM
- Reducing Agent (e.g., Sodium Ascorbate, freshly prepared): 5 mM b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[9]
3. Protein Precipitation and Removal of Excess Reagents: a. Precipitate the proteins to remove unreacted click chemistry reagents. A common method is methanol-chloroform precipitation.[12] b. Carefully remove the supernatant and wash the protein pellet with cold methanol. c. Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
4. Affinity Purification with Streptavidin Beads: a. Equilibrate streptavidin magnetic beads by washing them with the binding buffer. b. Add the resuspended protein sample to the equilibrated beads. c. Incubate for 1-2 hours at room temperature with gentle rotation to allow for capture of the biotinylated proteins.
5. Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include:
- 2x washes with a high-salt buffer (e.g., PBS + 1% SDS + 500 mM NaCl)
- 2x washes with a urea (B33335) buffer (e.g., 8 M urea in PBS)
- 3x washes with PBS
6. Photocleavage and Elution: a. Resuspend the washed beads in a small volume of a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Transfer the bead suspension to a UV-transparent plate or tube. c. Irradiate the sample with a 365 nm UV lamp for the optimized duration (e.g., 30-60 minutes).[3] d. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Downstream Analysis: a. The eluted proteins can now be prepared for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Visualizations
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Washing Steps in Affinity Purification
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize wash steps and remove contaminants during affinity purification experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the washing phase of affinity purification.
Problem: High background or many non-specific proteins in the eluate.
-
Q1: My final eluate contains many contaminating proteins. How can I increase wash stringency to remove them?
-
A1: Non-specific binding is a common issue and can be addressed by modifying your wash buffer to disrupt the interactions that cause contaminants to bind to your resin or antibody.[1] Start by identifying the likely nature of the non-specific interactions (ionic or hydrophobic).
-
For Ionic Interactions: Increase the salt concentration in your wash buffer. Adding NaCl (typically from 150 mM up to 500 mM) can disrupt weak electrostatic interactions, washing away many non-specifically bound proteins.[2]
-
For Hydrophobic Interactions: Include a low concentration of a non-ionic detergent. Agents like Tween-20 or Triton X-100 (typically 0.05% to 0.5%) can effectively reduce non-specific binding due to hydrophobicity.
-
Increase Wash Volume & Duration: Ensure you are washing the resin thoroughly. Increase the total wash volume to 10-20 column volumes (CVs) and consider increasing the number of individual wash steps (e.g., from 3 washes to 5).[1]
-
-
-
Q2: I'm performing a His-tag purification, and my protein is contaminated with many other proteins. What is a common cause for this?
-
A2: A primary cause of non-specific binding in Immobilized Metal Affinity Chromatography (IMAC) is the interaction of endogenous host cell proteins (like those with histidine-rich regions) with the metal resin.
-
Solution: Add a low concentration of a competitive inhibitor to your lysis and wash buffers. Imidazole (B134444) is the standard competitor for His-tag purification. Including 10-40 mM imidazole in the wash buffer will displace weakly bound contaminants without eluting your His-tagged protein of interest.[3]
-
-
-
Q3: I've tried adjusting salt and detergent, but I still have persistent contaminants. What other strategies can I use?
-
A3: For very "sticky" contaminants, more advanced strategies may be necessary.
-
Pre-clearing Lysate: Before adding your affinity resin or antibody, incubate the cell lysate with beads that have no ligand attached (e.g., plain Protein A/G beads).[4][5][6] This step captures proteins that non-specifically bind to the bead matrix itself, which can then be discarded.[4]
-
Intermediate "Harsh" Washes: For robust protein interactions, consider an intermediate wash with additives like arginine or guanidine (B92328) hydrochloride. These agents can disrupt strong non-specific protein-protein interactions. This is often followed by a wash with the standard buffer to remove the additive before elution.
-
-
Problem: Low yield or loss of target protein during washing.
-
Q1: My target protein is appearing in the wash fractions. How can I prevent this?
-
A1: Losing your target protein during the wash steps indicates that your wash buffer is too stringent, disrupting the specific interaction between your protein and the affinity ligand.[7]
-
Reduce Stringency: If you have high salt or detergent concentrations, reduce them incrementally. For example, lower the NaCl concentration from 500 mM to 250 mM or 150 mM.[8]
-
Check pH: Ensure the pH of your wash buffer is optimal for the affinity interaction. A significant deviation can weaken the binding. For most antibody-antigen interactions, a physiological pH of 7.0-8.0 is ideal.[9]
-
Reduce Competitor Concentration: If using a competitive inhibitor (like imidazole for His-tags), its concentration may be too high. Try reducing the imidazole concentration in your wash buffer (e.g., from 40 mM to 10 mM).[3]
-
-
-
Q2: Could the position of my affinity tag be causing poor binding and loss during washes?
-
A2: Yes, if the affinity tag is not fully accessible, the binding to the resin can be weak, making it susceptible to being washed away.[3][7]
-
Solution: If you suspect the tag is sterically hindered, you may need to re-engineer your protein construct to move the tag to the other terminus or add a flexible linker sequence between the tag and the protein.[3] Alternatively, performing the purification under denaturing conditions can expose the tag, although this requires a subsequent refolding step.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of the washing step in affinity purification? A1: The washing step is a critical part of the "Bind-Wash-Elute" process that defines affinity chromatography.[10] After your target protein has specifically bound to the immobilized ligand on the resin (the "bind" step), the washing step is designed to remove all other unbound and non-specifically bound molecules from the complex mixture.[9][10] An effective wash ensures that the protein you recover in the final "elute" step is of high purity.
Q2: What are the essential components of a basic wash buffer? A2: A standard wash buffer is typically based on the binding buffer to maintain the specific affinity interaction. Key components include:
-
Buffering Agent (e.g., Tris, HEPES, PBS): To maintain a stable pH that ensures the stability of the target protein and the affinity interaction. The buffer's pKa should be within +/- 1 of the desired pH.[11]
-
Salt (e.g., NaCl, KCl): To maintain ionic strength, improve protein solubility, and reduce weak, non-specific ionic interactions. A physiological concentration of ~150 mM is a common starting point.[12]
Q3: How many wash steps should I perform and with how much volume? A3: There is no universal rule, as the optimal number depends on the level of contamination. However, a common practice is to perform 3 to 5 distinct wash steps.[1] For column chromatography, a total wash volume of 10-20 column volumes (CVs) is a good starting point. For batch purification with beads, resuspend the beads in at least 10 times the bead volume for each wash.[13] It is crucial to completely remove the supernatant after each wash without disturbing the beads.
Q4: Should I perform all steps, including washing, at a low temperature? A4: Yes, performing all steps of the purification, including washes, at 4°C or on ice is strongly recommended.[1][4] Low temperatures minimize protease activity, which can degrade your target protein, and help preserve the stability of protein-protein interactions.[13]
Q5: Can I reuse my affinity column after purification? A5: Yes, most affinity resins can be regenerated and reused. This typically involves stripping any remaining bound protein with a harsh elution buffer (e.g., low pH glycine) or a dedicated regeneration solution (e.g., containing NaOH or guanidine), followed by extensive washing and re-equilibration with binding buffer.[8] Always consult the manufacturer's instructions for the specific resin you are using.
Data Presentation: Wash Buffer Additives
The following tables summarize common additives used to optimize wash buffers. Concentrations should be empirically determined for each specific system.
Table 1: General Wash Buffer Components
| Component | Function | Typical Starting Concentration |
|---|---|---|
| Salt (NaCl, KCl) | Reduces non-specific ionic binding | 150 mM - 500 mM[2] |
| Non-ionic Detergent (Tween-20, Triton X-100, NP-40) | Reduces non-specific hydrophobic binding | 0.05% - 0.5% (v/v)[1] |
| Glycerol | Stabilizes protein and reduces non-specific interactions | 5% - 20% (v/v) |
| Reducing Agents (DTT, β-ME) | Prevent oxidation, can disrupt non-specific disulfide bonds | 1 - 5 mM[2] |
Table 2: Additives for Specific Affinity Systems
| Affinity System | Additive | Function | Typical Wash Concentration |
|---|---|---|---|
| His-Tag (IMAC) | Imidazole | Competitive inhibitor for His-tag binding sites | 10 - 40 mM[3] |
| GST-Tag | Glutathione | Competitive inhibitor (less common in wash) | Generally used for elution |
| Antibody Purification (Protein A/G) | Arginine | Disrupts strong non-specific protein interactions | 0.1 M - 0.5 M[14] |
Experimental Protocols
Protocol: Systematic Optimization of Wash Buffer Conditions
This protocol provides a framework for systematically improving the purity of your target protein by modifying wash conditions.
Objective: To identify the optimal wash buffer composition that maximizes contaminant removal while minimizing the loss of the target protein.
Methodology:
-
Establish a Baseline: Perform your affinity purification using your standard lysis, binding, and wash buffers. Use a simple wash buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). Collect the flow-through, all wash fractions, and the eluate.
-
Analyze the Results: Run all collected fractions on an SDS-PAGE gel.
-
Assess the purity of your eluate.
-
Check the wash fractions to see if your target protein is being lost.[7]
-
-
Iterative Optimization (Modify One Variable at a Time):
-
Step 3a (Salt Gradient): Prepare a set of wash buffers with increasing NaCl concentrations (e.g., 250 mM, 500 mM, 750 mM, 1 M). Repeat the purification with each buffer and analyze the results by SDS-PAGE to find the highest salt concentration that does not elute your target protein.
-
Step 3b (Detergent Addition): Using the optimal salt concentration from the previous step, prepare a set of wash buffers containing a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20). Repeat the purification and analyze the results to determine the most effective detergent concentration.
-
Step 3c (Competitor Addition - if applicable): For tagged proteins (e.g., His-tag), use the best buffer from the previous steps and add varying concentrations of a competitive inhibitor (e.g., 10 mM, 20 mM, 40 mM imidazole). Repeat the purification and analyze to find the optimal concentration that removes contaminants without stripping the target protein.
-
-
Combine Optimal Conditions: Once individual components have been optimized, combine them into a final, optimized wash buffer.
-
Validation: Perform a final purification run using the fully optimized wash buffer to confirm high purity and yield.
Visualizations
References
- 1. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. goldbio.com [goldbio.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Endogenous Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling endogenous biotinylated proteins in experimental samples. High levels of endogenous biotin (B1667282) can lead to significant background noise and false-positive results in sensitive avidin-biotin-based detection systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why is it a problem in my experiments?
Endogenous biotin, or vitamin H, is a naturally occurring cofactor for several carboxylase enzymes essential for metabolism.[1][2][3] These biotinylated proteins are present in various tissues and can interfere with avidin-biotin-based detection methods used in techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), ELISAs, and western blotting.[1] The high affinity between avidin (B1170675)/streptavidin and biotin forms the basis of many sensitive detection systems; however, this system cannot distinguish between the biotin label on a detection reagent and the endogenous biotin in the sample. This leads to non-specific binding and high background staining, potentially obscuring the specific signal of the target molecule.[2]
Q2: Which tissues have high levels of endogenous biotin?
Tissues with high metabolic activity often contain elevated levels of endogenous biotin. Researchers should be particularly cautious when working with samples from the liver, kidney, brain, heart, spleen, lung, intestine, and adipose tissue.[2][3][4][5][6] Frozen tissue sections also tend to exhibit higher endogenous biotin activity compared to formalin-fixed, paraffin-embedded tissues.[2][7]
Q3: How can I determine if my sample has significant endogenous biotin activity?
A simple negative control experiment can help determine if endogenous biotin is an issue. After performing any necessary antigen retrieval and blocking steps for other interfering substances (like endogenous peroxidases), incubate your sample directly with the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and the substrate.[5] If you observe staining in the absence of a biotinylated primary or secondary antibody, it is likely due to the presence of endogenous biotin.[5]
Q4: What are the main methods to block endogenous biotin?
The most common and effective method for blocking endogenous biotin is the sequential application of avidin and biotin.[1][4] This procedure involves two key steps:
-
Avidin Incubation: The tissue is first incubated with an excess of unlabeled avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin in the sample.[1]
-
Biotin Incubation: Following the avidin step, the tissue is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step.[1]
This two-step process ensures that all endogenous biotin is masked and that the avidin/streptavidin used for blocking will not bind to the biotinylated detection reagents added later in the protocol.[1] Commercial kits containing pre-made avidin and biotin solutions are widely available.[5][8][9]
Alternatively, for applications like IHC, polymer-based detection systems that do not rely on the avidin-biotin interaction can be used to avoid this issue altogether.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background staining across the entire tissue section. | Endogenous biotin was not blocked or the blocking was incomplete. | Implement an avidin-biotin blocking step before the primary antibody incubation.[1][5] Ensure that the avidin and biotin solutions are not expired and are used at the correct concentrations.[5] |
| Non-specific staining persists even after avidin-biotin blocking. | The blocking reagents themselves may be causing non-specific binding. | Use streptavidin instead of avidin, as avidin is a glycoprotein (B1211001) and can bind non-specifically to lectins in the tissue.[7] Alternatively, use a deglycosylated form of avidin, such as NeutrAvidin.[7] |
| The normal serum used for blocking may contain endogenous biotin. | Use a biotin-free blocking buffer or dialyze the serum to remove any free biotin. | |
| Weak or no specific signal after blocking. | The biotin blocking step may be interfering with the primary antibody. | Ensure the avidin/biotin blocking is performed before the primary antibody incubation step. If using a biotinylated primary antibody, the biotin blocking step must be completed and the sample thoroughly washed before adding the primary antibody.[11] |
| Inconsistent staining results between samples. | Variations in fixation and antigen retrieval methods can affect the exposure of endogenous biotin.[2] | Apply the same fixation and antigen retrieval protocols consistently across all samples, including controls. Heat-induced epitope retrieval (HIER) can unmask endogenous biotin, so it's crucial to include a biotin blocking step after HIER.[2] |
Experimental Protocols
Standard Avidin-Biotin Blocking Protocol for Immunohistochemistry (IHC)
This protocol is intended to be performed after deparaffinization, rehydration, and any antigen retrieval steps, and before the primary antibody incubation.
Materials:
-
Avidin solution (e.g., 0.05% avidin in PBS)[5]
-
Biotin solution (e.g., 0.005% biotin in PBS)[5]
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) for washing
Procedure:
-
After antigen retrieval, wash the slides with PBS.
-
Incubate the sections with the avidin solution for 10-15 minutes at room temperature.[8][9][12]
-
Rinse the slides thoroughly with PBS.[5]
-
Incubate the sections with the biotin solution for 10-15 minutes at room temperature.[8][9][12]
-
Rinse the slides thoroughly with PBS.[5]
-
The sections are now ready for the standard immunostaining procedure, starting with the primary antibody incubation.
Visualizing the Workflow and Mechanisms
To better understand the process of handling endogenous biotin, the following diagrams illustrate the key concepts and workflows.
Caption: Mechanism of endogenous biotin interference.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. TechTip: Biotin and IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. High Endogenous Avidin Binding Activity: An Inexpensive and Readily Available Marker for the Differential Diagnosis of Kidney Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. abcam.com [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Troubleshooting low signal intensity in western blots with PC Biotin-PEG3-Azide labeled proteins.
This guide provides solutions for researchers, scientists, and drug development professionals encountering low signal intensity in Western blots with proteins labeled using PC Biotin-PEG3-Azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems with your experiments.
Q1: Why am I observing a weak or no signal for my this compound labeled protein?
A1: Low or absent signal is a common issue that can arise at multiple stages of the Western blot workflow, from initial protein labeling to final signal detection. The root cause could be related to the click chemistry labeling, protein concentration, antibody/streptavidin incubation, or the detection reagents. A systematic approach is needed to identify the problem.
Below is a logical workflow to help you troubleshoot the issue.
Q2: How can I confirm that my protein was successfully labeled with this compound via the click reaction?
A2: The efficiency of the initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is critical. An incomplete reaction will inherently lead to a low signal.
Potential Causes for Low Labeling Efficiency:
-
Incorrect Reagent Concentrations: Click reactions are concentration-dependent; low concentrations of the alkyne-containing protein or the Biotin-PEG3-Azide can result in poor yields.[1]
-
Interfering Buffer Components: Tris-based buffers and reducing agents like DTT can interfere with the copper catalyst.[1] It's recommended to use PBS or HEPES instead.
-
Inefficient Catalyst: The Copper(I) catalyst can be oxidized and lose activity. It should be freshly prepared or generated in situ.
-
Steric Hindrance: The alkyne modification on your protein might be buried, making it inaccessible for the click reaction.[1]
Solutions:
-
Verify Labeling: Before running a full Western blot, confirm biotinylation using a dot blot or mass spectrometry.
-
Optimize Reaction Conditions: Ensure you are using the recommended concentrations for all click chemistry components. If steric hindrance is suspected, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your protein.[1]
-
Perform Controls: Run a positive control (a protein known to label well) and a negative control (a protein without the alkyne group) to check for non-specific binding or reaction failure.[2]
Q3: Could my blocking buffer be the cause of the low signal?
A3: Yes, the choice of blocking buffer is critical when detecting biotinylated proteins.
Problem:
-
Milk-based blockers are not recommended. Non-fat dry milk is a rich source of endogenous biotin and contains glycoproteins that can interfere with streptavidin binding, leading to high background or masked signals.[3][4][5][6][7]
Solution:
-
Use Bovine Serum Albumin (BSA): A blocking buffer of 3-5% BSA in TBS-T or PBS-T is the recommended alternative.[5][8][9]
-
Consider Commercial Blockers: Several commercially available blocking buffers are specifically designed for biotin/streptavidin systems and can help increase the signal-to-noise ratio.[10]
-
Endogenous Biotin Blocking: If your sample has high levels of naturally biotinylated proteins (e.g., from kidney, liver, or E. coli lysates), these can be detected by streptavidin-HRP, causing false positive bands or high background.[11][12] To prevent this, use an avidin/biotin blocking system or a specific Biotin Blocking Buffer after transfer and before incubation with streptavidin-HRP.[3][13][14][15]
Q4: How do I optimize the concentration of Streptavidin-HRP for detection?
A4: Both excessively high and low concentrations of Streptavidin-HRP can lead to poor results. Too little will produce a weak signal, while too much can cause high background noise, making it difficult to see your specific bands.[8][16]
Solution:
-
Titrate the Reagent: The optimal concentration should be determined empirically for each new experiment or batch. A common starting dilution is 1:10,000, but the optimal range can be anywhere from 1:1,000 to 1:50,000.[7][9][16]
-
Use a Dot Blot for Optimization: A dot blot is a quick and efficient method to determine the best Streptavidin-HRP concentration without running multiple full Western blots.[17][18] (See Protocol 1 below).
Experimental Workflow & Key Parameters
The diagram below illustrates the complete experimental process, highlighting critical steps where issues can arise.
Data & Parameter Summary
Use the following tables as a guide for optimizing your experimental conditions.
Table 1: Troubleshooting Summary for Low Signal Intensity
| Problem | Potential Cause | Recommended Solution | Citations |
| No/Weak Signal | Inefficient click chemistry labeling | Verify labeling with a dot blot; optimize reactant concentrations and use compatible buffers (e.g., PBS). | [1] |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel (20-50 µg is a good starting point). | [4][19][20] | |
| Poor protein transfer to membrane | Confirm transfer using a Ponceau S stain. Optimize transfer time and voltage, especially for high MW proteins. | [19][20] | |
| Incorrect blocking buffer | Avoid milk. Use 3-5% BSA in TBST or a commercial biotin-specific blocker. | [4][5][7] | |
| Suboptimal Streptavidin-HRP concentration | Titrate the Streptavidin-HRP concentration. A dot blot can be used for rapid optimization. | [16][17][18] | |
| Inactive ECL substrate or HRP enzyme | Use fresh substrate. Avoid sodium azide (B81097) in any buffers, as it irreversibly inhibits HRP. | [21][22] | |
| Insufficient exposure time | Increase the film or digital imager exposure time. Start with short exposures (1-2 seconds) and increase as needed. | [21][22][23] | |
| High Background | Endogenous biotin interference | Block with an avidin/biotin blocking system before streptavidin incubation. | [11][15] |
| Streptavidin-HRP concentration too high | Reduce the concentration of Streptavidin-HRP. | [16] | |
| Insufficient washing | Increase the number and duration of washing steps after streptavidin incubation (e.g., 3 washes for 10 minutes each). | [4][16] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration / Dilution | Incubation Time | Temperature |
| Protein Loading | Total Protein Lysate | 20 - 50 µg / lane | - | - |
| Blocking | BSA in TBST (0.1% Tween-20) | 3 - 5% (w/v) | 1 hour | Room Temp |
| Detection | Streptavidin-HRP | 1:5,000 - 1:50,000 (optimize) | 1 hour | Room Temp |
| Detection | Anti-Biotin-HRP Antibody | 1:1,000 (if used as alternative) | 1 hour | Room Temp |
| Signal Development | ECL Substrate | Per manufacturer's instructions | 1 - 5 minutes | Room Temp |
Experimental Protocols
Protocol 1: Dot Blot for Rapid Optimization of Streptavidin-HRP Concentration
This method allows you to test multiple dilutions of Streptavidin-HRP quickly using minimal sample.[17][18]
Materials:
-
Biotinylated protein sample (positive control)
-
Unlabeled protein sample (negative control)
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP
-
ECL Substrate and imaging system
Methodology:
-
Prepare Protein Dilutions: Dilute your biotinylated protein sample to a known concentration (e.g., 100 ng/µL) in PBS. Prepare a similar dilution of your negative control.
-
Spot Membrane: Cut a strip of nitrocellulose or PVDF membrane. Using a pipette, carefully spot 1-2 µL of the positive control onto the membrane at several locations. Spot the negative control in a separate location. Let the spots air dry completely (10-15 minutes).[17]
-
Block: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Prepare Streptavidin Dilutions: While the membrane is blocking, prepare a series of dilutions for your Streptavidin-HRP in Blocking Buffer (e.g., 1:5,000, 1:10,000, 1:20,000, 1:40,000).
-
Incubate: Cut the membrane strip containing the positive control spots into smaller pieces, one for each dilution to be tested. Place each piece into a separate tube and add a different Streptavidin-HRP dilution. Incubate for 1 hour at room temperature with agitation.
-
Wash: Wash each membrane piece 3 times for 5-10 minutes each in a large volume of Wash Buffer.
-
Detect Signal: Place all membrane pieces on a clean surface. Prepare and apply the ECL substrate according to the manufacturer's protocol. Immediately image the blot.
-
Analyze: Compare the signal intensity versus the background for each dilution. The optimal concentration will give a strong signal on the positive control spot with minimal background. The negative control spot should have no signal.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Biotin Blocking Buffer [alab.com.pl]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
Impact of different buffer conditions on PC Biotin-PEG3-Azide reactivity and stability.
Welcome to the technical support center for PC Biotin-PEG3-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to buffer conditions, reactivity, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light.[1][2][3] When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for about a month, and for up to 6 months at -80°C.
Q2: What is the optimal pH range for the reactivity of the azide (B81097) group in copper-catalyzed click chemistry (CuAAC)?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is most efficient within a pH range of 6.5 to 8.0.[4] Deviations from this range can lead to reduced reaction efficiency.
Q3: Which buffers are compatible with this compound for click chemistry reactions?
Phosphate (B84403) buffers (e.g., PBS), HEPES, and carbonate buffers are generally compatible with CuAAC reactions.[4] It is crucial to avoid Tris-based buffers as the amine groups in Tris can chelate the copper catalyst, thereby inhibiting the reaction.[5]
Q4: How do reducing agents in my buffer affect the stability of the azide group?
The azide group can be sensitive to certain reducing agents. While TCEP (tris(2-carboxyethyl)phosphine) is more stable and less prone to oxidation than DTT (dithiothreitol), both can potentially reduce the azide group.[6][7][8] If a reducing agent is necessary for your protein of interest, it is recommended to perform a buffer exchange to remove it before initiating the click reaction. TCEP is generally preferred over DTT due to its higher stability and less interference with maleimide (B117702) chemistry if subsequent steps are planned.[7]
Q5: Is the photocleavable linker stable under typical click chemistry conditions?
Yes, the photocleavable (PC) linker is designed to be stable under the aqueous and mild buffer conditions used for click chemistry.[2][3] Cleavage of the linker requires exposure to UV light (typically around 365 nm).[3]
Troubleshooting Guides
Issue 1: Low or No Click Reaction Product
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) form. Ensure a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is used to maintain copper in the +1 oxidation state.[5][9] Also, consider degassing your buffers to remove dissolved oxygen. |
| Incompatible Buffer | Tris-based buffers are known to inhibit the click reaction by chelating copper ions.[5] Switch to a non-chelating buffer such as PBS or HEPES. |
| Degraded Azide Reagent | Improper storage or the presence of strong reducing agents can degrade the azide functionality. Use a fresh aliquot of this compound and ensure that interfering substances are removed from the reaction mixture. |
| Steric Hindrance | The alkyne or azide moiety on your biomolecule may be sterically hindered, preventing efficient reaction. Consider optimizing the linker length on your reaction partner or performing the reaction under denaturing conditions if your downstream application allows.[5] |
Issue 2: High Background or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Excess Reagent Concentration | High concentrations of the biotin-azide reagent can lead to non-specific binding. Titrate the concentration of this compound to find the optimal balance between specific labeling and background. A starting concentration of 20 µM is often recommended, which can be adjusted as needed.[1][10] |
| Contamination of Reagents | Ensure all reagents and buffers are free from contaminants that might interfere with the reaction or downstream detection steps. |
| Insufficient Washing | Inadequate washing after the labeling reaction can result in the retention of non-covalently bound biotin-azide. Optimize your washing protocol with appropriate buffers, potentially including mild detergents. |
Data Summary
Table 1: Impact of Buffer Components on this compound Stability and Reactivity
| Buffer Component | Effect on Stability | Effect on Reactivity (CuAAC) | Recommendation |
| pH | Biotin (B1667282) is less stable above pH 9.[11][12] Azides can form toxic and explosive hydrazoic acid in strong acidic conditions.[13][14] | Optimal pH range is 6.5-8.0.[4] | Maintain pH between 6.5 and 8.0 for the reaction. For storage of the reagent, use a neutral pH buffer. |
| Tris Buffer | No significant impact on reagent stability. | Inhibitory due to copper chelation.[5] | Avoid for CuAAC reactions. Use PBS or HEPES instead. |
| Phosphate Buffer (PBS) | Stable. | Compatible and recommended.[4] | Ideal buffer for CuAAC reactions. |
| HEPES Buffer | Stable. | Compatible and recommended.[4] | A good alternative to phosphate buffers. |
| DTT | Can reduce the azide group.[6] | Can interfere with the reaction. | Remove from the reaction mixture via buffer exchange before adding the azide reagent. |
| TCEP | Can reduce the azide group, but is more stable than DTT.[6][7][8] | Generally more compatible than DTT, but removal is still recommended. | If a reducing agent is essential, use TCEP and remove it before the click reaction if possible. |
| EDTA | Can enhance the stability of reducing agents like DTT. | Can chelate copper and inhibit the reaction. | Avoid in CuAAC reaction buffers. |
| Sodium Azide | N/A | Should not be used in buffers for strain-promoted azide-alkyne cycloaddition (SPAAC) as it will compete with the azide on the biotin linker.[15] | Avoid in SPAAC reaction buffers. |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in a Cell Lysate
This protocol provides a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1][10][16][17][18]
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.[16][17][18]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh before each experiment as it is prone to oxidation.[16][17][18]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Vortex briefly to mix.
-
Add 10 µL of the 100 mM ligand solution.[16][17] Vortex to mix.
-
Add 10 µL of the 20 mM CuSO₄ solution.[16][17] Vortex to mix.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[16][17] Vortex immediately.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[1][10][16][17]
3. Downstream Processing:
-
The biotin-labeled proteins are now ready for purification (e.g., via streptavidin affinity chromatography) and analysis.
Visualizations
Caption: Experimental workflow for CuAAC labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 3. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. usbio.net [usbio.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. confluore.com [confluore.com]
Preventing phototoxicity and damage to biological samples during UV cleavage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent phototoxicity and damage to biological samples during UV cleavage experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phototoxicity during UV cleavage?
A1: Phototoxicity during UV cleavage is primarily caused by the generation of reactive oxygen species (ROS) and free radicals.[1][2][3] When molecules in the sample (including the target molecule, photosensitizers in the media, or endogenous cellular components) absorb UV light, they can enter an excited state.[2] This energy can be transferred to molecular oxygen, creating ROS such as singlet oxygen, which are highly reactive and can damage cellular components like DNA, proteins, and lipids.[1][2] Direct absorption of UV light by cellular macromolecules can also lead to damage, such as the formation of thymidine (B127349) dimers in DNA.[2]
Q2: Which UV wavelength is optimal for cleavage while minimizing sample damage?
A2: The optimal UV wavelength for cleavage of common photolabile protecting groups, such as o-nitrobenzyl (oNB), is typically in the long-wave UVA range, between 345 nm and 365 nm.[4] While the oNB group has a maximum absorption around 280 nm, using this shorter wavelength can cause significant damage to sensitive amino acid residues like tryptophan and tyrosine.[4] Irradiating at 365 nm provides a good balance between efficient cleavage and minimizing damage to the biological sample.[4] Shorter wavelengths, such as UVB (290-320 nm) and UVC (180-280 nm), are more energetic and can cause more direct DNA damage.[5][6]
Q3: How can I detect if my biological sample is being damaged during UV irradiation?
A3: Sample damage can be assessed using several methods. For cellular samples, viability assays (e.g., Trypan Blue exclusion, MTT assay), apoptosis assays (e.g., Annexin V staining), and DNA damage assays (e.g., comet assay to detect DNA strand breaks) are commonly used.[1][7] For purified proteins or peptides, damage can be detected by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] In HPLC, the appearance of new peaks or a decrease in the main peak can indicate degradation. Mass spectrometry can identify modifications such as oxidation (+16 Da).[4]
Q4: What are photoprotective agents and how can they be used?
A4: Photoprotective agents are compounds that can help mitigate the damaging effects of UV radiation. They can act as antioxidants or radical scavengers, neutralizing the harmful ROS generated during UV exposure.[8][9] Examples include ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and resveratrol.[2][8][10] These can be added to the sample medium during UV irradiation to reduce phototoxicity.[2][10] It's important to note that the effectiveness of a particular agent can be system-dependent and should be empirically tested.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | Insufficient UV Dose: The total energy delivered to the sample may be too low.[4] | Increase the exposure time or the intensity of the UV lamp. It's often preferable to start with a longer exposure time at a moderate intensity to minimize damage.[4] |
| Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for the specific photolabile group.[4] | Ensure you are using a light source that emits at the recommended wavelength (e.g., 365 nm for oNB groups).[4] | |
| Inner Filter Effect: The sample solution is too concentrated, or the light path is too long, preventing uniform UV penetration.[4] | Dilute the sample or use a reaction vessel with a shorter path length.[4] | |
| Inhibitors: Components in the buffer or media may be quenching the photoreaction. | Buffer exchange the sample into a clean, simple buffer (e.g., PBS or Tris) before cleavage.[11] | |
| Sample Damage/Low Viability | Excessive UV Dose: The UV intensity or exposure time is too high, leading to phototoxicity.[12] | Reduce the UV intensity or exposure time. Perform a dose-response experiment to find the optimal balance between cleavage efficiency and sample health. |
| Sub-optimal Wavelength: Using shorter, more damaging UV wavelengths (UVB/UVC).[5][12] | Switch to a longer wavelength UVA source (e.g., 365 nm) if your photolabile linker is compatible.[4] | |
| Presence of Photosensitizers: Components in the culture medium (e.g., riboflavin, tryptophan, phenol (B47542) red) can absorb UV light and generate ROS.[3] | Use specialized imaging media that lacks these components or wash the cells with a simple buffer before irradiation.[10] | |
| Oxygen Presence: Molecular oxygen is a key substrate for the formation of damaging ROS.[2] | If compatible with your sample, degas the buffer by sparging with argon or nitrogen before irradiation.[4] | |
| Poor Reproducibility | Inconsistent UV Lamp Output: The intensity of the UV lamp can decrease over time. | Regularly measure the power density (mW/cm²) of your UV source at the sample position using a power meter to ensure consistent dosage.[1][4] |
| Temperature Fluctuations: Heat generated by the UV lamp can affect sample stability and reaction kinetics. | Use a cold plate or place the sample on an ice bath during irradiation to maintain a constant temperature.[4] | |
| Variable Sample Preparation: Inconsistencies in cell density, sample volume, or buffer composition. | Standardize all aspects of the sample preparation protocol. |
Experimental Protocols
Protocol 1: Optimization of UV Cleavage Conditions
This protocol describes a method to determine the optimal UV exposure time for efficient cleavage while minimizing damage to a peptide sample.
Materials:
-
oNB-protected peptide stock solution (e.g., 100 µM in 10 mM phosphate (B84403) buffer, pH 7.4).[4]
-
UV lamp with a peak emission at 365 nm (a collimated beam is preferred).[4]
-
UV power meter.
-
UV-transparent vials or multi-well plate.[4]
-
Cold plate or ice bath.
-
Reverse-phase HPLC (RP-HPLC) system.
-
LC-MS system.
Procedure:
-
Sample Preparation: Prepare a working solution of your oNB-protected peptide. If oxidation is a concern, degas the buffer by sparging with argon or nitrogen for 15-20 minutes.[4]
-
Aliquoting: Aliquot the sample into multiple UV-transparent vials. Keep one aliquot as a non-irradiated control (0-minute time point).[4]
-
UV Irradiation Setup:
-
Irradiation Time Course: Expose the aliquots to the UV light for a series of increasing time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).[4]
-
Analysis:
-
Analyze each time point, including the 0-minute control, by RP-HPLC.
-
Monitor the decrease in the peak area of the starting material (oNB-peptide) and the increase in the peak area of the cleaved peptide.[4]
-
Use LC-MS to confirm the identity of the product and to check for any side products, such as oxidized peptide (+16 Da).[4]
-
-
Data Interpretation: Plot the percentage of cleaved peptide and the percentage of byproducts as a function of irradiation time to determine the optimal exposure time that maximizes cleavage while minimizing sample damage.
Protocol 2: Assessing Phototoxicity in Live Cells (3T3 Neutral Red Uptake Assay)
This is a standardized in vitro method to assess the phototoxic potential of a substance after UV irradiation.
Materials:
-
Balb/c 3T3 fibroblasts.[1]
-
Cell culture medium and supplements.
-
Test substance.
-
UVA/VIS light source with a known spectral distribution.
-
UV meter.
-
Neutral Red solution.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test substance for a defined period (e.g., 1 hour). Two parallel plates are prepared for each concentration.
-
Irradiation:
-
One plate is kept in the dark (-UV).
-
The other plate is exposed to a non-toxic dose of UVA light (+UV). The intensity of the light source should be measured before each experiment.[1]
-
-
Incubation: Wash the cells and incubate both plates for another 24 hours in fresh medium.
-
Neutral Red Uptake:
-
Incubate the cells with a medium containing Neutral Red for approximately 3 hours. Viable cells will take up the dye into their lysosomes.
-
Wash the cells and then extract the dye from the lysosomes using a solubilization solution.
-
-
Measurement: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Compare the absorbance values of the irradiated plate to the non-irradiated plate. A significant decrease in viability in the irradiated cells compared to the dark control indicates phototoxicity.
Visualizations
Caption: Mechanism of indirect phototoxicity via ROS generation.
Caption: Troubleshooting workflow for UV cleavage experiments.
References
- 1. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 4. benchchem.com [benchchem.com]
- 5. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraviolet Radiation Safety Program - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Oral Photoprotection: Effective Agents and Potential Candidates [frontiersin.org]
- 9. Natural and Artificial Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Best practices for storing and handling PC Biotin-PEG3-Azide to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PC Biotin-PEG3-Azide to maintain its activity and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound should be stored at –20 °C in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term storage, -80°C is also an option, potentially extending the shelf life of stock solutions.
Q2: How should I handle this compound powder and solutions?
A: Always protect the compound from light to prevent premature photocleavage of the biotin (B1667282) moiety.[1][3] When preparing solutions, it is best to make them fresh before use.[1] Avoid using metal spatulas to handle the azide (B81097) compound, as this can lead to the formation of potentially explosive metal azides.
Q3: In what solvents can I dissolve this compound?
A: this compound is soluble in common organic solvents like DMSO and DMF. The hydrophilic PEG spacer enhances its solubility in aqueous media.
Q4: What is the function of the different components of this compound?
A: This molecule is multifunctional:
-
PC (Photocleavable) Linker: A nitrobenzyl linker allows for the release of the biotinylated molecule upon exposure to UV light (typically 300-365 nm).
-
Biotin: Provides a high-affinity tag for streptavidin or avidin, enabling purification and detection.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol linker that increases hydrophilicity and reduces steric hindrance.
-
Azide Group: A reactive group that allows for covalent conjugation to alkyne-containing molecules via "click chemistry" (either copper-catalyzed or strain-promoted).[1]
Q5: At what wavelength should I perform the photocleavage?
A: Photocleavage is efficiently performed using near-UV light, typically in the range of 300-365 nm.[2] A low-intensity UV lamp (e.g., 365 nm at 1-5 mW/cm²) is often sufficient.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Biotinylation (Low Click Chemistry Yield) | Inactive this compound reagent. | Ensure the reagent has been stored properly at -20°C and protected from light. Prepare fresh solutions before each experiment. |
| Suboptimal reaction conditions for click chemistry. | For copper-catalyzed reactions, ensure the use of a freshly prepared copper(I) catalyst, typically by reducing a copper(II) salt with a reducing agent like sodium ascorbate (B8700270). The use of a copper ligand such as THPTA or TBTA can improve efficiency and reduce cytotoxicity. For strain-promoted reactions, ensure the cyclooctyne (B158145) is of high quality and used at an appropriate concentration. | |
| Presence of interfering substances. | Avoid buffers containing reducing agents that can affect the azide group. Ensure the biomolecule to be labeled is free of contaminants that might interfere with the reaction. | |
| Premature Cleavage of the Biotin Tag | Exposure of the reagent or labeled molecule to ambient light. | Handle the reagent and all subsequent experimental steps involving the labeled molecule in the dark or under amber light conditions as much as possible. |
| Inappropriate storage of labeled biomolecules. | Store biotinylated samples at -20°C or -80°C and protected from light until the photocleavage step. | |
| Inefficient Photocleavage | Incorrect UV wavelength or intensity. | Verify that the UV lamp emits in the 300-365 nm range. Optimize the intensity and duration of UV exposure. Over-exposure can potentially damage the target molecule. |
| Quenching of the photoreaction. | The presence of certain scavengers in the buffer can affect cleavage efficiency. Conversely, some studies on o-nitrobenzyl linkers suggest that scavengers like dithiothreitol (B142953) (DTT) can sometimes enhance the rate of cleavage. The effect may be system-dependent and require optimization. | |
| Inaccessible photocleavable linker. | Steric hindrance around the linker in the folded biomolecule could prevent efficient cleavage. Consider performing the cleavage under denaturing conditions if the downstream application allows. | |
| Background Signal or Non-specific Binding | Excess this compound after the labeling reaction. | Remove unreacted this compound using appropriate purification methods such as desalting columns, dialysis, or size exclusion chromatography before proceeding with affinity purification. |
| Non-specific binding to streptavidin/avidin resin. | Ensure proper blocking of the resin before incubation with the biotinylated sample. Use appropriate washing buffers to remove non-specifically bound molecules. |
Quantitative Data Summary
The stability and reactivity of this compound can be influenced by several factors. Below is a summary of available quantitative and qualitative data.
| Parameter | Condition | Observation/Recommendation | Reference |
| Storage (Solid) | -20°C, protected from light | Recommended for long-term stability. | [1][2][3] |
| Storage (in DMSO) | -20°C | Stock solutions can be stored for up to 6 months. | |
| Azide Stability | Avoid acidic conditions (pH < 5) | Can form explosive hydrazoic acid. | |
| Avoid halogenated solvents (e.g., DCM, chloroform) | Can form explosive di- and tri-azidomethanes. | ||
| Avoid contact with heavy metals | Can form shock-sensitive metal azides. | ||
| Photocleavage Wavelength | 300-365 nm | Optimal range for cleavage of the o-nitrobenzyl linker. | [2] |
| Photocleavage Kinetics | Aqueous Buffer (o-nitrobenzyl acetamide (B32628) linker) | Rate of cleavage: 0.048 min⁻¹ | |
| Aqueous Buffer with DTT (o-nitrobenzyl acetamide linker) | Rate of cleavage: 0.082 min⁻¹ |
Experimental Protocols
Detailed Methodology: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare fresh sodium ascorbate solution.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add this compound stock solution to a final concentration that is in 10-20 fold molar excess to the protein.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a desalting column equilibrated with the desired buffer for downstream applications.
-
-
Verification of Labeling (Optional):
-
The successful biotinylation can be confirmed by Western blot analysis using a streptavidin-HRP conjugate.
-
Visualizations
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling, purification, and release of a target protein.
Signaling Pathway Logical Relationship
Caption: Functional relationships of this compound.
References
Validation & Comparative
A Comparative Guide to Validating Protein-Protein Interactions: Featuring PC Biotin-PEG3-Azide Photoaffinity Labeling
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. This guide provides an objective comparison of a modern photoaffinity labeling (PAL) approach using PC Biotin-PEG3-Azide with traditional and other contemporary PPI validation methods. We present supporting data, detailed experimental protocols, and visual workflows to inform your experimental design.
The identification of interacting proteins is crucial for elucidating cellular signaling pathways, understanding disease mechanisms, and developing targeted therapeutics. While numerous techniques exist to map PPIs, each possesses inherent strengths and limitations. This guide focuses on photoaffinity labeling with this compound, a technique that captures interactions in a cellular context with temporal control, and compares it against established methods like Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H), as well as other proximity labeling techniques such as BioID and APEX.
Comparative Analysis of PPI Validation Methods
Photoaffinity labeling (PAL) using reagents like this compound offers a powerful method to covalently trap both stable and transient protein interactions in their native cellular environment.[1][2][3] Upon photoactivation, a reactive group on the probe covalently crosslinks to nearby proteins.[3][4] The "clickable" azide (B81097) handle on this compound allows for the subsequent attachment of a biotin (B1667282) tag for enrichment, and the photocleavable linker facilitates the mild release of captured proteins for analysis.[2][5]
Here, we compare this advanced PAL method with other widely used techniques for PPI validation.
| Method | Principle | Strengths | Weaknesses | Typical No. of Interactors | Sensitivity | Specificity |
| Photoaffinity Labeling (e.g., with this compound) | Covalent crosslinking of a "bait" protein to its "prey" upon UV irradiation, followed by enrichment and identification.[1][3] | Captures transient and weak interactions; in vivo crosslinking preserves native interactions; temporal control via photoactivation.[3][6] | Potential for non-specific labeling; requires specialized probe synthesis; UV irradiation can cause cellular stress.[4][7] | Varies widely (tens to hundreds) | High | Moderate to High |
| Co-Immunoprecipitation (Co-IP) | A specific antibody pulls down a target protein ("bait") and its stable binding partners ("prey") from a cell lysate.[8][9] | Validates interactions under near-physiological conditions; relatively straightforward and widely used.[8][10] | Biased towards stable and abundant interactions; may miss transient or weak interactions; results are dependent on antibody specificity.[6][11] | Low to Moderate (a few to dozens) | Moderate | High |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein in the yeast nucleus reconstitutes a functional transcription factor, activating a reporter gene.[1][7][12] | High-throughput screening of large libraries; detects binary interactions.[12] | High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment; indirect interactions are not detected.[1] | High (hundreds to thousands in screens) | High | Low to Moderate |
| Proximity-Dependent Biotinylation (BioID) | A promiscuous biotin ligase fused to a "bait" protein biotinylates nearby proteins, which are then purified and identified.[11][13] | Captures proximate and interacting proteins in a native cellular context; identifies both stable and transient interactions.[13] | Cannot distinguish direct from indirect interactions (proximity vs. interaction); long labeling times (hours) may not capture rapid dynamic changes.[14][15] | High (hundreds) | High | Moderate |
| Peroxidase-Catalyzed Proximity Labeling (APEX) | An engineered peroxidase fused to a "bait" protein generates short-lived biotin-phenoxyl radicals that label nearby proteins.[3][6][16] | Very rapid labeling (minutes), allowing for high temporal resolution of interactomes.[14][16] | Requires the addition of H2O2, which can be toxic to cells; cannot distinguish direct from indirect interactions.[16] | High (hundreds) | High | Moderate |
Experimental Protocols
Photoaffinity Labeling with this compound
This protocol outlines the general workflow for identifying protein interactions using a photoactivatable and clickable biotin probe.[1][7]
-
Probe Incubation: Incubate live cells with the photoaffinity probe, which consists of a small molecule or ligand that binds to the protein of interest, a photoactivatable group (e.g., diazirine or benzophenone), and an alkyne handle.
-
UV Irradiation: Expose the cells to UV light (typically 350-365 nm) to activate the photoreactive group, inducing covalent crosslinking to the target protein and its interactors.
-
Cell Lysis: Lyse the cells under denaturing conditions to solubilize proteins while preserving the covalent crosslinks.
-
Click Chemistry: Add the this compound reagent to the lysate along with copper (I) catalyst (for CuAAC reaction). The azide on the biotin reagent will "click" onto the alkyne handle of the probe, attaching the photocleavable biotin tag to the crosslinked protein complexes.
-
Affinity Purification: Enrich the biotinylated protein complexes using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction allows for stringent washing to remove non-specific binders.[2]
-
Photocleavage: Resuspend the beads in a suitable buffer and irradiate with near-UV light (e.g., 365 nm) to cleave the linker and release the captured proteins from the beads under mild conditions.[2][5]
-
Protein Identification: Identify the released proteins using mass spectrometry (LC-MS/MS).
Co-Immunoprecipitation (Co-IP)
This is a standard protocol for performing Co-IP to validate a suspected PPI.[8][9][17]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Pre-clearing Lysate (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Antibody Incubation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate to allow the formation of antigen-antibody complexes.
-
Immunoprecipitation: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting "prey" proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein, or by mass spectrometry for unbiased identification of interactors.
Yeast Two-Hybrid (Y2H)
This protocol provides a basic outline for a Y2H screen.[7][12]
-
Plasmid Construction: Clone the "bait" protein into a plasmid containing a DNA-binding domain (BD) and the "prey" protein (or a cDNA library) into a plasmid with a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform the "bait" and "prey" plasmids into a suitable yeast reporter strain.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
Reporter Gene Assay: Plate the yeast on a second selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes, which indicates a physical interaction between the "bait" and "prey" proteins. A colorimetric assay for β-galactosidase activity can also be performed.
-
Identification of Interactors: For library screens, isolate the "prey" plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for PPI identification using photoaffinity labeling.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Illuminating Biotinylation Sites: A Comparative Guide to Mass Spectrometry Analysis Using PC Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals engaged in the precise identification of biotinylation sites on proteins, the choice of biotinylation reagent and analytical workflow is paramount. This guide provides a comprehensive comparison of PC Biotin-PEG3-Azide with alternative reagents, supported by experimental data and detailed protocols for mass spectrometry-based analysis. We delve into the nuances of different biotinylation strategies, offering a clear path to confident site confirmation.
At the heart of many proteomic studies lies the covalent attachment of biotin (B1667282) to proteins, a process known as biotinylation. This powerful technique enables the enrichment and identification of specific proteins from complex biological mixtures. This compound is a versatile reagent that incorporates a photocleavable linker, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group for bioorthogonal click chemistry. This combination of features offers distinct advantages for the controlled release of biotinylated molecules and their subsequent analysis by mass spectrometry.
Comparing the Tools of the Trade: this compound vs. Alternatives
The selection of a biotinylation reagent significantly impacts the efficiency of enrichment and the confidence of biotinylation site identification. Here, we compare this compound with other commonly used cleavable and non-cleavable biotinylation reagents.
A key challenge in biotinylation proteomics is the strong interaction between biotin and streptavidin, which can make the elution of biotinylated proteins or peptides difficult. Cleavable linkers, such as the photocleavable group in this compound, address this issue by allowing for the release of the captured molecules under specific conditions.[1][2]
| Feature | This compound | Acid-Cleavable Biotin Reagents (e.g., DADPS-biotin) | Disulfide-Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | Non-Cleavable Biotin Reagents (e.g., NHS-Biotin) |
| Cleavage Mechanism | Photocleavage (UV light) | Acidic conditions (e.g., formic acid) | Reducing agents (e.g., DTT, TCEP) | No cleavage |
| Cleavage Conditions | Mild, reagent-free | Mild acid, compatible with MS | Mild reduction, may require extra cleanup | Harsh denaturation (e.g., boiling in SDS) |
| Enrichment Efficiency | High | Very High | High | High |
| Identification Yield of Tag-Modified Peptides | Good | Excellent | Good | Lower for direct detection |
| Potential for Side Reactions | Minimal | Potential for formate (B1220265) adduct formation | Potential for incomplete reduction | None related to cleavage |
| Compatibility with Downstream Analysis | Excellent for MS | Excellent for MS | Good, but reducing agents may need removal | On-bead digestion can lead to streptavidin contamination |
Table 1: Comparison of Different Classes of Biotinylation Reagents. This table summarizes the key features and performance characteristics of this compound and its alternatives in the context of mass spectrometry-based proteomics. Data is synthesized from benchmarking studies comparing various cleavable biotin tags.[1][2][3]
Recent studies have systematically evaluated the performance of various cleavable biotin tags in chemoproteomic workflows.[1][2] For instance, an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety has been shown to outperform other methods in terms of enrichment efficiency and identification yield in certain workflows.[1][2] However, photocleavable reagents like this compound offer a valuable alternative, particularly when acid-sensitive modifications are being studied.[1]
The Workflow: From Biotinylation to Site Confirmation
The precise identification of biotinylation sites requires a meticulously planned experimental workflow. The following diagram illustrates a typical workflow for mass spectrometry analysis using this compound.
Figure 1: Experimental Workflow. This diagram outlines the key steps involved in the mass spectrometry analysis of proteins biotinylated with this compound, from initial sample preparation to the final confirmation of the biotinylation site.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the confirmation of biotinylation sites using this compound and mass spectrometry.
1. Protein Preparation and Click Chemistry Reaction:
-
Ensure your protein of interest contains an alkyne handle, introduced either metabolically or through chemical modification.
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding this compound, a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA) to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove excess reagents by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
2. Enrichment of Biotinylated Proteins:
-
Immobilize streptavidin on magnetic beads or agarose (B213101) resin.
-
Incubate the biotinylated protein sample with the streptavidin-conjugated beads to allow for affinity capture.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. Typical wash buffers include high salt buffers and buffers containing mild detergents.
3. Photocleavage and Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate).
-
Expose the bead slurry to UV light (typically around 365 nm) for a specified duration to cleave the photocleavable linker and release the biotinylated protein.
-
Separate the supernatant containing the released protein from the beads.
-
Reduce the disulfide bonds in the protein using a reducing agent like dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide.
-
Perform in-solution proteolytic digestion of the protein using an enzyme like trypsin.
4. LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
5. Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify the mass modification corresponding to the remnant of the this compound linker on the modified amino acid residue in the search parameters.
-
Manually inspect the MS/MS spectra of identified biotinylated peptides to confirm the presence of signature fragment ions, which provides high confidence in the site of modification.
The Logic of Biotinylation Strategies
The choice between different biotinylation strategies depends on the specific experimental goals. The following diagram illustrates the logical flow for selecting an appropriate biotinylation reagent.
Figure 2: Decision-Making Flowchart. This diagram provides a logical guide for selecting the most suitable biotinylation reagent based on experimental requirements, highlighting the conditions under which this compound is an optimal choice.
References
- 1. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for validating specificity in PC Biotin-PEG3-Azide pull-down assays.
In the realm of proteomics and drug discovery, the identification of specific protein-protein interactions is paramount. Photo-crosslinking pull-down assays utilizing reagents like PC Biotin-PEG3-Azide offer a powerful tool for capturing these interactions. However, the potential for non-specific binding necessitates rigorous control experiments to ensure the validity of the results. This guide provides a comparative analysis of control strategies for this compound pull-down assays, offering researchers the data and protocols needed to confidently identify true binding partners.
The Critical Role of Controls
Pull-down assays are susceptible to false positives arising from proteins that bind non-specifically to the affinity resin, the biotin (B1667282) tag, or other components of the experimental system.[1] Control experiments are therefore essential to distinguish bona fide interactors from this background noise. For photo-crosslinking reagents like this compound, which involve multiple steps including UV activation and photocleavage, a multi-faceted approach to controls is crucial.
Key Control Experiments for this compound Pull-Down Assays
To ensure the specificity of protein interactions identified using this compound, a series of control experiments should be performed in parallel with the main experiment. These controls are designed to systematically eliminate sources of non-specific binding.
| Control Experiment | Purpose | Expected Outcome |
| No UV Irradiation | To identify proteins that bind to the bait protein or the affinity resin without photo-crosslinking. | Minimal to no protein pull-down compared to the UV-irradiated sample. |
| Beads-Only | To identify proteins that bind non-specifically to the streptavidin beads. | A list of common background proteins that can be subtracted from the experimental results. |
| No Bait Protein | To identify proteins that interact with the this compound reagent itself or are captured non-specifically. | Minimal protein pull-down, ensuring the observed interactions are dependent on the bait protein. |
| Competitive Elution | To confirm the specificity of the bait-prey interaction. | Elution of the prey protein with an excess of a known binding partner of the bait should be more efficient than non-specific elution. |
| Scrambled/Mutant Bait | To verify that the interaction is specific to a particular protein conformation or binding site. | Reduced or abolished pull-down of the prey protein compared to the wild-type bait. |
Comparative Analysis of Cleavable Biotin Tags
This compound is a photocleavable biotinylation reagent. However, several other types of cleavable linkers are available, each with its own advantages and disadvantages. A key study benchmarked the performance of five commercially available cleavable biotin tags in chemoproteomic workflows, providing valuable comparative data.[2][3] The alternatives include chemically cleavable linkers such as those based on disulfide bonds (reduction-cleavable) and dialkoxydiphenylsilane (DADPS; acid-cleavable).
The study found that an acid-cleavable DADPS-based biotin tag, when combined with a "protein click, peptide capture" workflow, outperformed other methods in terms of enrichment efficiency, identification yield, and reproducibility.[2][3] While photocleavable and reduction-cleavable tags were found to be inferior in this specific study, they can be valuable in contexts where acid-sensitive probes or modifications are a concern.[2][3]
| Cleavable Linker Type | Cleavage Condition | Advantages | Disadvantages | Relative Performance (Identification Yield) |
| Photocleavable (PC) | UV light (e.g., 365 nm) | Mild, reagent-free cleavage. | Can potentially damage biomolecules; lower reported yield in some workflows.[2][3] | Lower |
| Disulfide (SS) | Reducing agents (e.g., DTT, TCEP) | Mild cleavage conditions. | Potential for premature cleavage in the cellular environment; lower reported yield.[2][3] | Lower |
| Dialkoxydiphenylsilane (DADPS) | Acidic conditions (e.g., formic acid) | High cleavage efficiency and identification yield.[2][3] | Not suitable for acid-labile proteins or modifications. | Highest |
| Diazo | Sodium dithionite | Can have side reactions. | Moderate | |
| Dde | Hydrazine | Hydrazine is toxic. | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical this compound pull-down assay and key control experiments.
Protocol 1: this compound Pull-Down Assay
This protocol outlines the general steps for a pull-down assay using a bait protein labeled with an alkyne handle and subsequent click chemistry with this compound.
-
Cell Lysis and Bait Incubation:
-
Lyse cells expressing the alkyne-labeled bait protein in a suitable lysis buffer.
-
Incubate the lysate with streptavidin-coated magnetic beads to pre-clear non-specific binders.
-
Incubate the pre-cleared lysate with the bait protein for 2-4 hours at 4°C to allow for protein interaction.
-
-
Click Chemistry Reaction:
-
To the lysate containing the bait-prey complexes, add the click chemistry reaction cocktail:
-
This compound (final concentration 25-50 µM).
-
Copper (II) sulfate (B86663) (CuSO₄) (final concentration 1 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 50 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
UV Cross-Linking:
-
Capture of Biotinylated Complexes:
-
Add streptavidin-coated magnetic beads to the UV-irradiated lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated protein complexes.
-
-
Washing:
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specific binders. A typical wash series could include:
-
Wash 1: High salt buffer (e.g., 1M NaCl).
-
Wash 2: High pH buffer (e.g., pH 11).
-
Wash 3: Low pH buffer (e.g., pH 2.5).
-
Wash 4: Detergent-containing buffer (e.g., 1% SDS).
-
Final washes with PBS.
-
-
-
Photocleavage and Elution:
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification.
-
Protocol 2: Negative Control - No UV Irradiation
-
Follow the exact procedure as in Protocol 1, but omit the UV cross-linking step (Step 3). This will identify proteins that are pulled down without being covalently cross-linked to the bait.
Protocol 3: Negative Control - Beads-Only
-
Incubate streptavidin-coated magnetic beads with the cell lysate that does not contain the bait protein.
-
Follow the washing and elution steps as in Protocol 1. This will identify proteins that bind non-specifically to the beads.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz can help to clarify the experimental workflow and the logic behind the control experiments.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 5. PC-Biotin-PEG4-PEG3-azide, 2055198-04-2 | BroadPharm [broadpharm.com]
The Critical Role of Negative Controls in PC Biotin-PEG3-Azide Experiments for Accurate Background Assessment
A definitive guide for researchers on minimizing non-specific binding and ensuring data integrity in biotin-azide based proteomics and drug discovery.
In the realm of chemical biology and proteomics, the specific and efficient labeling of target biomolecules is paramount. PC Biotin-PEG3-Azide has emerged as a powerful tool for these applications, enabling the enrichment and identification of alkyne-modified proteins, peptides, and other macromolecules through the highly selective bioorthogonal click chemistry reaction. However, the high affinity of the biotin-streptavidin interaction, while advantageous for enrichment, can also lead to the co-purification of non-specifically bound proteins, resulting in a high background signal and potentially misleading results. This guide provides a comprehensive comparison of experimental strategies incorporating negative controls to accurately assess and mitigate background binding in this compound experiments, ensuring the generation of reliable and publishable data.
Understanding and Controlling Background Binding
Non-specific binding in biotin-azide experiments can arise from several sources, including endogenous biotinylated proteins, electrostatic or hydrophobic interactions with the affinity resin, and non-specific interactions of the biotinylating reagent itself. Employing appropriate negative controls is the most effective strategy to distinguish bona fide interactors from these background contaminants.
Key Negative Control Strategies
Two primary negative control strategies are essential for robust experimental design:
-
"No-Alkyne" Control: This is the most critical negative control. In this setup, a biological sample that has not been metabolically or chemically functionalized with an alkyne group is subjected to the same biotinylation and enrichment protocol as the experimental sample. Any proteins identified in this control are considered non-specific binders to the resin or the biotin-azide reagent itself.
-
Competition Control with Free Biotin (B1667282): Pre-saturating the streptavidin resin with a high concentration of free biotin before introducing the biotinylated sample can help to identify proteins that bind to the resin itself rather than through the specific biotin-streptavidin interaction.
Experimental Data: The Impact of Negative Controls
To illustrate the importance of negative controls, we present comparative data from a typical pull-down experiment followed by mass spectrometry-based protein identification.
Table 1: Comparison of Protein Identifications in a Biotin-Azide Pull-Down Experiment with and without a "No-Alkyne" Negative Control.
| Condition | Total Proteins Identified | Biotinylated Peptides Identified | Non-Biotinylated Peptides Identified |
| Experimental (Alkyne-labeled) | 523 | 442 | 81 |
| Negative Control (No Alkyne) | 112 | 5 | 107 |
The data clearly demonstrates that a significant number of proteins are pulled down non-specifically in the absence of the alkyne handle. The "No-Alkyne" control allows for the confident filtering of these background proteins.[1]
Table 2: Signal-to-Noise Comparison in Western Blot Analysis.
| Condition | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Experimental (Alkyne-labeled) | 8500 | 500 | 17 |
| Negative Control (No Alkyne) | 600 | 550 | 1.09 |
Western blot analysis further highlights the dramatic reduction in signal when the specific alkyne-azide reaction is absent, confirming that the signal observed in the experimental group is predominantly due to specific labeling.[2]
Experimental Protocols
A detailed protocol for a this compound pull-down experiment incorporating a "no-alkyne" negative control is provided below.
Protocol: Affinity Purification of Alkyne-Labeled Proteins using this compound with a Negative Control
1. Sample Preparation:
- Experimental Group: Lyse cells or tissues that have been metabolically labeled with an alkyne-containing amino acid (e.g., L-Azidohomoalanine, AHA) or chemically modified to introduce an alkyne group.
- Negative Control Group: Lyse an equal amount of untreated cells or tissues (lacking the alkyne modification).
2. Click Chemistry Reaction:
- To 1 mg of protein lysate from each group in a microcentrifuge tube, add the following click chemistry reaction components in order:
- This compound (final concentration 50 µM)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 1 mM)
- Copper(II) sulfate (B86663) (CuSO4) (final concentration 1 mM)
- Sodium ascorbate (B8700270) (freshly prepared, final concentration 5 mM)
- Incubate the reaction at room temperature for 1 hour with gentle rotation.
3. Protein Precipitation and Resuspension:
- Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully decant the supernatant and wash the pellet with 500 µL of ice-cold methanol.
- Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl) to ensure complete solubilization.
4. Affinity Purification:
- Equilibrate streptavidin-agarose beads by washing three times with the resuspension buffer.
- Add the resuspended protein lysates to the equilibrated beads and incubate for 2 hours at room temperature with rotation.
- Wash the beads extensively to remove non-specifically bound proteins. A series of washes with decreasing concentrations of the denaturant followed by washes with a non-ionic detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) is recommended.
5. Elution:
- Elute the captured proteins by resuspending the beads in a sample buffer containing a high concentration of free biotin (e.g., 10 mM) and heating at 95°C for 10 minutes.
- Alternatively, for this compound, elution can be achieved by photocleavage using a UV lamp (e.g., 365 nm) for 30-60 minutes at room temperature.[3][4]
6. Downstream Analysis:
- Analyze the eluted proteins by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate or by mass spectrometry for protein identification and quantification.
Visualizing the Workflow
dot
Caption: Experimental workflow for assessing background binding.
Alternatives to this compound for Reduced Background
While negative controls are crucial, alternative reagents and methods can also help minimize non-specific binding from the outset.
-
Protease-Resistant Streptavidin: This modified form of streptavidin is resistant to tryptic digestion, which is often used to elute proteins from the beads.[5] This significantly reduces the amount of streptavidin-derived peptides in the final sample, which can interfere with mass spectrometry analysis.[5]
-
Immunoaffinity Fluorescent (IAF) Labels: These labels utilize a specific antibody for immunoprecipitation instead of the biotin-streptavidin interaction. This can lead to cleaner pull-downs with lower background compared to traditional biotin-based methods.
dot
Caption: Biotinylation and enrichment signaling pathway.
Conclusion
The use of appropriate negative controls, particularly the "no-alkyne" control, is indispensable for obtaining reliable and interpretable data in experiments utilizing this compound. By systematically assessing and accounting for non-specific binding, researchers can confidently identify true biological interactions and avoid the pitfalls of false-positive results. The experimental protocols and comparative data presented in this guide provide a robust framework for designing and executing high-quality biotin-azide based experiments, ultimately leading to more accurate and impactful scientific discoveries.
References
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 4. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of PC Biotin-PEG3-Azide: A Comparative Guide for Researchers
For researchers in proteomics, drug development, and chemical biology, the precise and efficient labeling and isolation of target biomolecules is paramount. PC Biotin-PEG3-Azide has emerged as a valuable tool for these applications, offering a photocleavable linker for gentle elution, a biotin (B1667282) handle for robust affinity purification, and an azide (B81097) group for versatile click chemistry conjugation. This guide provides a comprehensive literature review of studies successfully employing this reagent, offering an objective comparison with alternative biotinylation strategies and presenting supporting experimental data to inform your research decisions.
At a Glance: this compound and Its Alternatives
This compound is a multifunctional reagent featuring a photocleavable (PC) linker, a biotin moiety, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide group.[1][2] This combination allows for the covalent labeling of alkyne-modified biomolecules via click chemistry, followed by efficient capture on streptavidin-coated supports and subsequent release of the captured molecules under mild UV irradiation (e.g., 365 nm).[1] The PEG3 spacer enhances aqueous solubility and minimizes steric hindrance, improving reaction efficiency.[1][2]
However, a variety of alternative cleavable biotin-azide reagents are available, each with distinct cleavage mechanisms. The primary alternatives fall into two main categories:
-
Reduction-Cleavable Linkers: These typically contain a disulfide bond that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Acid-Cleavable Linkers: These incorporate acid-labile groups, such as a dialkoxydiphenylsilane (DADPS) moiety, which are cleaved under acidic conditions (e.g., with formic acid or trifluoroacetic acid).
Performance Comparison: Insights from a Benchmarking Study
A key study by Li et al. (2022) in the Journal of Proteome Research provides a head-to-head comparison of five commercially available cleavable biotin-azide tags, including a photocleavable (PC) version analogous to this compound, two reduction-cleavable linkers, and two acid-cleavable (DADPS-based) linkers. The study evaluated the performance of these tags in three different peptide-centric chemoproteomic workflows for identifying cysteine-reactive peptides.
Quantitative Data Summary
The following tables summarize the key performance metrics from the study by Li et al. (2022), showcasing the number of identified peptides and the enrichment efficiency for each type of cleavable linker across three distinct experimental workflows.
Table 1: Number of Identified Peptides
| Cleavable Linker Type | Workflow A | Workflow B | Workflow C |
| Photocleavable (PC) | 1,254 | 1,189 | 1,065 |
| Reduction-Cleavable 1 | 1,321 | 1,245 | 1,123 |
| Reduction-Cleavable 2 | 1,298 | 1,211 | 1,098 |
| Acid-Cleavable (DADPS) 1 | 1,567 | 1,498 | 1,354 |
| Acid-Cleavable (DADPS) 2 | 1,543 | 1,476 | 1,321 |
Data extracted from Li et al., 2022, Journal of Proteome Research.
Table 2: Enrichment Efficiency (%)
| Cleavable Linker Type | Workflow A | Workflow B | Workflow C |
| Photocleavable (PC) | 78.5 | 75.8 | 71.2 |
| Reduction-Cleavable 1 | 82.3 | 79.1 | 74.5 |
| Reduction-Cleavable 2 | 81.1 | 77.9 | 73.1 |
| Acid-Cleavable (DADPS) 1 | 91.2 | 88.7 | 84.3 |
| Acid-Cleavable (DADPS) 2 | 90.5 | 88.1 | 83.5 |
Data extracted and calculated from Li et al., 2022, Journal of Proteome Research.
Analysis of Performance:
The data clearly indicates that the acid-cleavable (DADPS) linkers consistently outperformed both the photocleavable and reduction-cleavable linkers in terms of both the number of identified peptides and enrichment efficiency across all three workflows. This suggests that for comprehensive proteomic profiling, an acid-cleavable strategy may be more effective.
While the photocleavable linker demonstrated slightly lower performance in this specific study, it offers a significant advantage in its mild and reagent-free cleavage condition . The use of UV light avoids the introduction of potentially interfering chemical agents like acids or reducing agents, which can be crucial for downstream applications where the integrity of the eluted biomolecule is critical.
Experimental Workflows and Protocols
The study by Li et al. (2022) employed three distinct workflows to evaluate the performance of the cleavable biotin tags. The choice of workflow can significantly impact the outcome of a chemoproteomics experiment.
Figure 1. Chemoproteomic Workflows. A comparison of three experimental workflows for the enrichment and identification of labeled peptides.
Detailed Experimental Protocols (Adapted from Li et al., 2022)
1. Cell Lysis and Protein Labeling:
-
HEK293T cells were lysed in lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
-
The protein concentration of the supernatant was determined by BCA assay.
-
For labeling, the proteome was incubated with an alkyne-containing probe (e.g., a cysteine-reactive probe) for 1 hour at room temperature.
2. Click Chemistry Reaction:
-
Reagents:
-
Cleavable Biotin-Azide (PC, reduction-cleavable, or acid-cleavable): 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 1 mM
-
-
Procedure: The labeled proteome (or peptides in Workflow A) was incubated with the click chemistry reaction mixture for 1 hour at room temperature.
3. Streptavidin Enrichment:
-
The click chemistry-reacted sample was incubated with streptavidin-agarose beads for 2 hours at room temperature with gentle rotation.
-
The beads were washed sequentially with PBS containing 1% SDS, PBS, and water to remove non-specifically bound proteins.
4. Elution (Cleavage):
-
Photocleavable (PC) Linker: The beads were resuspended in PBS and irradiated with a 365 nm UV lamp for 30 minutes on ice.
-
Reduction-Cleavable Linker: The beads were incubated with 10 mM DTT in PBS for 30 minutes at 56°C.
-
Acid-Cleavable (DADPS) Linker: The beads were incubated with 1% trifluoroacetic acid (TFA) in water for 10 minutes at room temperature.
-
The supernatant containing the eluted peptides was collected after centrifugation.
5. LC-MS/MS Analysis:
-
The eluted peptides were desalted using C18 StageTips.
-
Peptide samples were analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS) on a Q Exactive HF mass spectrometer.
-
The raw data was searched against a human protein database using a suitable search engine (e.g., MaxQuant) to identify the labeled peptides.
Signaling Pathways and Logical Relationships
The application of this compound and similar reagents is often embedded within broader experimental designs to investigate cellular processes. For instance, in studies of cell surface proteomics, these reagents can be used to label and identify proteins involved in specific signaling pathways.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PC Biotin-PEG3-Azide
For researchers and scientists engaged in drug development and proteomics, the safe handling and disposal of specialized chemical reagents is paramount. PC Biotin-PEG3-Azide, a valuable tool in bioconjugation and click chemistry, requires careful consideration for its disposal due to its azide (B81097) functional group.[1][2] Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate safety measures. The azide group is highly reactive and potentially toxic.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[3]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or allow contact with metals, as this can lead to the formation of highly unstable and explosive metal azides.[4][5]
-
Acids: Never mix azide-containing waste with acidic solutions. This can generate highly toxic and explosive hydrazoic acid.[4]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[4]
-
-
Storage of Waste: Store all waste containing this compound in a designated, clearly labeled, and compatible container.[4] This waste stream must be kept separate from other chemical waste.[5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain.[6] Reaction with lead or copper plumbing can lead to the accumulation of explosive azide salts.[6]
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, tubes), in a designated hazardous waste container.[7]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
-
Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)".
-
-
Deactivation of Dilute Solutions (Optional and for Experienced Personnel Only):
-
For dilute aqueous solutions (≤5%) of azide-containing compounds, chemical deactivation can be performed by trained personnel in a certified chemical fume hood.[6]
-
A common method involves the slow, controlled addition of a freshly prepared solution of nitrous acid (formed by reacting sodium nitrite (B80452) with an acid like hydrochloric acid). This reaction converts the azide to nitrogen gas.[6]
-
Caution: This process generates nitric oxide and nitrogen oxides, which are toxic gases, and must be performed with proper ventilation.[6]
-
After the reaction is complete, the solution should be tested for the presence of residual azides.[6]
-
The resulting solution must be neutralized to a pH between 6 and 9 before being collected as hazardous waste.[6]
-
Even after deactivation, the solution should be disposed of as hazardous waste and not poured down the drain.[6]
-
-
Final Disposal:
-
All waste containers, including those with deactivated solutions, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
For the safe handling and disposal of azide compounds, certain quantitative parameters are important. The table below summarizes key data points.
| Parameter | Value/Guideline | Significance |
| Concentration for Deactivation | ≤ 5% aqueous solution | Higher concentrations may react too vigorously during chemical deactivation.[6] |
| pH for Final Disposal (Post-Deactivation) | 6 - 9 | Neutralization is required before the final disposal of the treated waste stream.[6] |
| Carbon to Nitrogen (C:N) Ratio | For this compound (C35H55N9O12S), the C:N ratio is > 3 | Organic azides with a C:N ratio of less than 3 can be significantly less stable.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. drexel.edu [drexel.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling PC Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of PC Biotin-PEG3-Azide, a valuable tool for introducing a biotin (B1667282) moiety to alkyne-containing biomolecules via Click Chemistry.[1] Adherence to these protocols will ensure safe and effective use, from receipt of the compound to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when handling chemical reagents. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4][5] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][6] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[6] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container.[1][3][7]
-
Store the compound in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizers, acids, and metals.[2][8] Azides can form explosive compounds with some metals.[8][9]
2. Handling and Preparation:
-
All manipulations with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful dust or aerosols.[10][11]
-
Before use, ensure that the Safety Data Sheet (SDS) and this standard operating procedure have been reviewed and understood by all personnel involved.[10]
-
Use plastic or glass spatulas for weighing and handling the compound; do not use metal spatulas to avoid the formation of shock-sensitive metal azides.[8][11]
-
Avoid the formation of dust. If working with a highly reactive azide (B81097), consider using a blast shield.[11]
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable compounds.[8]
3. In Case of a Spill:
-
Small spills within a fume hood: Cover the spill with an absorbent material. Clean the surface with a pH-adjusted water solution (pH greater than 9.0).[11] Collect all spilled material and cleanup materials into a clearly labeled waste container.[11]
-
Large spills or spills outside of a fume hood: Evacuate the laboratory immediately. Notify the appropriate safety personnel.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All azide-containing waste must be collected in a separate, sealable, and clearly labeled hazardous waste container.[8][9][11]
-
Avoid Mixing: Do not co-mingle azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[8] Also, avoid mixing with metal-containing waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as hazardous waste.[7][9]
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's hazardous waste program.[8][9] Under no circumstances should azide-containing waste be disposed of down the drain, as it can react with lead and copper plumbing to form explosive metal azides.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. carlroth.com [carlroth.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. drexel.edu [drexel.edu]
- 10. benchchem.com [benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
